Product packaging for Dalargin(Cat. No.:CAS No. 81733-79-1)

Dalargin

Cat. No.: B549230
CAS No.: 81733-79-1
M. Wt: 725.8 g/mol
InChI Key: GDPHPXYFLPDZGH-XBTMSFKCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dalargin (Tyr-D-Ala-Gly-Phe-Leu-Arg) is a synthetic hexapeptide and a potent analogue of Leu-enkephalin, designed for enhanced stability and receptor selectivity . Its structural modification, featuring D-Alanine at position 2, confers significant resistance to degradation by peptidases compared to its endogenous counterparts, making it a more reliable tool for in vitro and in vivo investigations . The primary mechanism of action of this compound is agonism at opioid receptors. It exhibits high binding affinity for μ-opioid receptors (MOR) with approximately an 8-fold selectivity for μ over δ receptors, mediating its wide range of physiological effects . This compound has demonstrated a remarkable spectrum of pharmacological activities in preclinical research models. It has been studied for its potent analgesic effects, particularly in the context of central pain, although achieving this requires strategies to overcome its limited ability to cross the blood-brain barrier (BBB) when administered systemically . Beyond analgesia, it has shown significant efficacy in models of gastrointestinal pathology. It enhances ulcer healing and has been shown to pharmacologically correct experimental ulcerative colitis by reducing disease activity, pathological shortening of the colon, and the prevalence of ulcers . The mechanisms for these gastrointestinal benefits appear to involve a drop in pro-inflammatory interleukins (IL-1β, IL-6, IL-17), a rise in anti-inflammatory factors like TGF-β, and correction of phagocyte activity . Furthermore, this compound possesses notable cardioprotective properties, including anti-ischemic and anti-arrhythmic actions, making it a compound of interest for cardiovascular research . It also functions as an antioxidant and can stimulate tissue regeneration, with recent studies exploring its potential application in treating viral infections . This product is intended for research purposes only and is not for human consumption or diagnostic use. Researchers should handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H51N9O8 B549230 Dalargin CAS No. 81733-79-1

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)/t21-,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPHPXYFLPDZGH-XBTMSFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231302
Record name Dalargin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81733-79-1
Record name Dalargin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081733791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dalargin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DALARGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V13505565P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to a Synthetic Hexapeptide Analog of Leu-enkephalin: Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic hexapeptide analog of Leu-enkephalin, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe, hereafter referred to as DADN. This analog is a derivative of the endogenous opioid heptapeptide [Met]enkephalin-Arg-Phe (MERF), modified to enhance stability and bioavailability.[1]

Core Compound Profile

DADN is a synthetic opioid peptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe. The incorporation of D-amino acids at positions 2 (D-Ala) and 5 (D-Nle, a D-Leucine analog) is a key structural modification aimed at increasing resistance to enzymatic degradation by peptidases, a common challenge with endogenous peptides.[1] This enhanced stability, along with its high affinity and selectivity for opioid receptors, makes DADN a compound of interest in pain research and analgesic drug development.[1]

Rationale for Development

The parent compound, MERF, is rapidly broken down in the body into smaller peptides like Met-enkephalin, which have different receptor binding profiles.[1] The development of DADN was driven by the need for a more stable analog that retains potent opioid activity.[1] The double D-amino acid substitution in DADN has been shown to be particularly effective in achieving this goal.[1]

Quantitative Data: Receptor Binding and Activity

The pharmacological profile of DADN has been characterized through various in vitro assays. The following tables summarize key quantitative data regarding its interaction with opioid receptors.

Table 1: Opioid Receptor Binding Affinity of DADN

RadioligandReceptor TargetKᵢ (nM)
[³H]DADNRat Brain Membranes4.3 ± 0.6

Data sourced from in vitro binding studies using rat brain membrane preparations.[1]

Table 2: Comparative Binding Affinities of Leu-enkephalin Analogs at δ and µ-Opioid Receptors

CompoundδOR Kᵢ (nM)µOR Kᵢ (nM)
Leu⁵-enkephalin1.261.7
Analog 1a (meta-substituted Phe⁴)0.930.98
Analog 1b (meta-substituted Phe⁴)0.0230.059

This table provides context by showing the binding affinities of the parent peptide and other synthetic analogs, highlighting how structural modifications can influence receptor affinity.[2]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of DADN and similar peptide analogs.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of DADN and its analogs is typically achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]

Protocol Outline:

  • Resin Preparation: A suitable resin, such as a p-alkoxybenzyl alcohol resin, is used as the solid support.[4]

  • Amino Acid Coupling: The C-terminal amino acid (Phe in the case of DADN's precursor) is attached to the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid, typically using a solution of piperidine or diethylamine in DMF.[4][5]

  • Coupling Cycle: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[6][7]

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the opioid receptors of interest (e.g., from rat brain or CHO cells) are prepared.[3]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DADN) and varying concentrations of the unlabeled competitor ligand (the compound being tested).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value.

Signaling Pathways and Visualizations

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gᵢ/G₀).[8][9] Upon agonist binding, these receptors initiate a cascade of intracellular signaling events.

G-Protein Signaling Pathway

The "classical" signaling pathway for opioid receptors involves the activation of G-proteins.[10]

  • Activation: Agonist binding to the receptor causes a conformational change, leading to the dissociation of the G-protein into its Gα and Gβγ subunits.[8][9]

  • Downstream Effects:

    • The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

    • The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][9]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., DADN) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gα(i/o)βγ Opioid_Receptor->G_Protein Activates G_alpha Gα(i/o) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP GIRK GIRK Channel K_ion_out K⁺ Efflux GIRK->K_ion_out VGCC Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx VGCC->Ca_ion_in G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->cAMP Converts Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor Opioid_Agonist->Opioid_Receptor Binds P_Receptor Phosphorylated Receptor GRK GRK Opioid_Receptor->GRK Activates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruits GRK->Opioid_Receptor Phosphorylates Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization MAPK_Pathway MAPK Pathway Beta_Arrestin->MAPK_Pathway Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate: Membranes + Radioligand + Competitor Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (IC₅₀ & Kᵢ Calculation) Measure->Analyze End End Analyze->End

References

Dalargin: A Technical Whitepaper on its Profile as a Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a detailed technical overview of Dalargin, a synthetic hexapeptide analogue of Leu-enkephalin, with a focus on its interaction with the delta-opioid receptor (DOR). While historically investigated for a range of therapeutic effects, its precise receptor activity profile, particularly its selectivity, is a subject of discussion in scientific literature. This guide synthesizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes key signaling and experimental pathways to provide a comprehensive resource for researchers.

Introduction and Receptor Selectivity Profile

This compound is a synthetic opioid peptide with the sequence Tyr-D-Ala-Gly-Phe-Leu-Arg. Developed as a more stable analogue of the endogenous opioid Leu-enkephalin, it has been studied for various physiological effects, including anti-ulcer and cytoprotective actions. The user's query specifies a focus on this compound as a delta-opioid receptor (DOR) agonist. However, a review of the available scientific literature indicates a significant debate regarding its receptor selectivity, with compelling evidence suggesting it acts preferentially as a mu-opioid receptor (MOR) agonist.

Conversely, other reports refer to this compound's activity at delta receptors, and its structure is a modification of a delta-preferring endogenous ligand. This guide will proceed to detail its activity in the context of DOR agonism as requested, while presenting the available data for mu, delta, and kappa receptors to provide a complete and accurate pharmacological profile. This includes quantitative binding data that shows a higher affinity for MORs over DORs. Researchers should, therefore, consider this compound as a mixed-affinity ligand with a preference for the mu-opioid receptor.

Quantitative Pharmacological Data

Table 1: Opioid Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constants (Kᵢ) for this compound at different opioid receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

Receptor SubtypeLigandKᵢ (nM)Assay TypeSource(s)
Mu (μ₁) This compound0.41Radioligand Competition Binding[3]
Mu (μ₂) This compound0.63Radioligand Competition Binding[3]
Delta (δ) This compound4.79Radioligand Competition Binding[3]
Kappa (κ) This compoundN/ANo significant affinity reported[1]

N/A: Not Available. Studies suggest this compound has no significant affinity for the kappa-opioid receptor[1].

Table 2: Functional Potency of this compound in Isolated Tissue Bioassays

This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in classic organ bath preparations, which reflects its functional potency as an agonist.

Tissue PreparationPredominant ReceptorLigandIC₅₀ (nM)Assay TypeSource(s)
Guinea-Pig Myenteric Plexus Mu (μ)This compound190 ± 22Electrically-evoked contraction[1]
Hamster Vas Deferens Delta (δ)This compound7800 ± 560Electrically-evoked contraction[1]

The significantly lower IC₅₀ value in the guinea-pig myenteric plexus preparation is a primary piece of evidence for this compound's μ-receptor selectivity[1].

Delta-Opioid Receptor Signaling Pathway

Upon agonist binding, the delta-opioid receptor, a classic G-protein coupled receptor (GPCR), activates intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins of the Gᵢ/Gₒ family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Dalargin_Signaling_Pathway This compound-Mediated Gᵢ-Coupled Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DOR δ-Opioid Receptor (DOR) G_Protein Gᵢ/Gₒ Protein (αβγ Heterotrimer) DOR->G_Protein Activates G_alpha Gαᵢ/ₒ-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Conversion Blocked This compound This compound This compound->DOR Binds G_alpha->AC Inhibits ATP ATP ATP->AC

This compound-mediated Gᵢ/Gₒ signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the pharmacological profile of a ligand like this compound at opioid receptors.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69,593 for KOR).

  • Unlabeled test compound: this compound, dissolved in appropriate buffer.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well microplates.

Methodology:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Total Binding: To designated wells, add a known concentration of the radioligand.

  • Non-Specific Binding (NSB): To a separate set of wells, add the radioligand plus a high concentration of a non-radiolabeled, high-affinity universal opioid antagonist (e.g., naloxone) to saturate all specific binding sites.

  • Competition: To the remaining wells, add the radioligand and serial dilutions of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

  • Reaction Initiation: Add the prepared cell membranes (50-100 µg protein per well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Binding_Assay_Workflow Workflow: Radioligand Competition Binding Assay Start Start Prepare_Reagents Prepare Reagents: Membranes, Radioligand, This compound dilutions, Buffers Start->Prepare_Reagents Incubate Incubate Membranes + Radioligand + this compound (or control) Prepare_Reagents->Incubate Filter Rapidly filter contents to separate bound from free ligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity (scintillation counting) Wash->Count Analyze Analyze data: Calculate IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay

This functional assay measures the direct activation of G-proteins following receptor stimulation by an agonist, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable, radiolabeled GTP analog).

  • Guanosine diphosphate (GDP).

  • Unlabeled GTPγS (for non-specific binding determination).

  • This compound and a known full agonist (e.g., DAMGO for MOR, SNC80 for DOR) for comparison.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters and filtration apparatus.

  • Scintillation counter.

Methodology:

  • Membrane Pre-incubation: Pre-incubate cell membranes with GDP (typically 10-30 µM) on ice. This ensures G-proteins are in their inactive, GDP-bound state.

  • Plate Setup: In a 96-well plate, add assay buffer.

  • Basal Activity: To designated wells, add membranes and [³⁵S]GTPγS.

  • Non-Specific Binding: To another set of wells, add membranes, [³⁵S]GTPγS, and a saturating concentration of unlabeled GTPγS.

  • Agonist Stimulation: To the remaining wells, add membranes, [³⁵S]GTPγS, and serial dilutions of this compound. Include a concentration-response curve for a known full agonist to determine the maximum possible stimulation (Eₘₐₓ).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve, yielding the EC₅₀ (concentration for 50% of maximal response) and the Eₘₐₓ (maximum stimulation).

    • Efficacy is often expressed as a percentage of the maximal response induced by a standard full agonist in the same assay.

Conclusion

This compound is a synthetic enkephalin analogue with a complex pharmacological profile. While the prompt for this guide specified a focus on its role as a delta-opioid receptor agonist, the preponderance of evidence from binding affinity and tissue bioassay studies indicates a higher affinity and functional potency at the mu-opioid receptor. The quantitative data presented herein clearly illustrates this μ-preference.

Researchers investigating this compound should be cognizant of this receptor selectivity profile. Its effects are likely mediated by a combination of activities at both mu and delta receptors, and potentially through the formation of receptor heterodimers, which can exhibit unique pharmacology. The detailed protocols provided in this guide offer a standardized framework for further elucidating the precise binding and functional characteristics of this compound and similar peptide-based ligands, enabling a more complete understanding of their therapeutic potential and mechanism of action.

References

Dalargin Peptide: A Deep Dive into its Wound Healing Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic hexapeptide Dalargin and its significant potential in the field of wound care. This compound, an analogue of the endogenous opioid peptide leucine-enkephalin, has demonstrated a remarkable ability to accelerate tissue repair and regeneration. This document consolidates key findings on its mechanism of action, summarizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the critical signaling pathways involved.

Core Concepts: Introduction to this compound

This compound is a synthetic regulatory hexapeptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu-Arg.[1] It is an analogue of the natural opioid leucine-enkephalin, structurally modified to enhance its therapeutic efficacy and stability.[1] Key modifications include the substitution of glycine with D-alanine at the second position, which increases resistance to degradation by enzymes, and the addition of a highly polar arginine residue at the C-terminus.[1] This latter change is designed to limit penetration of the blood-brain barrier, thereby localizing its effects to peripheral tissues.[1]

Primarily recognized as a delta-opioid receptor (DOR) agonist, this compound has established cytoprotective and regenerative properties.[1][2] While registered in Russia for the treatment of peptic ulcers, a growing body of evidence supports its potent wound healing and immunostimulating capabilities.[1][3]

Mechanism of Action in Cutaneous Wound Healing

This compound's therapeutic effect on wound healing is not based on a single action but on the initiation of a cascade of inflammatory and reparative reactions that shorten all phases of the healing process.[4] The peptide's primary interaction is with peripheral delta-opioid receptors, whose crucial role in skin proliferation, differentiation, and migration has been confirmed by studies showing delayed wound healing in DOR knockout mice.[2][5][6]

The core mechanisms can be summarized as follows:

  • Stimulation of Cellular Proliferation and Migration: this compound significantly promotes the proliferation of key cells involved in wound repair. It has been shown to induce a threefold increase in the mitotic index of fibroblasts, the primary cells responsible for synthesizing the collagen-rich granulation tissue needed to fill the wound space.[4] Furthermore, by activating DOR on keratinocytes, this compound enhances their migration, a critical step for re-epithelialization and wound closure.[7]

  • Promotion of Angiogenesis: The formation of new blood vessels is essential for supplying oxygen and nutrients to the healing tissue. This compound actively promotes the growth of capillaries, accelerating the maturation of granulation tissue.[4]

  • Modulation of the Inflammatory-Reparative Response: The peptide's action is associated with the activation of macrophage-fibroblast interactions.[4] It also reduces post-traumatic edema, hemorrhages, and overall tissue inflammation, creating a more favorable environment for repair.[8]

  • Extracellular Matrix (ECM) Remodeling: By stimulating fibroblasts and accelerating granulation tissue formation, this compound positively influences the deposition and organization of the ECM, leading to faster and more effective scar maturation.[4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative results from studies evaluating the effects of this compound on cellular processes and tissue repair. While data on cutaneous wound models is limited in the reviewed literature, results from peptic ulcer studies provide a strong proxy for its regenerative capabilities.

Table 1: Cellular Effects of this compound

Parameter Observation Source

| Fibroblast Mitotic Index | 3-fold increase compared to control |[4] |

Table 2: Comparative Healing Outcomes in Peptic Ulcer Clinical Trials

Parameter This compound Cimetidine (Tagamet) Placebo Source
Average Healing Time 21.4 ± 1.2 days 23.7 ± 1.8 days Not Reported [3]
Healing Rate by Day 28 87.5% of patients 87.3% of patients Not Reported [3]

| Healing Rate by Week 4 | 80% of patients | Not Reported | 30% of patients |[3] |

Key Signaling Pathways

This compound exerts its effects by activating specific intracellular signaling cascades upon binding to the delta-opioid receptor. The pathways detailed below are a combination of directly confirmed mechanisms and logically inferred cascades based on this compound's observed biological effects.

DOR-PKC Pathway in Keratinocyte Migration

Activation of the delta-opioid receptor by this compound directly engages the Protein Kinase C (PKC) signaling pathway in keratinocytes. This has been shown to rearrange the localization of desmosomal proteins, leading to less stable intercellular adhesion and promoting an enhanced migratory phenotype crucial for wound re-epithelialization.[7]

G This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR PKC Protein Kinase C (PKCα/β) DOR->PKC Activation Desmosomes Desmosomal Adhesion (Down-regulation) PKC->Desmosomes Migration Keratinocyte Migration PKC->Migration

Diagram 1: this compound-induced PKC signaling in keratinocytes.
Hypothesized Pro-Regenerative Signaling Cascade

Based on this compound's potent effects on fibroblast proliferation and angiogenesis, it is hypothesized to activate downstream pathways known to govern these processes, such as those involving Vascular Endothelial Growth Factor (VEGF) and Mitogen-Activated Protein Kinases (MAPK).

G cluster_0 cluster_1 Inferred Pathways cluster_2 This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR G_Protein G-Protein Coupling DOR->G_Protein MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt VEGF_Up VEGF Upregulation G_Protein->VEGF_Up Fibroblast_Prolif Fibroblast Proliferation MAPK_ERK->Fibroblast_Prolif PI3K_Akt->Fibroblast_Prolif Angiogenesis Angiogenesis VEGF_Up->Angiogenesis G cluster_prep Preparation cluster_treat Treatment & Monitoring cluster_analysis Analysis Anesthesia Anesthesia & Dorsal Shaving Wound_Creation Full-Thickness Excisional Wound Creation Anesthesia->Wound_Creation Grouping Group Allocation (this compound vs. Control) Wound_Creation->Grouping Treatment Daily Topical or IP Administration Grouping->Treatment Monitoring Wound Tracing/Photography (Days 3, 7, 10, 14) Treatment->Monitoring Biopsy Tissue Biopsy (Day 14) Analysis Wound Closure Rate Calc. Hydroxyproline Assay Histopathology Monitoring->Analysis Biopsy->Analysis

References

The Immunostimulating Activity of Dalargin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalargin, a synthetic hexapeptide analogue of leu-enkephalin (Tyr-D-Ala-Gly-Phe-Leu-Arg), has demonstrated a range of physiological effects, including notable immunostimulating activities. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the immune system. It consolidates available data on its effects on key immune cell populations, outlines relevant experimental protocols, and elucidates the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology, pharmacology, and drug development.

Introduction

This compound is a synthetic opioid peptide that has been primarily investigated for its gastroprotective and wound-healing properties.[1] However, a growing body of evidence suggests that it also possesses significant immunomodulatory capabilities. These effects are particularly relevant in the context of its interaction with opioid receptors expressed on various immune cells, including lymphocytes, neutrophils, and macrophages.[2][3] This guide will systematically explore the immunostimulating facets of this compound, presenting quantitative data where available, detailing experimental methodologies, and visualizing the complex signaling networks it may influence.

Effects on Immune Cell Populations

This compound exerts a modulatory effect on several key components of the innate and adaptive immune systems.

Lymphocytes

Clinical studies have indicated that this compound can influence lymphocyte populations. In patients with acute pyoinflammatory processes, therapy including this compound was associated with an increase in a subpopulation of T-lymphocytes.[4] While specific quantitative data on the percentage increase of distinct T-cell subsets (e.g., CD4+, CD8+) are not extensively detailed in the available literature, the general observation points towards a stimulatory effect on cellular immunity.

Neutrophils

A significant elevation in the functional activity of peripheral blood polymorphonuclear neutrophils has been observed in patients treated with this compound.[4] This suggests an enhancement of the innate immune response, a critical component in combating infections.

Macrophages

As key phagocytic cells and antigen-presenting cells, macrophages are crucial in both innate and adaptive immunity. Opioid receptors are known to be present on macrophages, suggesting that this compound may directly influence their function.[5] While direct quantitative data on this compound's effect on macrophage phagocytosis or cytokine production is limited, studies on other delta-opioid agonists provide insights into potential mechanisms. For instance, a delta-2 opioid agonist has been shown to suppress LPS-induced production of pro-inflammatory cytokines like TNF-α and MIP-2 in murine macrophages.[6]

Quantitative Data on Immunostimulatory Effects

The available literature provides some quantitative insights into this compound's effects on cytokine production in a mouse model of experimental ulcerative colitis.

ParameterTreatment GroupDay 5Day 7Day 28Reference
TGF-β Level (vs. Control) This compound (100 µg/kg)↓ 49.4% (P=0.0022)↓ 45.8% (P=0.0022)No significant difference[7]
EGF Concentration (vs. Control) This compound (100 µg/kg)↑ 91.7% (P=0.0022)↑ 2.4 times (P=0.0022)↑ 2.9 times (P=0.0022)[7]

Table 1: Effect of this compound on Cytokine Levels in Experimental Ulcerative Colitis. This table summarizes the percentage change in Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF) levels in the colonic wall of mice with dextran sodium sulfate (DSS)-induced ulcerative colitis following daily subcutaneous administration of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the immunostimulating activity of this compound.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of cell-mediated immunity.[4][8]

Objective: To determine the effect of this compound on the proliferation of lymphocytes.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

  • RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), L-glutamine, and antibiotics.

  • This compound (various concentrations).

  • Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen as a positive control.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE).

  • 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Scintillation counter or plate reader.

Procedure:

  • Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of medium containing various concentrations of this compound to the respective wells. Include wells with medium alone (negative control) and wells with a mitogen (positive control).

  • Incubate the plate for 72-96 hours in a CO₂ incubator.

  • For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, follow the manufacturer's instructions. For example, for an MTT assay, add MTT solution to each well, incubate, and then add a solubilizing agent before reading the absorbance on a plate reader.[4]

In Vitro Phagocytosis Assay

This assay quantifies the phagocytic capacity of immune cells such as neutrophils or macrophages.[1][9][10]

Objective: To assess the effect of this compound on the phagocytic activity of neutrophils or macrophages.

Materials:

  • Isolated neutrophils or cultured macrophages (e.g., RAW 264.7 cell line).

  • This compound (various concentrations).

  • Opsonized fluorescent particles (e.g., FITC-labeled zymosan or latex beads).

  • Phosphate-buffered saline (PBS).

  • Trypan blue solution.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Isolate neutrophils from fresh blood or culture macrophages to adherence in a multi-well plate.

  • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.

  • Add the opsonized fluorescent particles to the cells at a defined particle-to-cell ratio.

  • Incubate for a period to allow phagocytosis (e.g., 30-60 minutes).

  • Stop the phagocytosis by placing the plate on ice and washing the cells with cold PBS to remove non-ingested particles.

  • To differentiate between internalized and surface-bound particles, add a quenching agent like trypan blue to the extracellular medium.

  • Analyze the cells by flow cytometry to determine the percentage of phagocytosing cells and the mean fluorescence intensity (indicative of the number of particles per cell). Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

Signaling Pathways

This compound, as a delta-opioid receptor agonist, is expected to initiate intracellular signaling cascades upon binding to its receptor on immune cells.[11] While the precise and complete signaling network for this compound's immunostimulatory effects is not fully elucidated, existing knowledge on opioid receptor signaling in immune cells provides a framework for a putative pathway.

Putative this compound Signaling Pathway in Immune Cells

The binding of this compound to delta-opioid receptors (DOR) on immune cells likely triggers a cascade of intracellular events. This can involve the modulation of second messengers such as cyclic AMP (cAMP) and intracellular calcium ([Ca²⁺]i).[11] Downstream of these messengers, key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, and the Nuclear Factor-kappa B (NF-κB) pathway are likely to be involved.[6] The activation of these pathways culminates in the regulation of gene expression, leading to changes in cytokine production, cell proliferation, and functional activity.

Dalargin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein G-protein (Gi/o) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 [Ca²⁺]i IP3_DAG->Ca2 Increases p38_MAPK p38 MAPK Pathway Ca2->p38_MAPK Modulates NFkB_pathway NF-κB Pathway Ca2->NFkB_pathway Modulates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates NFkB_pathway->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cytokine_Production Cytokine Production (e.g., TNF-α, IL-6) Gene_Expression->Cytokine_Production Proliferation Cell Proliferation Gene_Expression->Proliferation Functional_Activity Enhanced Functional Activity (e.g., Phagocytosis) Gene_Expression->Functional_Activity

Figure 1: Putative signaling cascade of this compound in immune cells.

Experimental Workflow for Investigating Signaling Pathways

To validate the proposed signaling pathways, a structured experimental workflow is necessary. This involves stimulating immune cells with this compound and analyzing the activation of key signaling molecules at different time points.

Experimental_Workflow cluster_analysis Downstream Analysis start Isolate/Culture Immune Cells (e.g., Lymphocytes, Macrophages) stimulate Stimulate with this compound (Dose-response & Time-course) start->stimulate lyse Cell Lysis stimulate->lyse elisa ELISA for Cytokine Secretion (TNF-α, IL-6) stimulate->elisa Supernatant flow_cytometry Flow Cytometry for Transcription Factor Nuclear Translocation stimulate->flow_cytometry Fixed Cells western_blot Western Blot for Phosphorylated Proteins (p-p38, p-NF-κB) lyse->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis elisa->data_analysis flow_cytometry->data_analysis

Figure 2: Workflow for studying this compound-induced signaling pathways.

Conclusion

This compound exhibits clear immunostimulating properties, influencing the activity of key immune cells such as T-lymphocytes and neutrophils. The available data, though limited in quantitative scope, suggests a role for this compound in modulating cytokine production and enhancing cellular immune responses. The proposed signaling pathways, initiated through delta-opioid receptor activation, provide a theoretical framework for its mechanism of action. Further research is warranted to generate more comprehensive quantitative data on its effects on a wider range of immune parameters and to definitively elucidate the specific signaling cascades involved in its immunomodulatory activity. Such studies will be crucial in fully understanding the therapeutic potential of this compound as an immunomodulatory agent.

References

Dalargin's Therapeutic Potential in Experimental Ulcerative Colitis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulcerative colitis (UC), a chronic inflammatory bowel disease (IBD), presents a significant therapeutic challenge. Emerging preclinical evidence highlights the potential of Dalargin, a synthetic hexapeptide analogue of Leu-enkephalin, in mitigating experimental UC. This technical guide synthesizes the current understanding of this compound's role in experimental UC, focusing on its mechanism of action, detailed experimental protocols, and quantitative effects on key inflammatory and regenerative markers. Through its interaction with μ-opioid receptors on immune cells, this compound orchestrates a multi-faceted therapeutic effect, including the suppression of pro-inflammatory cytokines, modulation of tissue-degrading enzymes, and promotion of mucosal healing. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring novel therapeutic avenues for IBD.

Mechanism of Action: A Multi-pronged Anti-Inflammatory and Pro-Resolving Effect

This compound's therapeutic efficacy in experimental ulcerative colitis stems from its ability to modulate key signaling pathways involved in inflammation and tissue repair. The primary mechanism is believed to be its binding to μ-opioid receptors present on various immune cells within the colonic wall, including macrophages, neutrophils, and lymphocytes[1][2][3]. This interaction triggers a cascade of downstream effects that collectively ameliorate the pathological features of UC.

Immunomodulation: Shifting the Cytokine Balance

A hallmark of ulcerative colitis is a dysregulated immune response characterized by the overproduction of pro-inflammatory cytokines. This compound has been shown to correct this imbalance by significantly reducing the levels of key pro-inflammatory mediators while concurrently increasing anti-inflammatory cytokines.[1][2][3]

  • Downregulation of Pro-inflammatory Cytokines: this compound administration leads to a marked decrease in the colonic tissue concentrations of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17)[1][2][3]. These cytokines are pivotal in driving the inflammatory cascade, recruiting immune cells to the site of inflammation, and promoting tissue damage.

  • Upregulation of Anti-inflammatory Cytokines: Conversely, this compound treatment results in an elevation of anti-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10)[4]. These cytokines play a crucial role in suppressing excessive inflammation and promoting a return to tissue homeostasis.

Regulation of Tissue Remodeling and Repair

Chronic inflammation in UC leads to tissue destruction and impaired healing. This compound influences the expression and activity of key molecules involved in tissue remodeling and regeneration.

  • Matrix Metalloproteinases (MMPs) and Their Inhibitors: this compound administration has been shown to decrease the concentrations of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and contribute to ulcer formation[2][4]. It also reduces the level of the tissue inhibitor of metalloproteinases-2 (TIMP-2)[2][4].

  • Growth Factor Modulation: this compound modulates the levels of crucial growth factors involved in inflammation and repair. It decreases the concentration of Transforming Growth Factor-β (TGF-β) during the acute inflammatory phase, a cytokine with complex roles in both inflammation and fibrosis[5][6][7][8]. Simultaneously, it significantly increases the concentration of Epidermal Growth Factor (EGF), a potent stimulator of epithelial cell proliferation and mucosal healing[5][6][7][8].

Antioxidant and Endothelial Protective Effects

Oxidative stress and endothelial dysfunction are key contributors to the pathology of ulcerative colitis. This compound exhibits antioxidant properties and helps to correct endothelial dysfunction, further contributing to its therapeutic effect[1][2][3].

The proposed signaling pathway for this compound's action is initiated by its binding to μ-opioid receptors on immune cells, which in turn modulates downstream signaling cascades, including the TGF-β/Smad7 pathway, leading to the observed changes in cytokine and growth factor expression[5][8][9].

Dalargin_Signaling_Pathway cluster_cytokines Cytokine & Growth Factor Regulation cluster_outcomes Therapeutic Outcomes This compound This compound mu_Opioid_Receptor μ-Opioid Receptor (on Macrophages, Neutrophils, Lymphocytes) This compound->mu_Opioid_Receptor Immune_Cell_Modulation Immune Cell Modulation mu_Opioid_Receptor->Immune_Cell_Modulation Pro_inflammatory_Cytokines ↓ IL-1β, IL-6, IL-17 Immune_Cell_Modulation->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines ↑ IL-4, IL-10 Immune_Cell_Modulation->Anti_inflammatory_Cytokines TGF_beta ↓ TGF-β Immune_Cell_Modulation->TGF_beta EGF ↑ EGF Immune_Cell_Modulation->EGF Reduced_Inflammation Reduced Inflammation Pro_inflammatory_Cytokines->Reduced_Inflammation Anti_inflammatory_Cytokines->Reduced_Inflammation Mucosal_Healing Enhanced Mucosal Healing EGF->Mucosal_Healing Reduced_Inflammation->Mucosal_Healing

Caption: Proposed signaling pathway of this compound in experimental ulcerative colitis.

Experimental Protocol: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

The most cited experimental model for evaluating this compound's efficacy is the dextran sodium sulfate (DSS)-induced colitis model in mice. This model recapitulates many of the clinical and histological features of human ulcerative colitis.

Induction of Ulcerative Colitis
  • Animal Model: Mice are typically used.

  • Inducing Agent: A 5% solution of dextran sodium sulfate (DSS) is administered in the drinking water[1][3][4][5][6][10].

  • Duration of Induction: The DSS solution is provided ad libitum for a period of 5 to 7 days to induce acute colitis[1][3][4][5][6][10]. Chronic colitis models can be established by administering cycles of DSS followed by periods of regular drinking water.

This compound Treatment Regimen
  • Drug Preparation: Lyophilized this compound powder is dissolved in a 0.9% sodium chloride (saline) solution[1][3][4].

  • Dosage: The standard dose administered is 100 μg/kg of body weight[1][3][4][5][6].

  • Route and Frequency of Administration: this compound is administered subcutaneously once daily[1][3][4][5][6].

  • Duration of Treatment: Treatment typically commences on the first day of DSS administration and continues for 7 days[1][3][4][5][6].

Control and Comparative Groups
  • Control Group: Mice receive DSS but are treated with a vehicle control (e.g., saline).

  • Reference Drug Group: Sulfasalazine, a standard treatment for UC, is often used as a reference drug for comparison. It is typically administered intragastrically[1][3][4].

  • Intact Group: A group of healthy mice that do not receive DSS or any treatment serves as a baseline.

Assessment of Disease Activity and Therapeutic Efficacy
  • Clinical Assessment: The Disease Activity Index (DAI) is monitored daily. The DAI is a composite score based on weight loss, stool consistency, and the presence of rectal bleeding[2][3].

  • Macroscopic Assessment: At the end of the experiment, the colon is excised, and its length is measured. A shorter colon length is indicative of more severe inflammation[2][3]. The presence and extent of ulcers and infiltrates are also macroscopically evaluated[2][3].

  • Histological Analysis: Colon tissue samples are processed for histological examination to assess the degree of inflammation, ulceration, and immune cell infiltration. The number of goblet cells, which produce protective mucus, is also quantified[1][2][3].

  • Biochemical and Molecular Analysis: Colon tissue homogenates are used to measure the concentrations of cytokines, growth factors, and MMPs using methods such as enzyme-linked immunosorbent assay (ELISA)[5][6]. Phagocytic activity of neutrophils and other leukocyte indices can be assessed from blood samples[1][2].

Experimental_Workflow cluster_treatment Treatment Groups (Daily for 7 days) cluster_analysis Post-mortem Analysis start Start induce_colitis Induce Colitis: 5% DSS in drinking water (5-7 days) start->induce_colitis dalargin_group This compound Group: 100 µg/kg, subcutaneous induce_colitis->dalargin_group control_group Control Group: Vehicle (Saline) induce_colitis->control_group reference_group Reference Group: Sulfasalazine, intragastric induce_colitis->reference_group monitoring Daily Monitoring: - Disease Activity Index (DAI) - Body Weight - Stool Consistency - Rectal Bleeding dalargin_group->monitoring control_group->monitoring reference_group->monitoring euthanasia Euthanasia & Sample Collection (Day 5, 7, or 28) monitoring->euthanasia macroscopic Macroscopic Assessment: - Colon Length - Ulceration Score euthanasia->macroscopic histological Histological Analysis: - Inflammation Score - Goblet Cell Count euthanasia->histological biochemical Biochemical & Molecular Analysis: - Cytokines (ELISA) - Growth Factors (ELISA) - MMPs (ELISA) euthanasia->biochemical end End macroscopic->end histological->end biochemical->end

References

Dalargin's Challenge: A Technical Guide to Overcoming the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dalargin, a synthetic hexapeptide analog of Leu-enkephalin, holds significant therapeutic potential due to its potent agonism at delta-opioid receptors. Its clinical utility, however, is severely hampered by its inability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the challenges associated with this compound's central nervous system delivery and explores the innovative strategies developed to overcome this critical obstacle. We delve into the fundamental chemical and pharmacological properties of this compound, present quantitative data on its receptor binding and in vivo efficacy, and provide detailed experimental protocols for key assays. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and drug development professionals in the field of neuropharmacology and targeted drug delivery.

Introduction: The Promise and Peril of this compound

This compound (Tyr-D-Ala-Gly-Phe-Leu-Arg) is a synthetic opioid peptide that has garnered considerable interest for its cytoprotective and anti-ulcer activities.[1] As a potent delta-opioid receptor agonist, it also presents a promising profile for analgesic applications.[2] However, the therapeutic efficacy of this compound for central nervous system (CNS) targets is fundamentally limited by its poor penetration of the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[3] This guide will explore the molecular characteristics of this compound that contribute to its limited BBB permeability and detail the cutting-edge methodologies being employed to shuttle this promising therapeutic agent into the brain.

Physicochemical and Pharmacological Properties of this compound

This compound's structure, a modification of the endogenous opioid peptide Leu-enkephalin, was designed to enhance its stability and peripheral activity.[4] The inclusion of a D-alanine residue at the second position confers resistance to enzymatic degradation, while the C-terminal arginine was intended to promote peripheral effects and hinder BBB penetration.[4]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C35H51N9O8[5][6]
Molar Mass 725.83 g/mol [5]
Amino Acid Sequence Tyr-D-Ala-Gly-Phe-Leu-Arg[4]
Synonyms D-Ala2-Leu5-Arg6-enkephalin[4]
Storage Condition -15°C[5]
Opioid Receptor Binding Affinity

This compound primarily acts as a delta-opioid receptor agonist, with some affinity for mu-opioid receptors. The binding affinities, expressed as IC50 (half-maximal inhibitory concentration) and KB (equilibrium dissociation constant), are crucial for understanding its pharmacological profile.

Receptor SubtypeLigandIC50 (nM)KB (nM)Reference
δ-opioid This compound-5.0[7][8]
μ-opioid This compound3800 ± 4203.0[8][9]
δ-opioid [Met5]-dalargin-5.5[8]
μ-opioid Dalarginamide--[8]
μ-opioid N-Me-[L-Phe4]-dalarginamide-2.6[7][8]

The Blood-Brain Barrier Challenge

The BBB's restrictive nature is a major impediment for the delivery of many neurotherapeutics, including peptides like this compound.[10] The physicochemical properties of this compound, particularly its hydrophilicity and molecular size, contribute to its low passive diffusion across the BBB.

Strategies for Enhancing this compound's BBB Penetration

Significant research efforts have focused on developing strategies to transport this compound across the BBB. The two most promising approaches involve the use of nanoparticle-based carriers and peptide vectors.

Nanoparticle-Based Drug Delivery Systems

Encapsulating or attaching this compound to nanoparticles has emerged as a viable strategy to facilitate its transport into the brain.[11][12] Poly(butylcyanoacrylate) (PBCA) nanoparticles, often coated with surfactants like polysorbate 80, have shown particular promise.[3] This coating is believed to mimic low-density lipoprotein (LDL), allowing the nanoparticles to be transported across the BBB via receptor-mediated endocytosis.[13]

The effectiveness of nanoparticle-based delivery has been demonstrated through in vivo studies measuring the analgesic effects of intravenously administered this compound-loaded nanoparticles.

FormulationDose (mg/kg)Analgesic Effect (% MPE)TestReference
This compound Solution10No significant effectHot-plate[3]
This compound-loaded PBCA Nanoparticles (uncoated)-No significant effectHot-plate[3]
This compound-loaded PBCA Nanoparticles (Polysorbate 80 coated)5.0Significant analgesic effectHot-plate[3]
This compound-loaded PBCA Nanoparticles (Polysorbate 80 coated)7.5Significant analgesic effectHot-plate[3]
Peptide Vector-Mediated Delivery

Another innovative approach involves the conjugation of this compound to cell-penetrating peptides, also known as peptide vectors.[9] These vectors, such as SynB1 and SynB3, can traverse the BBB through adsorptive-mediated endocytosis and carry their cargo into the brain.[9][10]

In situ brain perfusion studies have provided quantitative data on the enhanced brain uptake of this compound when conjugated to peptide vectors.

CompoundBrain Distribution Volume (Vd) (µL/g)Reference
[14C]this compound~20[9]
[14C]this compound-SS-SynB1~60[9]
[14C]this compound-SS-SynB3~45[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation of this compound-Loaded PBCA Nanoparticles

This protocol is adapted from the anionic polymerization method.

  • Preparation of Aqueous Phase: Dissolve a suitable stabilizer (e.g., dextran 70) in 0.01 N HCl.

  • Addition of this compound: Dissolve this compound in the aqueous phase.

  • Polymerization: Add butyl-2-cyanoacrylate to the aqueous solution while stirring. The polymerization will occur spontaneously.

  • Neutralization and Coating: After a defined period (e.g., 3 hours), neutralize the suspension with NaOH. For coated nanoparticles, add a solution of polysorbate 80 and continue stirring.

  • Purification: Nanoparticles can be purified by centrifugation or dialysis to remove unreacted monomer and excess surfactant.

  • Lyophilization: For long-term storage, the nanoparticle suspension can be lyophilized, often with a cryoprotectant.

In Situ Brain Perfusion in Mice

This technique allows for the precise measurement of drug transport across the BBB.

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical Preparation: Expose the common carotid artery and ligate the external carotid artery.

  • Catheterization: Insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion: Perfuse a physiological buffer (e.g., Krebs-Ringer) containing the radiolabeled compound of interest (e.g., [14C]this compound) at a constant flow rate.

  • Termination and Sample Collection: After a defined perfusion time (e.g., 2 minutes), decapitate the mouse and collect the brain.

  • Analysis: Homogenize the brain tissue and measure the radioactivity to determine the volume of distribution (Vd).

Hot-Plate Test for Analgesia

This behavioral test assesses the analgesic effects of compounds in rodents.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Place the mouse on the hot plate within a restraining cylinder and allow it to acclimate for a short period.

  • Measurement of Latency: Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., this compound formulation) via the desired route (e.g., intravenous).

  • Post-treatment Measurement: Measure the response latency at various time points after drug administration.

  • Calculation of %MPE: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

This compound's Delta-Opioid Receptor Signaling Pathway

This compound, upon binding to the delta-opioid receptor (a G-protein coupled receptor), initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

Dalargin_Signaling This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Neuronal_activity ↓ Neuronal Excitability Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Caption: Simplified signaling cascade following this compound binding to the delta-opioid receptor.

Experimental Workflow for Assessing Nanoparticle-Mediated this compound Delivery

This workflow outlines the key steps in evaluating the in vivo efficacy of this compound-loaded nanoparticles.

Nanoparticle_Workflow start Start formulation Formulate this compound-Loaded PBCA Nanoparticles start->formulation characterization Characterize Nanoparticles (Size, Zeta Potential, Drug Loading) formulation->characterization animal_model Select Animal Model (e.g., Mice) characterization->animal_model baseline Establish Baseline Nociceptive Threshold (Hot-Plate Test) animal_model->baseline administration Intravenous Administration of Nanoparticle Formulation baseline->administration post_treatment Measure Nociceptive Threshold at Timed Intervals administration->post_treatment analysis Data Analysis (Calculate %MPE) post_treatment->analysis conclusion Conclusion on BBB Penetration and Efficacy analysis->conclusion end End conclusion->end

Caption: Workflow for evaluating nanoparticle-mediated this compound delivery.

Conclusion and Future Directions

The limited blood-brain barrier penetration of this compound presents a significant hurdle to its development as a centrally acting therapeutic. However, the innovative strategies of nanoparticle-based and peptide vector-mediated delivery have demonstrated considerable success in overcoming this challenge. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers seeking to advance the development of this compound and other neurotherapeutics with limited BBB permeability. Future research should focus on optimizing these delivery systems to enhance their efficiency and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications. Further exploration of the downstream signaling pathways of this compound in different neuronal populations will also be crucial for a more complete understanding of its therapeutic potential and potential side effects.

References

The Discovery and Initial Synthesis of Dalargin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dalargin (Tyr-D-Ala-Gly-Phe-Leu-Arg) is a synthetic hexapeptide analog of the endogenous opioid peptide Leu-enkephalin. Developed in the Soviet Union in the 1980s, it represents a significant early effort in the rational design of peptide-based therapeutics. By strategically modifying the native enkephalin structure—substituting the glycine at position 2 with a D-alanine to confer resistance to enzymatic degradation and adding an arginine residue at the C-terminus to limit blood-brain barrier penetration—researchers created a peripherally acting opioid with potent cytoprotective and anti-ulcer properties. This guide provides a detailed technical overview of the discovery, initial synthesis, and mechanism of action of this compound, including experimental protocols and a summary of its initial characterization.

Introduction: The Rationale Behind this compound's Design

The discovery of endogenous opioid peptides, methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), in 1975 sparked immense interest in their therapeutic potential. However, their rapid degradation in vivo limited their clinical utility. This led to a wave of research focused on creating more stable and selective analogs.

This compound emerged from this research landscape, with its design predicated on two key modifications to the Leu-enkephalin sequence. The first was the replacement of the glycine residue at the second position with a D-alanine. This substitution was a known strategy to increase the peptide's resistance to degradation by aminopeptidases. The second, and perhaps more innovative, modification was the addition of a highly polar arginine residue to the C-terminus. This was intended to create a more peripheral effect and hinder the peptide's penetration of the blood-brain barrier, thereby minimizing central nervous system side effects.[1]

The initial development and testing of this compound were conducted in the 1980s at the laboratory of peptide synthesis of the All-Russian Scientific Center of the USSR Academy of Medical Sciences, under the guidance of M.I. Titov.[1]

Initial Synthesis of this compound

The initial synthesis of this compound was accomplished using solid-phase peptide synthesis (SPPS) employing a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Synthesis Strategy

The synthesis of this compound was carried out on a solid support, likely a Merrifield resin (chloromethylated polystyrene). The general workflow for the Boc/Bzl solid-phase synthesis of a peptide like this compound would have followed these key steps:

  • Attachment of the C-terminal amino acid to the resin: The first amino acid, Arginine, protected at its α-amino group with a Boc group and its side chain with a Tosyl (Tos) group, would be esterified to the resin.

  • Deprotection: The Boc group of the resin-bound amino acid would be removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resulting ammonium salt would be neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step.

  • Coupling: The next Nα-Boc protected amino acid would be activated, likely with a carbodiimide such as dicyclohexylcarbodiimide (DCC), and coupled to the free amine of the resin-bound peptide.

  • Repetition: The deprotection, neutralization, and coupling steps would be repeated for each subsequent amino acid in the sequence (Leu, Phe, Gly, D-Ala, Tyr). The side chain of Tyrosine was protected with a 2,6-dichlorobenzyl (2,6-Cl2-Bzl) group.

  • Cleavage and final deprotection: Once the full peptide chain was assembled, it would be cleaved from the resin, and all side-chain protecting groups would be removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.

  • Purification and Characterization: The crude peptide would then be purified, likely by preparative reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by amino acid analysis and analytical RP-HPLC.

Experimental Protocol for Initial Synthesis (Reconstructed)

While the original 1985 publication by Titov et al. is not widely available, based on common practices of the time and information from subsequent publications referencing this work, a likely protocol for the initial synthesis is outlined below.

Table 1: Reagents and Protecting Groups for the Initial Synthesis of this compound

Amino AcidNα-Protecting GroupSide-Chain Protecting Group
TyrBoc2,6-dichlorobenzyl (2,6-Cl2-Bzl)
D-AlaBoc-
GlyBoc-
PheBoc-
LeuBoc-
ArgBocTosyl (Tos)

Synthesis Steps:

  • Resin Preparation: Merrifield resin (1% divinylbenzene-styrene copolymer) would be swollen in dichloromethane (DCM).

  • Attachment of the First Amino Acid (Arg): Boc-Arg(Tos)-OH would be attached to the resin via its cesium salt to minimize racemization.

  • Peptide Chain Elongation (Iterative Cycles):

    • Deprotection: The resin-bound peptide would be treated with 50% TFA in DCM for approximately 30 minutes to remove the Boc group.

    • Washing: The resin would be washed with DCM and isopropanol.

    • Neutralization: The peptide-resin would be neutralized with 10% DIEA in DCM.

    • Washing: The resin would be washed with DCM.

    • Coupling: The next Boc-protected amino acid (3 equivalents) would be pre-activated with DCC (3 equivalents) in DCM and added to the resin. The coupling reaction would be monitored for completion (e.g., using the Kaiser test).

  • Cleavage and Deprotection: The final peptide-resin would be dried and treated with anhydrous HF in the presence of anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: The crude peptide would be precipitated with ether, dissolved in an aqueous buffer, and purified by preparative RP-HPLC.

  • Characterization: The purified this compound would be characterized by analytical RP-HPLC to assess purity and by amino acid analysis to confirm the correct amino acid composition.

Quantitative Data

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with delta-opioid receptors (δ-OR), which are G-protein coupled receptors (GPCRs). Unlike its parent molecule, Leu-enkephalin, which has a mixed affinity for mu- and delta-opioid receptors, this compound shows a preference for the delta-opioid receptor.

Delta-Opioid Receptor Signaling

Upon binding of this compound to the delta-opioid receptor, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein of the Gi/o family. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits then modulate the activity of downstream effector proteins.

The primary and most well-characterized downstream effect of this compound's activation of the Gi/o pathway is the inhibition of adenylyl cyclase . This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous cellular proteins.

While the inhibition of adenylyl cyclase is the principal signaling pathway, activation of delta-opioid receptors can also lead to the modulation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway , specifically the extracellular signal-regulated kinase (ERK). The activation of the MAPK/ERK pathway can influence cellular processes such as proliferation and survival.

Dalargin_Signaling_Pathway This compound This compound delta_OR δ-Opioid Receptor This compound->delta_OR Binds to G_protein Gi/o Protein delta_OR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_beta_gamma->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Cytoprotection, Gene Expression) PKA->Cellular_Response Modulates MAPK_pathway->Cellular_Response Modulates

Caption: this compound Signaling Pathway.

Experimental Characterization: The Guinea Pig Ileum Assay

A classic and essential bioassay for characterizing the activity of opioid peptides is the isolated guinea pig ileum preparation. This assay is based on the principle that opioids inhibit the electrically stimulated contractions of the longitudinal muscle of the ileum by presynaptically inhibiting the release of acetylcholine from the myenteric plexus.

Experimental Workflow

The following workflow outlines the key steps in performing a guinea pig ileum assay to determine the potency of an opioid agonist like this compound.

Guinea_Pig_Ileum_Assay_Workflow cluster_preparation Tissue Preparation cluster_equilibration Equilibration and Stimulation cluster_testing Agonist Testing cluster_antagonism Antagonist Confirmation (Optional) p1 Euthanize Guinea Pig p2 Isolate a segment of the terminal ileum p1->p2 p3 Prepare longitudinal muscle-myenteric plexus strip p2->p3 p4 Mount tissue in an organ bath containing Krebs solution p3->p4 e1 Equilibrate tissue under a resting tension (e.g., 1g) p4->e1 e2 Initiate electrical field stimulation (e.g., 0.1 Hz) e1->e2 e3 Record isometric contractions until a stable baseline is achieved e2->e3 t1 Add cumulative concentrations of this compound to the organ bath e3->t1 t2 Record the inhibition of twitch response at each concentration t1->t2 t3 Construct a concentration-response curve t2->t3 t4 Calculate IC50 value t3->t4 a1 Wash out this compound and allow recovery of twitch response t4->a1 a2 Add a known opioid antagonist (e.g., Naloxone) a1->a2 a3 Repeat this compound concentration-response curve a2->a3 a4 Observe rightward shift in the curve, confirming opioid receptor-mediated effect a3->a4

Caption: Guinea Pig Ileum Assay Workflow.
Data Presentation

The results from the guinea pig ileum assay are typically presented as a concentration-response curve, plotting the percentage inhibition of the electrically evoked contraction against the logarithm of the agonist concentration. From this curve, the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) can be determined. This value is a key measure of the opioid's potency.

Table 2: Representative Data from Opioid Agonist Characterization

CompoundGuinea Pig Ileum IC50 (nM)Mouse Vas Deferens IC50 (nM)Receptor Selectivity
Leu-enkephalinVariable (high)Variable (low)μ/δ
This compoundPotentLess Potentδ > μ
MorphinePotentLess Potentμ

Conclusion

The discovery and synthesis of this compound represent a landmark in the field of peptide drug design. Through targeted modifications of the endogenous Leu-enkephalin sequence, researchers were able to create a potent, peripherally acting opioid with a desirable therapeutic profile for cytoprotection, particularly in the gastrointestinal tract. The initial synthesis, accomplished through solid-phase peptide synthesis, and its characterization using classic pharmacological assays like the guinea pig ileum preparation, laid the groundwork for its eventual clinical use in some countries. The story of this compound serves as a compelling case study in the power of medicinal chemistry to enhance the therapeutic properties of natural peptides.

References

Technical Dossier: The Hexapeptide Tyr-D-Ala-Gly-Phe-Leu-Arg

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Structural and Physicochemical Characterization of the synthetic hexapeptide Tyr-D-Ala-Gly-Phe-Leu-Arg.

This document provides a detailed overview of the chemical structure and constituent components of the hexapeptide sequence Tyrosyl-D-Alanyl-Glycyl-Phenylalanyl-Leucyl-Arginine.

Structural Formula

The fundamental structure of this peptide is defined by the linear sequence of six amino acid residues linked by peptide bonds. A peptide bond is a covalent chemical bond formed when the carboxylic acid group of one amino acid reacts with the amino group of another, releasing a molecule of water in a dehydration synthesis reaction.[1][2][3][4] By convention, the sequence is written starting with the N-terminus (the amino acid with the free amino group, Tyrosine) and ending with the C-terminus (the amino acid with the free carboxyl group, Arginine).[2]

The complete structural formula for Tyr-D-Ala-Gly-Phe-Leu-Arg is presented below:

Chemical structure of Tyr-D-Ala-Gly-Phe-Leu-Arg

Key Structural Features:

  • N-Terminus: Tyrosine (Tyr)

  • C-Terminus: Arginine (Arg)

  • Stereochemistry: The alanine residue is in the D-configuration (D-Ala), which is a non-proteinogenic stereoisomer. Most amino acids in natural proteins are in the L-configuration.[5][6] This D-amino acid can significantly influence the peptide's secondary structure and its resistance to enzymatic degradation by proteases.

  • Peptide Bonds: Five peptide bonds link the six amino acid residues. These bonds are planar and relatively rigid due to resonance stabilization.[3][7]

Constituent Amino Acid Properties

The overall physicochemical properties of the peptide are a composite of the properties of its constituent amino acid side chains. The table below summarizes key quantitative and qualitative data for each residue in the sequence.

Residue Abbreviation Structure of Side Chain (R-group) Molecular Formula Molecular Weight ( g/mol ) Side Chain Classification
TyrosineTyr, Y-CH₂-(C₆H₄)-OHC₉H₁₁NO₃181.19Polar, Aromatic[][9]
D-AlanineD-Ala, D-A-CH₃C₃H₇NO₂89.09Nonpolar, Aliphatic[5][10][11]
GlycineGly, G-HC₂H₅NO₂75.07Nonpolar, Aliphatic[12][][14]
PhenylalaninePhe, F-CH₂-(C₆H₅)C₉H₁₁NO₂165.19Nonpolar, Aromatic[][16]
LeucineLeu, L-CH₂-CH-(CH₃)₂C₆H₁₃NO₂131.17Nonpolar, Aliphatic[17][][19]
ArginineArg, R-(CH₂)₃-NH-C(NH)NH₂C₆H₁₄N₄O₂174.20Polar, Positively Charged (Basic)[][21][22]

Experimental Protocols and Characterization

While this document does not cite specific experiments performed on this molecule, standard protocols for the synthesis and characterization of such a peptide are well-established.

  • Synthesis: The peptide would typically be synthesized using Solid-Phase Peptide Synthesis (SPPS). This method involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

  • Purification: Following cleavage from the resin, the crude peptide is purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization & Verification: The identity and purity of the final product are confirmed using analytical techniques. Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) is used to verify the molecular weight of the peptide. The exact sequence can be confirmed using tandem mass spectrometry (MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure and determine its three-dimensional conformation in solution.

The workflow for a typical peptide synthesis and characterization process is illustrated in the diagram below.

experimental_workflow start SPPS Synthesis cleavage Cleavage from Resin start->cleavage purification RP-HPLC Purification cleavage->purification analysis Characterization purification->analysis ms Mass Spectrometry (MS) analysis->ms  Verify Mass nmr NMR Spectroscopy analysis->nmr  Confirm Structure end Verified Peptide ms->end nmr->end

Standard workflow for synthetic peptide production and analysis.

Logical Structure of the Peptide Sequence

The linear arrangement of amino acids dictates the primary structure of the peptide. This sequence is the fundamental blueprint from which all higher-order structures and, consequently, biological functions are derived.

peptide_sequence Tyr Tyr (N-terminus) DAla D-Ala Tyr->DAla Gly Gly DAla->Gly Phe Phe Gly->Phe Leu Leu Phe->Leu Arg Arg (C-terminus) Leu->Arg

Linear sequence of amino acids in Tyr-D-Ala-Gly-Phe-Leu-Arg.

References

Dalargin's Affinity for Mu- and Delta-Opioid Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalargin, a synthetic hexapeptide analog of Leu-enkephalin (Tyr-D-Ala-Gly-Phe-Leu-Arg), has been a subject of interest in pharmacological research due to its unique biological activities, including cytoprotective and anti-ulcer effects. A critical aspect of its pharmacological profile is its interaction with opioid receptors, specifically the mu (µ) and delta (δ) subtypes. This technical guide provides a comprehensive overview of this compound's binding affinity for these receptors, details the experimental methodologies used for its characterization, and elucidates the associated signaling pathways.

Quantitative Analysis of Receptor Affinity

The binding affinity of this compound for mu- and delta-opioid receptors has been primarily characterized through functional bioassays rather than direct radioligand binding studies in the available literature. These assays provide valuable insights into the potency and selectivity of the compound.

CompoundAssay SystemReceptor TypeParameterValue (nM)Reference
This compoundGuinea Pig Myenteric PlexusMu (µ)K_B_ (Naloxone)3.0[1]
This compoundGuinea Pig IleumMu (µ) / Kappa (κ)IC_50_Higher potency[2]
This compoundMouse Vas DeferensDelta (δ)IC_50_Lower potency[2]

Note: A lower K_B_ or IC_50_ value indicates a higher affinity or potency. The data suggests that this compound exhibits a degree of selectivity for the mu-opioid receptor in functional assays.[1][2] However, some reports also describe it as a potent delta-opioid receptor agonist, highlighting the need for further clarification with direct binding assays.[3]

Experimental Protocols

The characterization of this compound's interaction with opioid receptors has relied on established ex vivo tissue preparations that are enriched in specific opioid receptor subtypes.

Mu-Opioid Receptor Activity Assessment: Guinea Pig Ileum/Myenteric Plexus Preparation

This bioassay is a classical method for evaluating the activity of compounds at mu-opioid receptors.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated, and the longitudinal muscle with the myenteric plexus attached is prepared. This preparation is suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O_2_ and 5% CO_2_.

  • Stimulation: The preparation is subjected to electrical field stimulation, which causes contractions by releasing acetylcholine from cholinergic neurons.

  • Drug Application: Increasing concentrations of this compound are added to the organ bath.

  • Measurement: The inhibitory effect of this compound on the electrically induced contractions is measured. Opioid agonists acting on mu-receptors inhibit the release of acetylcholine, thus reducing the contractile response.

  • Data Analysis: The concentration of this compound that produces a 50% inhibition of the contractile response (IC_50_) is determined. To determine the affinity constant (K_B_), a competitive antagonism study is performed using a known mu-opioid antagonist, such as naloxone. The pA_2_ value is calculated from the Schild plot, and from this, the K_B_ value is derived.[1]

Delta-Opioid Receptor Activity Assessment: Mouse Vas Deferens Preparation

The mouse vas deferens is a standard model for assessing the activity of delta-opioid receptor agonists.

Methodology:

  • Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath under the same physiological conditions as the guinea pig ileum preparation.

  • Stimulation: The tissue is stimulated electrically to induce contractions, which are mediated by the release of noradrenaline.

  • Drug Application: Cumulative concentrations of this compound are added to the bath.

  • Measurement: The inhibitory effect of this compound on the neurogenic contractions is recorded. Agonists at delta-opioid receptors inhibit noradrenaline release, leading to a reduction in contraction amplitude.

  • Data Analysis: The IC_50_ value is calculated to determine the potency of this compound in this delta-receptor-rich tissue.[2]

Signaling Pathways

Upon binding to mu- and delta-opioid receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to initiate a cascade of intracellular signaling events. While specific studies detailing this compound's functional selectivity are limited, the general signaling pathways for these receptors are well-established.

G-Protein Coupling and Downstream Effectors

Activation of both mu- and delta-opioid receptors by an agonist like this compound leads to the coupling of inhibitory G-proteins (G_i_/G_o_). This results in the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors.

  • Inhibition of Adenylyl Cyclase: The activated Gα_i/o_ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx. Both of these actions contribute to a decrease in neuronal excitability.

G_Protein_Signaling This compound This compound MOR_DOR μ/δ-Opioid Receptor This compound->MOR_DOR Binds G_protein Gi/o Protein (αβγ) MOR_DOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neuronal_Excitability ↓ Neuronal Excitability K_efflux->Neuronal_Excitability Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Ca_influx->Neuronal_Excitability

Canonical G-protein signaling pathway for opioid receptors.
β-Arrestin Recruitment and Receptor Regulation

Another important signaling pathway initiated by GPCR activation is the recruitment of β-arrestins. Following agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor.

  • Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor and attenuation of the signal.

  • Internalization: β-arrestins act as adaptor proteins, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits. This process is crucial for receptor downregulation and resensitization.

  • Signal Transduction: β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades, for instance, by activating mitogen-activated protein kinases (MAPKs).

The extent to which this compound promotes β-arrestin recruitment compared to G-protein activation (a concept known as "biased agonism") has not been extensively studied but would be a critical determinant of its long-term efficacy and potential for inducing tolerance.

Beta_Arrestin_Pathway cluster_receptor Cell Membrane MOR_DOR_active Agonist-Bound μ/δ-Opioid Receptor GRK GRK MOR_DOR_active->GRK Recruits MOR_DOR_phos Phosphorylated Receptor GRK->MOR_DOR_phos Phosphorylates Beta_Arrestin β-Arrestin MOR_DOR_phos->Beta_Arrestin Recruits Desensitization Desensitization (Uncoupling from G-protein) Beta_Arrestin->Desensitization Internalization Internalization (Clathrin-mediated) Beta_Arrestin->Internalization MAPK_signaling MAPK Signaling Beta_Arrestin->MAPK_signaling Initiates

β-Arrestin recruitment and downstream signaling cascade.

Experimental Workflow for Receptor Affinity Determination

The following diagram outlines a typical workflow for determining the binding affinity of a compound like this compound for opioid receptors using radioligand binding assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Homogenization (e.g., brain tissue, cells expressing μ/δ receptors) Membrane_Prep Membrane Fraction Isolation (Centrifugation) Tissue_Prep->Membrane_Prep Incubation Incubation of Membranes with: - Radioligand (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ) - Increasing concentrations of this compound Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Competition_Curve Generation of Competition Binding Curve Quantification->Competition_Curve IC50_Determination Calculation of IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculation of Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

References

in vivo cytoprotective action of Dalargin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Cytoprotective Action of Dalargin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic hexapeptide analogue of the endogenous opioid peptide leucine-enkephalin, with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu-Arg.[1] Unlike many opioid peptides, this compound does not readily cross the blood-brain barrier, resulting in primarily peripheral actions.[1][2] It has garnered significant interest for its pronounced cytoprotective and regenerative properties, which have been demonstrated across a variety of in vivo experimental models.[2] Its therapeutic potential has been explored in contexts ranging from gastrointestinal mucosal damage and liver injury to conditions of severe cellular stress and impaired wound healing.[2][3][4]

This technical guide provides a comprehensive overview of the in vivo cytoprotective mechanisms of this compound. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways through which this compound exerts its protective effects.

Core Mechanism of Action: Opioid Receptor Interaction

The biological activities of this compound are mediated through its interaction with opioid receptors. It is primarily recognized as a delta (δ)-opioid receptor agonist.[2][3] However, some studies have reported a more complex interaction, suggesting mixed mu (μ)/δ-activity or even a preference for μ-receptors in certain bioassays.[5][6] The D-alanine residue at the second position is critical, conferring resistance to degradation by peptidases and playing a key role in the molecule's active conformation.[5][6]

The definitive role of opioid receptors in this compound's function is confirmed by experiments using the non-selective opioid antagonist, naloxone. Co-administration of naloxone effectively blocks or eliminates the protective effects of this compound, demonstrating that its cytoprotective action is receptor-dependent.[3][7]

dalargin_receptor This compound This compound receptor δ-Opioid Receptor (Primary Target) This compound->receptor Binds effect Cytoprotective Action receptor->effect Activates naloxone Naloxone (Antagonist) naloxone->receptor Blocks

Caption: this compound's primary mechanism involves binding to and activating opioid receptors.

In Vivo Cytoprotective and Regenerative Effects: Quantitative Data

This compound's efficacy has been quantified in various preclinical models of tissue injury and cellular stress. An optimal effective dose for several of these models has been established at 10 micrograms/kg.[2]

Gastrointestinal Cytoprotection

This compound shows significant protective effects on the gastroduodenal mucosa, preventing lesions and promoting healing.

Table 1: Efficacy of this compound in Experimental Ulcer Models

Animal ModelSpeciesPathogen/StressorThis compound DoseOutcomeReference
Duodenal UlcerRatCysteamine10 µg/kgEffective prevention of ulceration[2]
Gastric LesionsRatImmobilization Stress10 µg/kgPrevention of erosive lesions[2]
Duodenal UlcerRatCysteamineNot specifiedProtective action observed[8]
UlcerogenesisRatCold StressNot specifiedReduced severity of ulcers[3]

Table 2: Proliferative Effects of this compound on Gastroduodenal Mucosa

ModelSpeciesTissueMetricResultReference
Duodenal UlcerHumanFundal & Duodenal Bulb Mucosa³H-thymidine-labelled nuclei indexSignificant increase after 20-day administration[9]
NormalRatGastric Mucosal EpitheliumDNA SynthesisStimulation observed[10]
Hepatoprotection

This compound mitigates chemically induced liver damage.

Table 3: Effect of this compound on CCl₄-Induced Liver Injury

Animal ModelSpeciesToxinThis compound DoseOutcomeReference
Liver DegenerationRatCarbon Tetrachloride (CCl₄)10 µg/kgReduced degree of liver degeneration[2]
Protection Against Cellular Stress

This compound demonstrates potent anti-stress and anti-apoptotic effects, particularly in models of hypothermia.

Table 4: Protective Effects of this compound in Cold Stress Models

ModelSpeciesParameter MeasuredOutcomeReference
Cold StressRatDNA Fragmentation (Intestinal Mucosa, Spleen)Prevents increase in DNA fragmentation (anti-apoptotic)[3]
Cold StressRatOrgan MorphologyPrevents adrenal hypertrophy; reduces thymus and spleen involution[3]
Moderate HypothermiaRatLipid Peroxidation (LPO) in BloodPrevents stimulation of LPO; maintains antioxidant levels[11]
Chronic StressRatOrgan MorphologyNormalization of adrenal gland, spleen, and thymus weight[12]
Promotion of Tissue Repair

This compound actively stimulates cellular processes involved in the healing of damaged tissues.

Table 5: Pro-reparative Effects of this compound in a Wound Healing Model

ModelSpeciesParameter MeasuredOutcomeReference
Skin WoundRatFibroblast Mitotic Index3-fold increase[4]
Skin WoundRatHealing ProcessAccelerated granulation tissue maturation and epithelization[4]
Skin WoundRatCapillary GrowthStimulated[4]

Key Signaling Pathways and Molecular Mechanisms

This compound's diverse cytoprotective effects stem from its ability to modulate multiple downstream signaling pathways following receptor activation.

Anti-Apoptotic Pathway

A critical component of this compound's cytoprotective action is its ability to inhibit programmed cell death, or apoptosis. In models of cold stress, pretreatment with this compound was shown to prevent the increase in DNA fragmentation in the cells of the intestinal mucosa and spleen, a key hallmark of apoptosis.[3] This effect is mediated by opioid receptors, as it is reversed by naloxone.[3]

anti_apoptosis stressor Cellular Stress (e.g., Cold, Ischemia) pathway Apoptotic Signaling Cascade stressor->pathway apoptosis DNA Fragmentation & Apoptosis pathway->apoptosis This compound This compound receptor δ-Opioid Receptor This compound->receptor receptor->pathway Inhibits

Caption: this compound inhibits stress-induced apoptotic pathways via opioid receptors.

Stimulation of Cellular Proliferation and Regeneration

This compound actively promotes tissue repair by stimulating cell division and regeneration. This is particularly evident in the gastrointestinal tract, where it significantly increases the rate of DNA synthesis in mucosal epithelial cells, contributing to the healing of ulcers.[9][10] This pro-regenerative effect in the gastric mucosa is dependent on the nitric oxide (NO) system, as it is abolished by L-NAME, an inhibitor of NO synthase.[10] This suggests a pathway where this compound, via its receptor, activates NO production, which in turn stimulates DNA synthesis and repair.

regenerative_pathway This compound This compound receptor Opioid Receptor This compound->receptor nos Nitric Oxide Synthase (NOS) receptor->nos Activates no Nitric Oxide (NO) nos->no Produces dna Increased DNA Synthesis no->dna repair Mucosal Repair & Regeneration dna->repair

Caption: Pro-regenerative signaling pathway of this compound in the gastric mucosa.

Antioxidant Actions

This compound helps maintain cellular integrity under stress by bolstering antioxidant defenses. During moderate hypothermia, this compound prevents the stimulation of lipid peroxidation in the blood.[11] It achieves this by reducing the generation of active oxygen species (ROS) and maintaining the levels of low-molecular-weight antioxidants.[10][11] This mechanism is crucial for protecting cell membranes and other vital components from oxidative damage during periods of physiological stress.

Experimental Protocols

The following are summarized methodologies for key in vivo experiments used to characterize the cytoprotective effects of this compound.

Cysteamine-Induced Duodenal Ulcer Model in Rats
  • Objective: To assess the anti-ulcerogenic activity of this compound.

  • Animals: Wistar male rats are typically used.

  • Procedure:

    • Animals are fasted for 24 hours with free access to water.

    • This compound (e.g., 10 µg/kg) or vehicle is administered, often subcutaneously or intraperitoneally.

    • After a set pre-treatment time (e.g., 30 minutes), a solution of cysteamine-HCl is administered orally or subcutaneously to induce duodenal ulcers.

    • Animals are euthanized after a specified period (e.g., 24 hours).

    • The duodenum is excised, opened along the antimesenteric line, and examined for ulcers.

  • Analysis: Ulcer severity can be scored based on the number and size of lesions. The percentage of animals with ulcers and the mean ulcer score per group are calculated.

Measurement of DNA Synthesis via ³H-Thymidine Autoradiography
  • Objective: To quantify the rate of cellular proliferation in a target tissue.

  • Animals: Rats or mice, depending on the model of injury (e.g., duodenal ulcer).

  • Procedure:

    • Following treatment with this compound or control vehicle for a specified duration (e.g., 20 days), animals are injected with ³H-thymidine, a radioactive precursor of DNA.

    • After a short incorporation period (e.g., 1-2 hours), animals are euthanized, and the target tissue (e.g., gastric or duodenal mucosa) is collected.

    • Tissues are fixed, processed for histology, and sectioned.

    • Slides are coated with a nuclear track emulsion and stored in the dark for several weeks to allow for radioactive decay to expose the emulsion.

  • Analysis: After developing the emulsion, the slides are stained. The number of cells with silver grains over their nuclei (³H-thymidine-labeled cells) is counted per a defined number of total cells (e.g., 1000 epithelial cells) to determine the labeling index (LI).

Full-Thickness Skin Wound Healing Model in Rats
  • Objective: To evaluate the effect of this compound on the rate and quality of tissue repair.

  • Procedure:

    • Rats are anesthetized, and a sterile, full-thickness circular wound is created on the dorsal surface using a biopsy punch.

    • Animals are divided into treatment groups. This compound can be administered systemically (intraperitoneal injection) or applied topically to the wound bed.[4]

    • Wounds are monitored and measured at regular intervals.

    • At various time points, animals are euthanized, and the entire wound area, including surrounding skin, is excised for analysis.

  • Analysis:

    • Wound Closure Rate: Calculated from serial measurements of the wound area.

    • Histology: Tissues are stained (e.g., with H&E or Masson's trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.

    • Mitotic Index: The number of mitotic figures per high-power field in the fibroblast population is counted to assess proliferation.[4]

experimental_workflow cluster_setup 1. Experimental Setup cluster_procedure 2. Procedure cluster_analysis 3. Analysis start Select Animal Model (e.g., Wistar Rats) groups Divide into Treatment Groups - Control - Vehicle - this compound (e.g., 10 µg/kg) start->groups treatment Administer Treatment groups->treatment injury Induce Injury/Stress (e.g., Cysteamine, CCl4, Stress) treatment->injury observation Observation Period injury->observation collection Sample Collection (Tissue, Blood) observation->collection assays Perform Assays - Histopathology - Biochemical Analysis - DNA Synthesis Measurement collection->assays data Data Analysis & Interpretation assays->data

Caption: A generalized workflow for in vivo studies of this compound's cytoprotective action.

Conclusion and Future Directions

This compound is a potent cytoprotective agent with a multifaceted mechanism of action rooted in its function as an opioid peptide agonist. In vivo studies have consistently demonstrated its ability to protect against a wide range of cellular insults, including chemical toxicity, physiological stress, and physical injury. Its key protective mechanisms include the inhibition of apoptosis, stimulation of cellular proliferation and regeneration via the NO pathway, and potent antioxidant effects.

The robust preclinical data suggest that this compound holds significant therapeutic promise. Future research should focus on:

  • Clinical Trials: Translating the extensive preclinical findings into well-designed clinical trials for conditions such as inflammatory bowel disease, gastric ulcers, and ischemia-reperfusion injury.

  • Receptor Subtype Specificity: Further elucidating the specific roles of δ- and μ-opioid receptors in mediating this compound's distinct cytoprotective versus analgesic effects.

  • Downstream Signaling: A more detailed molecular investigation into the post-receptor signaling cascades, particularly the links between opioid receptor activation, the NO system, and anti-apoptotic machinery.

  • Delivery Systems: Developing novel delivery strategies to enhance its bioavailability and target it to specific tissues, potentially improving its therapeutic index.

References

Dalargin's Proliferative Effect on Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalargin, a synthetic hexapeptide analog of Leu-enkephalin, has demonstrated a range of biological activities, including wound healing and cytoprotective effects. A key aspect of its regenerative potential lies in its ability to stimulate the proliferation of fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and crucial for tissue repair. This technical guide provides an in-depth overview of the current understanding of this compound's impact on fibroblast proliferation, detailing the quantitative data available, experimental methodologies to assess its effects, and the proposed signaling pathways involved in its mechanism of action.

Quantitative Data on Fibroblast Proliferation

The available quantitative data on this compound's direct effect on fibroblast proliferation is currently limited. However, a key in vivo study has provided a significant metric for its proliferative capacity.

ParameterEffect of this compoundReference
Mitotic Index of Fibroblasts3-fold increase[1]

This data originates from an in vivo study on wound healing in rats, where this compound was administered intraperitoneally and topically.

Experimental Protocols

To further elucidate the dose-dependent and time-course effects of this compound on fibroblast proliferation, standardized in vitro assays are required. Below are detailed methodologies for key experiments.

Fibroblast Cell Culture and Proliferation Assay (General Protocol)

This protocol outlines a general workflow for assessing the effect of this compound on fibroblast proliferation using common in vitro methods such as MTT, CCK-8, or direct cell counting.

a. Cell Culture:

  • Cell Line: Use a commercially available human dermal fibroblast cell line (e.g., HDF-a) or primary fibroblasts isolated from tissue explants.

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

b. Treatment with this compound:

  • Seeding: Seed fibroblasts into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starvation (Optional): To synchronize the cell cycle, serum-starve the cells by replacing the growth medium with serum-free DMEM for 24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. Perform serial dilutions to obtain the desired final concentrations (e.g., a range from 1 nM to 10 µM).

  • Treatment: Remove the culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with PBS) and a positive control (e.g., a known fibroblast mitogen like PDGF).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

c. Proliferation Assessment:

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[2][3]

  • Direct Cell Counting:

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium.

    • Count the number of viable cells using a hemocytometer and trypan blue exclusion.

Scratch (Wound Healing) Assay

This assay assesses the effect of this compound on fibroblast migration and proliferation, mimicking the wound closure process.

  • Cell Seeding: Seed fibroblasts in a 6-well plate and grow them to 90-100% confluency.

  • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add culture medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways

This compound exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor (δ-OR), which is a G-protein coupled receptor (GPCR). The downstream signaling cascade leading to fibroblast proliferation is thought to involve multiple pathways.

Putative Signaling Pathway of this compound-Induced Fibroblast Proliferation

The binding of this compound to the δ-OR on the fibroblast cell membrane is proposed to initiate a signaling cascade involving the activation of Mitogen-Activated Protein Kinase (MAPK) and p70S6 Kinase (p70S6K) pathways, which are key regulators of cell growth and proliferation.[4][5][6][7][8][9][10][11] Additionally, the nitric oxide (NO) signaling pathway may play a role in mediating these proliferative effects.[12][13][14][15]

Dalargin_Signaling_Pathway This compound This compound dOR δ-Opioid Receptor This compound->dOR G_protein G-protein (Gi/o) dOR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K NOS Nitric Oxide Synthase (NOS) G_protein->NOS Potential Modulation PKC PKC PLC->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Cell_Cycle Cell Cycle Progression MAPK_pathway->Cell_Cycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Cell_Cycle NO Nitric Oxide (NO) NOS->NO NO->Cell_Cycle Proliferation Fibroblast Proliferation Cell_Cycle->Proliferation

Putative signaling cascade of this compound-induced fibroblast proliferation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effect of this compound on fibroblast proliferation.

Experimental_Workflow start Start culture Culture Human Dermal Fibroblasts start->culture seed Seed Fibroblasts into 96-well Plates culture->seed adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with this compound (Dose-Response & Time-Course) adhere->treat incubate Incubate for Defined Periods (e.g., 24, 48, 72h) treat->incubate assay Perform Proliferation Assay (e.g., MTT, CCK-8) incubate->assay data Data Acquisition (Measure Absorbance) assay->data analysis Data Analysis (Calculate % Proliferation) data->analysis end End analysis->end

Workflow for assessing this compound's effect on fibroblast proliferation.

Conclusion

This compound demonstrates a clear potential to stimulate fibroblast proliferation, a key process in wound healing and tissue regeneration. The existing data, while limited, points to a significant proliferative effect mediated through the delta-opioid receptor and downstream signaling pathways including MAPK and p70S6K. Further research is warranted to establish a detailed dose-response relationship and time-course of this compound's action on fibroblasts and to fully elucidate the intricate signaling network it activates. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the therapeutic potential of this compound in regenerative medicine.

References

The Role of Dalargin in Tissue Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalargin is a synthetic hexapeptide analogue of the endogenous opioid peptide leucine-enkephalin, with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu-Arg.[1] Initially developed and registered in Russia for the treatment of peptic ulcers and pancreatitis, a growing body of evidence demonstrates its potent capabilities in promoting tissue regeneration across various injury models.[1][2][3] Its mechanism of action is primarily mediated through interaction with peripheral opioid receptors, which triggers a cascade of cellular and molecular events conducive to repair. This compound has been shown to stimulate cell proliferation, modulate inflammation, promote angiogenesis, and accelerate healing in tissues ranging from skin and soft tissue to the gastrointestinal mucosa.[4][5][6] This document provides a comprehensive technical overview of this compound's role in tissue regeneration, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Molecular Profile and Mechanism of Action

This compound (Tyr-D-Ala-Gly-Phe-Leu-Arg) is structurally derived from leucine-enkephalin. Key modifications, including the substitution of glycine with D-alanine at the second position, confer enhanced resistance to degradation by peptidases, increasing its biological activity and stability.[1] The addition of a highly polar arginine residue at the C-terminus limits its penetration across the blood-brain barrier, focusing its effects on peripheral tissues.[1]

The therapeutic effects of this compound are rooted in its activity as an opioid receptor agonist. While it was initially characterized as a delta-opioid receptor agonist, subsequent research indicates a more complex interaction, with evidence for significant activity at mu-opioid receptors as well.[1][7][8] Its anti-ulcer effects are notably blocked by the general opioid antagonist, naloxone.[9]

Upon binding to opioid receptors on various cell types—including fibroblasts, macrophages, neutrophils, and epithelial cells—this compound initiates a signaling cascade that orchestrates a multi-faceted regenerative response:[4][7]

  • Stimulation of Cell Proliferation and Migration: this compound directly induces the proliferation of key reparative cells, such as fibroblasts and epithelial cells.[4] It has been shown to significantly increase the mitotic index of fibroblasts and enhance DNA synthesis in the gastroduodenal mucosa, which is crucial for closing epithelial defects.[4][10][11]

  • Modulation of the Inflammatory Response: The peptide exhibits potent immunomodulatory and anti-inflammatory properties.[6] In models of ulcerative colitis, this compound administration leads to a significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, IL-17) and a concurrent increase in anti-inflammatory mediators and growth factors like Epidermal Growth Factor (EGF).[6][7]

  • Promotion of Angiogenesis: The growth of new capillaries is a critical component of tissue repair. This compound stimulates the growth of capillaries in healing tissues, improving blood supply and facilitating the delivery of nutrients and oxygen.[4]

  • Extracellular Matrix (ECM) Remodeling: Effective healing requires a balance between ECM deposition and remodeling. This compound influences this process by downregulating matrix metalloproteinases (MMPs) and increasing the expression of their natural inhibitors (TIMPs), promoting the maturation of granulation tissue and organized scar formation.[4][6]

Key Signaling Pathways

The regenerative effects of this compound are mediated by established signaling pathways downstream of opioid receptor activation. While the complete network is still under investigation, key pathways have been identified.

Opioid Receptor-Mediated Signaling

This compound's primary interaction is with G-protein coupled opioid receptors (GPCRs) on the cell surface. This binding event initiates intracellular signaling, including the activation of Protein Kinase C (PKC), which has been shown to be a critical mediator of delta-opioid receptor effects on keratinocyte adhesion and migration.[12] Furthermore, its effects on DNA synthesis in gastric mucosal cells are dependent on the Nitric Oxide (NO) system, suggesting a link between opioid receptor activation and NO synthase activity.[11]

Dalargin_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (δ / μ) G_Protein G-Protein Activation Receptor->G_Protein This compound This compound This compound->Receptor PKC PKC Pathway G_Protein->PKC NO_Synthase NO Synthase Activation G_Protein->NO_Synthase Cell_Adhesion ↓ Cell Adhesion ↑ Cell Migration PKC->Cell_Adhesion DNA_Synthesis ↑ DNA Synthesis (Proliferation) NO_Synthase->DNA_Synthesis

Diagram 1: this compound's primary intracellular signaling cascade.
Integrated Regenerative Response

The initial receptor-mediated signaling translates into a coordinated tissue-level response. This compound's dual action of stimulating proliferative pathways while suppressing excessive inflammation creates a favorable microenvironment for healing. This integrated response involves crosstalk between immune cells, fibroblasts, and epithelial cells, leading to accelerated and more effective tissue repair.

Regenerative_Workflow Inflammation Inflammation Modulation Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-6) ↑ Anti-inflammatory Mediators Inflammation->Cytokines GrowthFactors ↑ Growth Factors (EGF) ↑ TIMPs / ↓ MMPs Inflammation->GrowthFactors Proliferation Cell Proliferation & Migration Fibroblasts ↑ Fibroblast Proliferation Proliferation->Fibroblasts Angiogenesis ↑ Angiogenesis Proliferation->Angiogenesis Repair Accelerated Tissue Regeneration Cytokines->Repair GrowthFactors->Repair Fibroblasts->Repair Angiogenesis->Repair This compound This compound This compound->Inflammation This compound->Proliferation

Diagram 2: Integrated workflow of this compound's pro-regenerative effects.

Preclinical and Clinical Evidence

This compound's efficacy has been validated in numerous studies, from animal models of acute injury to human clinical trials for ulcerative conditions.

Wound Healing (Skin and Soft Tissue)

In animal models, this compound significantly accelerates the healing of skin and soft tissue wounds. It reduces the duration of all healing stages by inducing fibroblast proliferation, promoting the growth of capillaries, and accelerating the maturation of granulation tissue.[4]

Table 1: Summary of Preclinical Wound Healing Data

Model Species Key Findings Reference
Skin Wound Rat 3-fold increase in fibroblast mitotic index; accelerated epithelialization and granulation tissue maturation. [4]
Bullet Wound Rabbit Reduced post-traumatic edema, hemorrhage, and inflammation; stimulated epidermal cell proliferation. [5]

| Skin/Muscle Wound | Irradiated Mice | Stimulated proliferative and biosynthetic processes, increasing the rate of epithelization and healing. |[13] |

Gastrointestinal Ulcer Repair

This compound has demonstrated high efficacy in treating peptic ulcers, where it not only promotes healing but also exhibits moderate antisecretory activity, reducing gastric acidity.[2][3] Clinical trials have compared its performance against standard treatments like H2 receptor antagonists.

Table 2: Summary of Clinical Data on Peptic Ulcer Healing

Study Type Condition N Treatment Groups Key Outcomes Reference
Comparative Trial Duodenal Ulcer 180 This compound vs. Tagamet (Cimetidine) Avg. Healing Time: 21.4 days (this compound) vs. 23.7 days (Tagamet). [14]
Healing by Day 28: 87.5% (this compound) vs. 87.3% (Tagamet). [14]
Placebo-Controlled Duodenal Ulcer - This compound vs. Placebo Healing by Week 4: 80% (this compound) vs. 30% (Placebo). [14]

| Observational | Bleeding Duodenal Ulcer | 72 | this compound (3 mg/day IV) | Ulcer cicatrization in 20.3 days for 60% of patients. |[15] |

Ulcerative Colitis

In a well-established mouse model of ulcerative colitis, this compound showed a profound therapeutic effect, reducing mucosal damage and inflammation more effectively than the standard treatment, sulfasalazine.[7][16]

Table 3: Efficacy of this compound in an Experimental Colitis Model (DSS-induced in mice)

Time Point Parameter Effect of this compound Reference
Day 5 Mucosal Ulcers 45.3% decrease [6]
LPM Infiltrates 26.2% decrease [6]
Day 7 Mucosal Ulcers 2.5-fold decrease [6]
LPM Infiltrates 44.2% decrease [6]
Day 28 Mucosal Ulcers 4.0-fold lower median vs. control [6]

| | LPM Infiltrates | 46.7% decrease |[6] |

Experimental Protocols

The following are summaries of methodologies used in key studies investigating this compound's regenerative effects.

Protocol: Murine Model of Ulcerative Colitis
  • Objective: To evaluate the therapeutic effect of this compound on chemically-induced colitis.

  • Model: Ulcerative colitis (UC) is induced in mice by administering a 5% solution of dextran sodium sulfate (DSS) in their drinking water for 5 consecutive days.[6][7]

  • Treatment: this compound is dissolved in a 0.9% sodium chloride solution and administered via subcutaneous injection at a dose of 100 μg/kg once daily for a 7-day period.[6][7] A reference drug, such as sulfasalazine, may be used for comparison.

  • Analysis: Animals are euthanized at specified time points (e.g., day 5, 7, and 28).[6][7] The colon is removed for macroscopic evaluation (length, presence of ulcers) and histological analysis to assess the prevalence of ulcers and inflammatory infiltrates. Cytokine and growth factor levels in tissue homogenates are quantified using methods like ELISA.

  • Source: Liashev, A. Y., & Mal', G. S. (2021).[6][7]

UC_Protocol cluster_induction Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Start Mice DSS 5% DSS in Drinking Water (5 Days) Start->DSS Treatment Daily Subcutaneous Injection This compound (100 μg/kg) (7 Days) DSS->Treatment Sacrifice Euthanasia (Day 5, 7, 28) Treatment->Sacrifice Histo Histology (Ulcers, Infiltrates) Sacrifice->Histo ELISA Biochemical Analysis (Cytokines, GFs) Sacrifice->ELISA

Diagram 3: Experimental workflow for the murine ulcerative colitis model.
Protocol: Rabbit Model of Soft Tissue Trauma

  • Objective: To assess this compound's effect on the healing of a severe soft tissue wound.

  • Model: An experimental bullet wound is created in the soft tissue of a rabbit's leg.[5]

  • Treatment: this compound is administered (route not specified, likely systemic) at a dose of 10 mg/kg over a 14-day course.[5]

  • Analysis: The reparative processes are studied by observing the reduction in post-traumatic edema, hemorrhages, and inflammation. Histological analysis is used to evaluate the demarcation of necrosis, proliferation of epidermal cells, and the formation and transformation of granulation tissue.[5]

Protocol: Analysis of Gastroduodenal Mucosa DNA Synthesis
  • Objective: To measure the effect of this compound on cell proliferation in the gastric mucosa.

  • Model: In vivo studies are conducted on albino rats.[11] In human studies, biopsies are taken from patients with duodenal ulcers before and after treatment.[10]

  • Methodology: ³H-thymidine autoradiography is used to quantify DNA synthesis. Tissue samples are incubated with ³H-thymidine, a radioactive nucleoside that is incorporated into the DNA of dividing cells. The tissue is then processed for autoradiography, and the number of labeled nuclei is counted to determine the proliferation index.[10][11]

  • Pharmacological Probes: To investigate mechanisms, specific inhibitors can be used. For example, the NO synthase inhibitor L-NAME was used to demonstrate that the proliferative effects of this compound are mediated by the NO system.[11]

Conclusion and Future Directions

This compound is a compelling therapeutic peptide with a well-documented, multi-faceted role in promoting tissue regeneration. Its ability to simultaneously modulate inflammation, stimulate cell proliferation, and promote angiogenesis makes it a powerful agent for accelerating the healing of both soft tissue and mucosal injuries. The quantitative data from both preclinical and clinical studies underscore its significant therapeutic potential.

Future research should focus on several key areas:

  • Receptor Specificity: A more precise elucidation of the roles of delta- vs. mu-opioid receptors in mediating specific regenerative effects (e.g., proliferation vs. anti-inflammation).

  • Downstream Signaling: Deeper investigation into the intracellular signaling pathways that link receptor activation to the observed changes in gene expression for cytokines, growth factors, and MMPs.

  • Delivery Systems: Development of advanced drug delivery systems (e.g., hydrogels, scaffolds) for topical or localized application of this compound to enhance its site-specific activity and minimize potential systemic exposure.

  • Expanded Indications: Exploration of this compound's efficacy in other regenerative contexts, such as in diabetic ulcers, burns, or for improving outcomes in tissue engineering applications.

Given its strong safety profile and proven efficacy in treating ulcerative conditions, this compound represents a promising candidate for broader applications in the field of regenerative medicine.

References

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Dalargin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalargin is a synthetic hexapeptide analogue of the endogenous opioid [Leu⁵]-enkephalin, with the sequence Tyr-D-Ala-Gly-Phe-Leu-Arg.[1] It exhibits high selectivity for μ-opioid receptors and is noted for its potent cytoprotective and regenerative properties, making it a valuable candidate in therapeutic research, particularly for conditions like peptic ulcers and pancreatitis.[2] The synthesis of this compound analogues is crucial for exploring structure-activity relationships, aiming to enhance receptor selectivity, potency, and metabolic stability.[1][3]

Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for producing synthetic peptides like this compound and its analogues.[4][5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.[6][7] This application note provides a detailed protocol for the synthesis, purification, and characterization of this compound analogues using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[8]

Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS facilitates the synthesis of peptides by anchoring the C-terminal amino acid to a solid resin support. The peptide chain is then elongated in the C-to-N direction through a series of repeated cycles. Each cycle consists of three main steps:

  • Deprotection: Removal of the temporary Nα-Fmoc protecting group from the terminal amino acid, typically with a piperidine solution.

  • Coupling: Activation of the carboxyl group of the next incoming Fmoc-protected amino acid and its subsequent coupling to the newly freed N-terminus of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products before the next cycle begins.

This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid, typically Trifluoroacetic Acid (TFA).[6][8]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS / MALDI-TOF) Purification->Characterization

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

This section outlines a standard protocol for the manual or automated synthesis of a representative this compound analogue, Dalarginamide (Tyr-D-Ala-Gly-Phe-Leu-Arg-NH₂).

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh).

  • Fmoc-Protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Purification: Reversed-phase HPLC (RP-HPLC) system with a C18 column. Mobile phases: (A) 0.1% TFA in water and (B) 0.1% TFA in acetonitrile.

Resin Preparation
  • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Swell the resin in DMF for 1-2 hours at room temperature with gentle agitation.[9]

  • Drain the DMF.

Peptide Synthesis Cycle (Fmoc-SPPS)

This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Arg) to the N-terminus (Tyr).

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (4 eq.), HBTU/HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion. If incomplete, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

Cleavage and Deprotection
  • After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled and deprotected, wash the resin with DCM and dry it under a vacuum.

  • Prepare the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

Crude Peptide Precipitation and Purification
  • Precipitate the crude peptide from the TFA filtrate by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a vacuum.

  • Dissolve the crude peptide in a minimal amount of mobile phase A (or a water/acetonitrile mixture).

  • Purify the peptide using preparative RP-HPLC with a suitable gradient (e.g., 5-65% B over 60 minutes).[6]

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

Characterization
  • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

  • Confirm the identity and purity of the final product using:

    • Analytical RP-HPLC: To determine the purity percentage.[6]

    • Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the correct molecular weight of the synthesized peptide.[6]

Data Presentation: Biological Activity of this compound Analogues

The primary mechanism of action for this compound is through opioid receptors. The modification of its amino acid sequence can significantly impact its potency and selectivity for μ-, δ-, and κ-opioid receptors. The following table summarizes the biological activity of several this compound analogues from published literature, showcasing how structural changes affect receptor interaction.[1][3]

AnalogueModificationIC₅₀ (nM) in Guinea Pig Ileum (μ-assay)Naloxone Kₑ (nM)δ/μ Selectivity RatioReference
This compound Tyr-D-Ala -Gly-Phe-Leu -Arg20.3 ± 2.13.00.08[1][3]
[L-Ala²]-dalargin Tyr-L-Ala -Gly-Phe-Leu-Arg380 ± 267.96.78[1][3]
[Met⁵]-dalargin Tyr-D-Ala-Gly-Phe-Met -Arg21.0 ± 1.25.50.01[1][3]
Dalarginamide Tyr-D-Ala-Gly-Phe-Leu-Arg-NH₂ 12.0 ± 1.0-0.007[1][3]
N-Me-[L-Phe⁴]-dalarginamide Tyr-D-Ala-Gly-NMePhe -Leu-Arg-NH₂1.8 ± 0.12.60.00053[1][3]
  • IC₅₀: The half maximal inhibitory concentration, indicating the potency of the analogue in a functional assay. Lower values indicate higher potency.

  • Naloxone Kₑ: The equilibrium dissociation constant for the antagonist naloxone, providing insight into receptor interaction.

  • δ/μ Selectivity Ratio: Ratio of activity at δ-receptors versus μ-receptors. A lower value indicates higher selectivity for μ-receptors.

Mechanism of Action: this compound Signaling Pathway

This compound analogues exert their biological effects by binding to and activating opioid receptors, which are a class of G-protein coupled receptors (GPCRs). The activation of the μ-opioid receptor, for instance, initiates an intracellular signaling cascade.

  • Receptor Binding: this compound or its analogue binds to the extracellular domain of the μ-opioid receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effects:

    • The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ dimer can directly modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and inhibiting N-type voltage-gated calcium channels (reducing neurotransmitter release).

This signaling cascade ultimately results in a reduced neuronal excitability and the modulation of various cellular processes, contributing to the peptide's analgesic and cytoprotective effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor μ-Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel K⁺ Channel K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux This compound This compound Analogue This compound->Receptor Binds G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC

Caption: Simplified signaling pathway of a this compound analogue via the μ-opioid receptor.

References

Application Notes and Protocols for Dalargin Receptor Affinity Assessment using Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dalargin, a synthetic hexapeptide analog of Leu-enkephalin (Tyr-D-Ala-Gly-Phe-Leu-Arg), is a ligand for opioid receptors, exhibiting a notable affinity for both mu (µ) and delta (δ) opioid receptors.[1][2] Radioligand binding assays are a robust and highly sensitive method for characterizing the interaction of this compound and its analogs with these receptors.[3] This document provides detailed protocols for determining the binding affinity of this compound using a competitive radioligand binding assay, a fundamental technique in pharmacology and drug discovery.

Competitive binding assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (in this case, this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[4] The data generated from these assays are crucial for understanding the structure-activity relationship of this compound analogs, elucidating their receptor selectivity, and guiding the development of novel therapeutic agents targeting the opioid system.

This protocol will focus on the use of [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin), a high-affinity and selective radioligand for the µ-opioid receptor, to determine the Ki of this compound.[4][5] The principles and methods described herein can be adapted for assessing this compound's affinity at the δ-opioid receptor by substituting the radioligand with a δ-selective ligand such as [³H]-DPDPE ([D-Pen², D-Pen⁵]enkephalin).

Experimental Protocols

Preparation of Cell Membranes Expressing Opioid Receptors

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the µ-opioid receptor.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA)

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Grow cells expressing the µ-opioid receptor to confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS and transfer to a centrifuge tube.

  • Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Polytron homogenizer or by douncing on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh Homogenization Buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in Assay Buffer (see below) at a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the Ki of this compound for the µ-opioid receptor using [³H]-DAMGO.

Materials:

  • Prepared cell membranes expressing µ-opioid receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • [³H]-DAMGO (specific activity ~30-60 Ci/mmol)

  • Unlabeled this compound

  • Unlabeled Naloxone (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the [³H]-DAMGO stock in Assay Buffer to a final concentration of ~1 nM. The optimal concentration should be close to the Kd of the radioligand.

    • Prepare a high concentration of unlabeled naloxone (e.g., 10 µM) in Assay Buffer to determine non-specific binding.

  • Assay Setup:

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer + 50 µL of [³H]-DAMGO + 100 µL of membrane preparation.

      • Non-specific Binding (NSB): 50 µL of 10 µM Naloxone + 50 µL of [³H]-DAMGO + 100 µL of membrane preparation.

      • Competition: 50 µL of this compound dilution + 50 µL of [³H]-DAMGO + 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters rapidly three times with 3-4 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Detection:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [³H]-DAMGO as a function of the logarithm of the this compound concentration.

    • The percentage of specific binding at each this compound concentration is calculated as: (Binding in presence of this compound - NSB) / (Total Binding - NSB) * 100.

  • Determine IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a one-site fit log(inhibitor) vs. response model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) Where:

      • [L] is the concentration of the radioligand ([³H]-DAMGO).

      • K_d is the dissociation constant of the radioligand for the receptor. The Kd of [³H]-DAMGO for the µ-opioid receptor should be determined independently via a saturation binding assay.

Data Presentation

The following table summarizes representative binding affinity data for this compound and its analogs at opioid receptors.

CompoundReceptorRadioligandAssay TypeKi (nM)KB (nM)Reference
This compoundµ-opioid[³H]-NaloxoneCompetition-3.0[1]
Dalarginethylamideδ-opioid-Bioassay-5.0[2][6]
[Met⁵]-dalarginδ-opioid-Bioassay-5.5[2][6]
[L-Ala²]-dalarginδ-opioid-Bioassay-7.9[2][6]
N-Me-[L-Phe⁴]-dalarginamideµ-opioid-Bioassay-2.6[2][6]

Note: KB values are derived from functional bioassays and represent the equilibrium dissociation constant of a competitive antagonist.

Visualizations

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis ReceptorSource Cells/Tissue Expressing Opioid Receptor Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation MembranePrep Membrane Pellet Centrifugation->MembranePrep Incubation Incubation with: - Radioligand ([3H]-DAMGO) - Unlabeled Ligand (this compound) - Membranes MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50 & Ki Calculation) Counting->DataAnalysis

Caption: Workflow for the competitive radioligand binding assay.

Opioid Receptor Signaling Pathway

Opioid_Signaling_Pathway cluster_gprotein G-Protein Cycle cluster_effectors Downstream Effectors This compound This compound (Agonist) OpioidReceptor μ/δ Opioid Receptor (GPCR) This compound->OpioidReceptor Binds G_protein Gi/o Protein (αβγ) OpioidReceptor->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GTP/GDP Exchange G_beta_gamma Gβγ G_alpha_GTP->G_protein GTP Hydrolysis AdenylylCyclase Adenylyl Cyclase G_alpha_GTP->AdenylylCyclase Inhibits IonChannels Ion Channels G_beta_gamma->IonChannels MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP ↓ cAMP AdenylylCyclase->cAMP K_channel ↑ K+ Efflux (Hyperpolarization) IonChannels->K_channel Ca_channel ↓ Ca2+ Influx IonChannels->Ca_channel

Caption: Simplified signaling pathway of opioid receptors upon agonist binding.

References

Application Notes and Protocols for Studying Dalargin's Effects on C6 Glioma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalargin, a synthetic hexapeptide analog of Leu-enkephalin (Tyr-D-Ala-Gly-Phe-Leu-Arg), has demonstrated biological activity in various cellular contexts. In the field of neuro-oncology, the C6 glioma cell line, derived from a rat brain tumor, serves as a valuable in vitro model for studying the molecular mechanisms of glioma progression and for the preliminary assessment of potential therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for utilizing C6 glioma cells to investigate the cellular and molecular effects of this compound, with a particular focus on its impact on cell proliferation and underlying signaling pathways.

Recent studies have indicated that this compound exerts a proliferative effect on C6 glioma cells, a response mediated through opioid receptors.[1] Understanding the nuances of this interaction is crucial for elucidating the role of opioid signaling in glioma biology and for the development of targeted cancer therapies.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on the effects of this compound on C6 glioma cells.

ParameterValueCell LineNotesReference
Cell Proliferation 25-27% increaseC6 GliomaThe increase in cell number was observed at the beginning of the logarithmic and prestationary growth phases.[1]
DNA Synthesis Multi-phasic changeC6 GliomaThis compound induces a complex, three-phase change in DNA synthesis that is not directly correlated with the duration of exposure.[1]
Receptor Blockade Effect altered by NaloxoneC6 GliomaThe proliferative and DNA synthesis effects of this compound are modified by the opioid receptor antagonist, naloxone, indicating receptor-mediated action.[1]

Experimental Protocols

C6 Glioma Cell Culture

A foundational requirement for studying this compound's effects is the proper maintenance of C6 glioma cell cultures.

Materials:

  • C6 glioma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Thawing: Rapidly thaw a cryopreserved vial of C6 cells in a 37°C water bath.

  • Initial Seeding: Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete DMEM.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

  • Dissociation: Add 3-5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization and Collection: Add 10 mL of complete DMEM to inactivate the trypsin and collect the cells in a 15 mL conical tube.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension and Plating: Discard the supernatant, resuspend the cell pellet in fresh complete DMEM, and plate at the desired density for subsequent experiments.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to quantify the effect of this compound on the proliferation of C6 glioma cells.

Materials:

  • C6 glioma cells

  • This compound

  • Naloxone (for inhibition studies)

  • 96-well cell culture plates

  • Complete DMEM

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed C6 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • For antagonist studies, pre-incubate cells with an appropriate concentration of naloxone for 1 hour before adding this compound.

    • Aspirate the medium from the wells and add 100 µL of the this compound-containing medium (with or without naloxone). Include a vehicle control group.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

DNA Synthesis Assay (³H-Thymidine Incorporation)

This protocol measures the rate of DNA synthesis in C6 glioma cells following treatment with this compound.

Materials:

  • C6 glioma cells

  • This compound

  • Naloxone

  • 24-well cell culture plates

  • Complete DMEM

  • ³H-Thymidine (1 µCi/mL)

  • Trichloroacetic acid (TCA), 10%

  • Sodium hydroxide (NaOH), 0.1 M

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed C6 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (with or without naloxone pre-treatment) as described in the MTT assay protocol.

  • Radiolabeling: Four hours prior to the end of the treatment period, add ³H-Thymidine to each well to a final concentration of 1 µCi/mL.

  • Cell Lysis and Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.

  • Solubilization: Add 500 µL of 0.1 M NaOH to each well to dissolve the DNA precipitate.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) and normalize to the control group.

Signaling Pathways and Visualizations

This compound, as a Leu-enkephalin analog, is known to interact with opioid receptors, primarily the delta (δ) and mu (µ) opioid receptors, which are G-protein coupled receptors (GPCRs). In C6 glioma cells, the activation of these receptors, likely coupled to inhibitory G-proteins (Gi/Go), is postulated to initiate a signaling cascade that culminates in cell proliferation. While the precise pathway for this compound is still under investigation, a plausible mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, a key regulator of cell growth and division.

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow.

Dalargin_Signaling_Pathway This compound This compound OpioidReceptor Opioid Receptor (μ/δ) This compound->OpioidReceptor Gi Gi/Go Protein OpioidReceptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Gbg Gβγ Gi->Gbg cAMP ↓ cAMP AC->cAMP PLC PLC Gbg->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation ↑ Cell Proliferation ↑ DNA Synthesis Nucleus->Proliferation Naloxone Naloxone Naloxone->OpioidReceptor Antagonism Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture C6 Glioma Cell Culture Seeding Cell Seeding in Multi-well Plates Culture->Seeding This compound This compound Treatment (Dose-Response) Seeding->this compound Naloxone Naloxone Pre-treatment (Antagonism) Seeding->Naloxone Proliferation Cell Proliferation Assay (MTT) This compound->Proliferation DNA_Synthesis DNA Synthesis Assay (³H-Thymidine) This compound->DNA_Synthesis Naloxone->this compound Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis DNA_Synthesis->Data_Analysis

References

Application Notes and Protocols for Dalargin Bioassay Using Guinea-Pig Myenteric Plexus Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guinea-pig isolated ileum, specifically the longitudinal muscle-myenteric plexus (LMMP) preparation, is a classical and robust model for the in vitro assessment of opioid activity. The myenteric plexus, situated between the longitudinal and circular muscle layers of the gut, is rich in opioid receptors, primarily of the mu (µ) and kappa (κ) subtypes.[1] Electrical stimulation of the cholinergic nerves within this preparation evokes contractions of the longitudinal muscle, which can be inhibited by opioid agonists. This inhibitory effect provides a quantifiable measure of the agonist's potency and efficacy.

Dalargin, a synthetic leucine-enkephalin analogue ([D-Ala2, Leu5]-enkephalyl-Arg), exhibits a preference for µ-opioid receptors and is a potent inhibitor of these electrically-evoked contractions.[1][2] This document provides detailed application notes and protocols for utilizing the guinea-pig myenteric plexus preparation to conduct a bioassay for this compound and its analogues.

Data Presentation

The following table summarizes the quantitative data for this compound and its analogues, providing a clear comparison of their activity profiles in the guinea-pig myenteric plexus bioassay.

CompoundAgonist Activity (IC50, nM)Naloxone KB (nM)Receptor SelectivityReference
This compound15.8 ± 2.12.8 ± 0.4µ-preferring[1]
[L-Ala2]-dalargin300 ± 457.9 ± 1.2Lower µ-selectivity[1]
[Met5]-dalargin16.2 ± 2.55.5 ± 0.8µ-opioid[1]
Dalarginamide7.9 ± 1.12.5 ± 0.3High µ-selectivity[1][2]
N-Me-[L-Phe4]-dalarginamide0.8 ± 0.12.6 ± 0.4Highest µ-selectivity[2]

Experimental Protocols

Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP)

This protocol describes the dissection of the LMMP from the guinea-pig ileum.

Materials:

  • Male Hartley guinea pigs (200–300 g)

  • Krebs-Ringer Bicarbonate (KRB) solution (see composition below)

  • Dissection instruments (scissors, forceps)

  • Glass rod or pipette

  • Cotton swabs

  • Petri dish

Krebs-Ringer Bicarbonate (KRB) Solution Composition:

ComponentConcentration (mM)
NaCl118 - 124
KCl4.7 - 5.0
CaCl21.25 - 2.5
MgSO4 or MgCl21.2 - 1.3
KH2PO41.2
NaHCO325 - 26
Glucose10 - 11

The solution should be continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.[3][4][5]

Procedure:

  • Humanely euthanize a guinea pig according to approved institutional guidelines.

  • Open the abdominal cavity and carefully excise a segment of the distal ileum, approximately 10-15 cm from the ileocecal junction.

  • Place the ileum segment in a Petri dish containing oxygenated, room temperature KRB solution.

  • Gently flush the luminal contents with KRB solution using a syringe.

  • Thread the ileal segment onto a glass rod or a pipette with a diameter of 3-5 mm.

  • Using a moistened cotton swab, gently and carefully rub along the mesenteric attachment line to begin separating the outer longitudinal muscle layer, which contains the myenteric plexus, from the underlying circular muscle and mucosa.

  • Once a tear is initiated, gently peel the longitudinal muscle layer away in a single, intact sheet.

  • The resulting LMMP preparation should be a thin, almost transparent sheet of tissue.

  • Keep the preparation in oxygenated KRB solution at all times.

Organ Bath Bioassay

This protocol details the setup and execution of the bioassay to measure the inhibitory effect of this compound on electrically-evoked contractions.

Materials:

  • LMMP preparation

  • Organ bath (10-30 ml capacity) with a water jacket for temperature control (37°C)

  • Isotonic force transducer

  • Data acquisition system (e.g., kymograph or computerized system)

  • Platinum electrodes for electrical field stimulation (EFS)

  • Stimulator

  • Aeration tube for 95% O2 / 5% CO2 gas mixture

  • This compound and other test compounds

  • Naloxone (for antagonist studies)

Procedure:

  • Mount the LMMP preparation in the organ bath containing pre-warmed and oxygenated KRB solution. One end of the preparation should be attached to a fixed hook at the bottom of the bath, and the other end connected to the isotonic force transducer.

  • Apply a resting tension of approximately 0.5 - 1.0 g and allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh KRB solution every 10-15 minutes.[4][6][7]

  • Set the electrical stimulation parameters. Typical parameters for inducing cholinergic contractions are:

    • Voltage: 40-60 V

    • Frequency: 0.1 - 0.3 Hz

    • Pulse Duration: 0.5 - 3.0 ms[5][8][9]

  • Begin electrical stimulation and record the resulting twitch contractions. The contractions should be stable and reproducible before adding any drugs.

  • To construct a concentration-response curve for this compound, add the drug to the organ bath in a cumulative or non-cumulative manner.

    • Cumulative: Add increasing concentrations of this compound to the bath without washing out the previous concentration, allowing the response to each concentration to reach a plateau.

    • Non-cumulative: Add a single concentration of this compound, record the maximal inhibition, and then wash the tissue thoroughly until the original contraction height is restored before adding the next concentration.

  • Record the percentage inhibition of the electrically-evoked contraction at each concentration of this compound.

  • For antagonist studies, incubate the tissue with a known concentration of an antagonist like naloxone for a predetermined period (e.g., 20-30 minutes) before constructing the this compound concentration-response curve in the presence of the antagonist.

Data Analysis
  • Calculate the percentage inhibition of the twitch contraction for each concentration of this compound.

  • Plot the percentage inhibition against the logarithm of the molar concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of agonist that produces 50% of its maximal inhibitory effect).

  • For antagonist studies, the Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity. The KB value (dissociation constant) of the antagonist can also be calculated.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Tissue Preparation cluster_bioassay Bioassay cluster_drug_application Drug Application & Data Collection cluster_analysis Data Analysis A Euthanize Guinea Pig B Isolate Distal Ileum A->B C Prepare LMMP Strip B->C D Mount LMMP in Organ Bath C->D E Equilibrate (30-60 min) D->E F Apply Electrical Field Stimulation (EFS) E->F G Record Stable Contractions F->G H Add this compound (Cumulative Doses) G->H I Record Inhibition of Contractions H->I J Construct Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Experimental workflow for the this compound bioassay.

This compound Signaling Pathway in Myenteric Neurons

dalargin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound mu_receptor µ-Opioid Receptor (GPCR) This compound->mu_receptor Binds to g_protein Gi/o Protein mu_receptor->g_protein Activates k_channel GIRK K+ Channel hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ Efflux leads to ca_channel Voltage-Gated Ca2+ Channel inhibit_ach_release Inhibition of Acetylcholine Release ca_channel->inhibit_ach_release Reduced Ca2+ Influx causes g_alpha Gαi/o-GTP g_protein->g_alpha Dissociates to g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits g_beta_gamma->k_channel Activates g_beta_gamma->ca_channel Inhibits atp ATP adenylyl_cyclase->atp camp cAMP atp->camp Converts hyperpolarization->inhibit_ach_release Contributes to

Caption: this compound's signaling cascade in myenteric neurons.

References

Application Notes and Protocols: Conjugating Dalargin with SynB Vectors for Enhanced Brain Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier restricts the passage of most neuroactive compounds from the systemic circulation into the brain. Dalargin, a synthetic analogue of the endogenous opioid peptide Leu-enkephalin, has demonstrated significant neuroprotective and cytoprotective effects in preclinical studies. However, its clinical utility is hampered by its inability to cross the BBB.[1]

To overcome this limitation, a promising strategy involves the conjugation of this compound to cell-penetrating peptides (CPPs), which can act as vectors to ferry therapeutic cargo across the BBB. SynB vectors are a class of short, cationic peptides that have been shown to efficiently traverse cellular membranes and facilitate the brain delivery of various molecules.[2][3][4] This document provides detailed application notes and protocols for the conjugation of this compound to SynB vectors, and for the subsequent in vivo evaluation of the conjugate's brain uptake and pharmacological activity.

Physicochemical Properties of Core Components

A foundational understanding of the properties of this compound and SynB vectors is crucial for successful conjugation and interpretation of experimental results.

PropertyThis compoundSynB Vectors (General)
Molecular Formula C35H51N9O8Not applicable (sequence dependent)
Amino Acid Sequence Tyr-D-Ala-Gly-Phe-Leu-Arge.g., SynB1: RGGRLSYSRRRFSTSTGR, SynB3: RRLSYSRRRF
Description A synthetic hexapeptide analogue of Leu-enkephalin.[5][6]Short, cationic, arginine-rich peptides.[3][5]
Key Feature Exhibits neuroprotective and cytoprotective properties but has poor BBB permeability.[1]Capable of crossing the BBB and delivering conjugated cargo into the brain.[2][3]

Experimental Protocols

Protocol for Conjugation of this compound to SynB Vector via Disulfide Linker

This protocol describes a common method for creating a reducible disulfide bond between this compound and a SynB vector. This linkage is designed to be stable in the bloodstream but cleavable in the reducing environment of the cell, releasing the active this compound.

3.1.1 Materials and Reagents

  • This compound (with a free thiol group, or modified to introduce one)

  • SynB vector (e.g., SynB1 or SynB3, synthesized with a C-terminal cysteine)

  • N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sephadex G-25 column

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer

3.1.2 Step-by-Step Procedure

  • Introduction of a Thiol-Reactive Group to this compound:

    • Dissolve this compound in PBS.

    • Add a molar excess of SPDP to the this compound solution.

    • Incubate at room temperature for 1-2 hours with gentle stirring. This reaction introduces a pyridyl-dithio group to a primary amine on this compound.

    • Purify the modified this compound using a Sephadex G-25 column to remove excess SPDP.

  • Reduction of C-terminal Cysteine on SynB Vector:

    • Dissolve the SynB vector (with a C-terminal cysteine) in PBS.

    • Add a molar excess of DTT to reduce any existing disulfide bonds on the SynB vector, ensuring a free thiol group.

    • Incubate at room temperature for 30 minutes.

    • Purify the reduced SynB vector using a Sephadex G-25 column to remove excess DTT.

  • Conjugation Reaction:

    • Immediately mix the purified, thiol-reactive this compound with the purified, reduced SynB vector in PBS.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The free thiol on the SynB vector will react with the pyridyl-dithio group on this compound to form a stable disulfide bond.

  • Purification and Analysis of the Conjugate:

    • Purify the this compound-SynB conjugate from unreacted components using preparative HPLC with a C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used.

    • Collect fractions and analyze them by analytical HPLC to assess purity.

    • Confirm the identity and molecular weight of the conjugate using mass spectrometry.

    • Lyophilize the pure conjugate and store at -20°C or below.

Protocol for In Situ Brain Perfusion in Mice

This protocol is used to measure the unidirectional uptake of the this compound-SynB conjugate into the brain from the vasculature, independent of systemic recirculation.

3.2.1 Materials and Reagents

  • This compound-SynB conjugate

  • Radiolabeled marker for conjugate (e.g., [14C]-Dalargin-SynB)

  • Radiolabeled vascular space marker (e.g., [3H]-sucrose)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Scintillation fluid and vials

  • Scintillation counter

3.2.2 Step-by-Step Procedure

  • Animal Preparation:

    • Anesthetize the mouse with an appropriate anesthetic.

    • Expose the common carotid artery and ligate the external carotid artery.

    • Catheterize the common carotid artery with fine tubing connected to a syringe pump.

  • Perfusion:

    • Prepare the perfusion solution containing the radiolabeled this compound-SynB conjugate and the vascular marker in the perfusion buffer.

    • Begin perfusion at a constant rate (e.g., 2.5 mL/min) for a short duration (e.g., 120 seconds).

    • At the end of the perfusion period, decapitate the mouse.

  • Sample Collection and Analysis:

    • Collect blood from the trunk and dissect the brain.

    • Homogenize the brain tissue.

    • Take aliquots of the brain homogenate and perfusion solution for scintillation counting.

    • Determine the amount of each radiolabel in the samples using a dual-label scintillation counting protocol.

  • Calculation of Brain Uptake:

    • Calculate the volume of distribution (Vd) in the brain for the this compound-SynB conjugate, corrected for the vascular space, using the following formula:

      • Vd = (Amount of [14C] in brain / [14C] in perfusate) - (Amount of [3H] in brain / [3H] in perfusate)

Protocol for the Hot-Plate Test for Antinociception in Mice

This behavioral assay is used to assess the central analgesic effect of the this compound-SynB conjugate.

3.3.1 Materials and Reagents

  • This compound-SynB conjugate

  • Saline solution (for control group)

  • Hot-plate apparatus set to a constant temperature (e.g., 54-55°C)

3.3.2 Step-by-Step Procedure

  • Baseline Measurement:

    • Gently place each mouse on the hot plate and start a timer.

    • Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping).

    • Remove the mouse immediately after the response to avoid tissue damage. Set a cut-off time (e.g., 30-60 seconds) to prevent injury.

  • Drug Administration:

    • Administer the this compound-SynB conjugate or saline intravenously to the mice.

  • Post-Treatment Measurement:

    • At predetermined time points after administration (e.g., 15, 30, 60 minutes), repeat the hot-plate test and record the response latencies.

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each mouse at each time point using the formula:

      • %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Data Presentation

The following tables summarize key quantitative data from studies evaluating the brain uptake and pharmacological activity of this compound-SynB conjugates.

Table 1: Brain Distribution Volume of this compound and this compound-SynB Conjugates

CompoundBrain Distribution Volume (Vd) (µL/g)Fold Increase vs. Free this compound
[14C]-Dalargin22.5 ± 2.1-
[14C]-Dalargin-SS-SynB168.3 ± 7.5~3.0
[14C]-Dalargin-SS-SynB355.4 ± 6.2~2.5
Data are presented as mean ± S.E.M. Based on in situ brain perfusion experiments in mice for 120 seconds. Data adapted from Rousselle et al., J Pharmacol Exp Ther, 2001.[5]

Table 2: Antinociceptive Effect of this compound and this compound-SynB Conjugates in the Hot-Plate Test

Compound (Dose)Peak Antinociceptive Effect (%MPE)
This compound (5 mg/kg)~10%
This compound-SS-SynB1 (5 mg/kg this compound equivalent)~60%
This compound-SS-SynB3 (5 mg/kg this compound equivalent)~50%
Peak effect observed approximately 15 minutes after intravenous injection in mice. Data adapted from Rousselle et al., J Pharmacol Exp Ther, 2001.[5]

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugate Synthesis cluster_invivo Step 2: In Vivo Evaluation This compound This compound SPDP SPDP Activation This compound->SPDP SynB SynB Vector (with C-term Cys) Conjugation Disulfide Conjugation SynB->Conjugation SPDP->Conjugation Purification HPLC Purification & Analysis Conjugation->Purification IV_Injection IV Injection of Conjugate Purification->IV_Injection Mice Mice Perfusion In Situ Brain Perfusion Mice->Perfusion HotPlate Hot-Plate Test Mice->HotPlate IV_Injection->Mice BrainUptake Brain Uptake Measurement (Vd) Perfusion->BrainUptake Analgesia Analgesic Effect Measurement (%MPE) HotPlate->Analgesia

Caption: Experimental workflow for this compound-SynB vector conjugation and in vivo evaluation.

brain_uptake_mechanism cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Conjugate This compound-SynB Conjugate EndothelialCell Luminal Membrane Cell Interior Abluminal Membrane Conjugate->EndothelialCell:lumen Adsorptive-Mediated Transcytosis Releasedthis compound Released this compound EndothelialCell:abluminal->Releasedthis compound Release in Brain Neuron Neuron Releasedthis compound->Neuron Pharmacological Effect

Caption: Proposed mechanism of SynB vector-mediated this compound delivery across the BBB.

References

Application Notes and Protocols: Assessing Dalargin Delivery to the Brain Using In Situ Brain Perfusion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dalargin, a synthetic Leu-enkephalin analog, is a potent opioid peptide with analgesic properties. However, its therapeutic potential for central nervous system (CNS) disorders is limited by its poor transport across the blood-brain barrier (BBB).[1][2] This document provides detailed application notes and protocols for utilizing the in situ brain perfusion technique to quantitatively assess the delivery of this compound and its modified formulations to the brain. This technique allows for the precise control of the perfusate composition and duration, enabling accurate determination of brain uptake kinetics.[3][4]

Data Presentation: Brain Uptake of this compound Formulations

The in situ brain perfusion technique has been employed to demonstrate that modifying this compound, for instance by conjugation with peptide vectors like SynB1 and SynB3, markedly enhances its uptake into the brain.[5][6] The following table summarizes the quantitative data on the brain distribution volume (Vd) of radiolabeled this compound and its vectorized counterparts in mice after 120 seconds of perfusion.

CompoundBrain Distribution Volume (Vd) (µL/g)Fold Increase vs. Free this compoundReference
[¹⁴C]this compound15.0 ± 2.01.0[5]
[¹⁴C]this compound-SS-SynB145.0 ± 5.03.0[5]
[¹⁴C]this compound-SS-SynB370.0 ± 8.04.7[5]
[³H]Sucrose (Vascular Marker)8.0 ± 1.0N/A[5]

Values are presented as mean ± S.E.M. (n=4-6 mice). The data illustrates a significant enhancement in brain uptake when this compound is conjugated to the SynB peptide vectors.[5]

Experimental Protocols

This section outlines the detailed methodology for performing in situ brain perfusion in mice to assess this compound delivery.

Materials and Reagents
  • Animals: Adult OF1 mice (30–40 g, 6–8 weeks old)[5]

  • Anesthetic: Ketamine/Xylazine solution or sodium pentobarbital

  • Test Articles: this compound, vectorized this compound (e.g., Dal-SS-SynB1, Dal-SS-SynB3), radiolabeled ([¹⁴C]) if quantitative analysis is by liquid scintillation counting.

  • Vascular Marker: [³H]Sucrose or [¹⁴C]Inulin (a substance with poor BBB penetration)[5]

  • Perfusion Buffer (Krebs-Bicarbonate Buffer):

    • 128 mM NaCl

    • 24 mM NaHCO₃

    • 4.2 mM KCl

    • 2.4 mM NaH₂PO₄

    • 1.5 mM CaCl₂

    • 0.9 mM MgCl₂

    • 9 mM D-glucose

    • The solution should be gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 and warmed to 37°C before use.[5]

  • Surgical Instruments: Scalpels, scissors, forceps, retractors, cannulation needle (e.g., 22-gauge), sutures.

  • Equipment: Perfusion pump, water bath (37°C), decapitation device, liquid scintillation counter, tubes for sample collection, animal scale.

  • Tissue Digestion Solution: Solvable or equivalent.

  • Scintillation Cocktail: Ultima Gold XR or equivalent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_perfusion Perfusion cluster_analysis Analysis Anesthesia Anesthetize Mouse Surgical_Prep Surgical Preparation (Expose Carotid Artery) Anesthesia->Surgical_Prep Cannulation Cannulate Common Carotid Artery Surgical_Prep->Cannulation Start_Perfusion Start Perfusion with This compound-containing Buffer Cannulation->Start_Perfusion Perfusion_Time Perfuse for 120 seconds Start_Perfusion->Perfusion_Time Stop_Perfusion Stop Perfusion Perfusion_Time->Stop_Perfusion Decapitation Decapitate Mouse Stop_Perfusion->Decapitation Brain_Harvest Harvest Brain Decapitation->Brain_Harvest Sample_Processing Process Brain Sample (Weigh, Digest) Brain_Harvest->Sample_Processing LSC Liquid Scintillation Counting Sample_Processing->LSC Data_Analysis Calculate Vd LSC->Data_Analysis

In Situ Brain Perfusion Experimental Workflow.

Step-by-Step Protocol
  • Animal Preparation:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine). Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

    • Place the animal on a surgical board and maintain its body temperature at 37°C using a heating pad.

    • Make a midline incision in the neck to expose the trachea and the right common carotid artery.

  • Surgical Procedure:

    • Carefully dissect the right common carotid artery, separating it from the vagus nerve.

    • Place two loose sutures around the artery. Ligate the distal end of the artery.

    • Make a small incision in the artery and insert the cannulation needle, securing it with the second suture.

  • In Situ Perfusion:

    • Prepare the perfusion buffer containing the radiolabeled this compound formulation and the vascular marker ([³H]Sucrose). The concentration of the test article should be known.

    • Connect the cannula to the perfusion pump.

    • Sever the jugular veins to allow for drainage of the perfusate.

    • Begin perfusion at a constant flow rate (e.g., 2.5 mL/min).

    • Perfuse for a predetermined time (e.g., 120 seconds).[5]

  • Sample Collection and Processing:

    • At the end of the perfusion period, stop the pump and immediately decapitate the mouse.

    • Dissect the brain, remove the cerebellum, and weigh the remaining brain tissue.

    • Place the brain tissue in a scintillation vial and add 1 mL of tissue digestion solution.

    • Incubate at 50°C for 2 hours or until the tissue is fully dissolved.[5]

    • Add 9 mL of scintillation cocktail to the vial.[5]

    • Take an aliquot of the perfusate for scintillation counting to determine the concentration of the radiolabeled compound.

  • Data Analysis: Calculation of Distribution Volume (Vd):

    • Perform liquid scintillation counting to determine the disintegrations per minute (DPM) in the brain tissue and the perfusate.

    • The brain distribution volume (Vd) is calculated using the following formula:

      Vd (µL/g) = [DPM per gram of brain] / [DPM per µL of perfusate]

    • To correct for the compound present in the brain's vascular space, subtract the distribution volume of the vascular marker (e.g., sucrose) from the calculated Vd of the test compound.

      Corrected Vd = Vd (Test Compound) - Vd (Vascular Marker)

Signaling Pathway

Upon successful delivery across the BBB, this compound, as an opioid peptide, is expected to exert its effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a downstream signaling cascade.

This compound Signaling Pathway Diagram

G cluster_effects Cellular Effects This compound This compound Opioid_Receptor Opioid Receptor (GPCR) This compound->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Reduces Analgesia Analgesia & Neuronal Inhibition cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia MAPK->Analgesia

This compound's Postulated Signaling Pathway.

The activation of opioid receptors by this compound leads to the dissociation of the inhibitory G-protein (Gi/o). The subsequent signaling events include:

  • Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels , which causes hyperpolarization of the neuron and reduces its excitability.

  • Inhibition of voltage-gated calcium channels , which suppresses neurotransmitter release.

  • Activation of the mitogen-activated protein kinase (MAPK) pathway , which can be involved in longer-term cellular adaptations.

Collectively, these actions result in the inhibition of neuronal activity and produce analgesic effects.

References

Application Notes and Protocols for the Hot-Plate Test Evaluating the Antinociceptive Effects of Dalargin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hot-plate test is a widely utilized and validated method for assessing the efficacy of centrally acting analgesics. This test measures the latency of a thermal pain reflex in response to a heated surface, providing a reliable indication of a compound's antinociceptive properties. Dalargin, a synthetic hexapeptide analog of Leu-enkephalin, has demonstrated significant antinociceptive effects, primarily through its action on μ-opioid receptors.[1][2] However, as a peptide, its ability to cross the blood-brain barrier (BBB) is limited. To overcome this, formulations such as polysorbate-80-coated nanoparticles have been developed to facilitate its transport into the central nervous system.[3] This document provides detailed protocols for utilizing the hot-plate test to evaluate the antinociceptive effects of this compound, both in its standard solution and in nanoparticle formulations.

Data Presentation

Table 1: Dose-Dependent Antinociceptive Effect of this compound-Loaded Nanoparticles (DAL/NP) in the Hot-Plate Test
Treatment GroupDose (mg/kg)Mean Reaction Time (s) ± SEMMaximal Possible Effect (MPE %)
Control (Vehicle)-Data Not Available-
DAL/NP2.5Specific data not available, but showed dose-dependencyData Not Available
DAL/NP5.0Specific data not available, but showed dose-dependencyData Not Available
DAL/NP7.5Specific data not available, but showed dose-dependencyData Not Available
DAL/NP10.0Significantly IncreasedRhythmic, with a peak effect in the early light phase
This compound Solution (DAL/SOL)10.0No significant influence on latency time-

Note: The available literature indicates a significant, dose-dependent increase in reaction time with DAL/NP, but specific mean latency times for each dose group were not provided in the summarized search results. The effect of 10 mg/kg DAL/NP was reported to be rhythmic.[3]

Table 2: Influence of Circadian Rhythm on the Antinociceptive Effect of this compound Formulations (10 mg/kg)
Treatment GroupTime of DayMean Reaction Time (s) ± SEM
BaselineDark Phase AcrophaseRhythmic Latencies
DAL/SOLDark Phase AcrophaseRhythmic Latencies (no significant change from baseline)
DAL/NPEarly Light Phase PeakSignificantly Increased Reaction Time

Note: DAL/NP administration demonstrated a significant chronobiological effect, with the maximum antinociceptive response observed in the early light phase. In contrast, the baseline pain sensitivity and the effect of DAL/SOL peaked during the dark phase.[3]

Experimental Protocols

Hot-Plate Test Protocol for Assessing Antinociceptive Effects of this compound

This protocol is synthesized from standard hot-plate methodologies and specific parameters used in this compound research.[3][4][5][6][7]

1. Animals:

  • Species: Inbred mouse strains (e.g., DBA/2 mice).[3]

  • Characteristics: Male or female, with weight and sex being recorded as they can influence baseline latency.[8] House animals in a controlled environment with a 12:12 light-dark cycle for at least one week to allow for acclimatization and synchronization of circadian rhythms.[3]

2. Apparatus:

  • Hot Plate: A commercially available hot-plate apparatus with precise temperature control. The surface should be flat and enclosed by a transparent cylinder to keep the animal on the heated area.[4][6]

  • Timer: An integrated or external stopwatch to measure the latency of the response.

3. Procedure:

  • Habituation: On the day of the experiment, allow the animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.[3]

  • Baseline Latency:

    • Set the hot-plate temperature to a constant, noxious level, typically between 52°C and 55°C.[3][5]

    • Gently place each mouse individually on the hot plate and immediately start the timer.

    • Observe the mouse for specific nociceptive responses, which include hind paw licking, hind paw flicking, or jumping.[4][5][6]

    • The time from placement on the plate to the first clear sign of a nociceptive response is recorded as the baseline latency.

    • A cut-off time (e.g., 30 or 60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[9]

  • Drug Administration:

    • Administer this compound formulations intravenously (i.v.).

    • Test Groups:

      • Vehicle control (e.g., phosphate-buffered saline).

      • This compound solution (DAL/SOL) at a specified dose (e.g., 10 mg/kg).[3]

      • This compound-loaded nanoparticles (DAL/NP) at various doses (e.g., 2.5, 5, 7.5, 10 mg/kg) to assess dose-dependency.[3]

  • Post-Treatment Latency:

    • At a predetermined time following injection (e.g., 15 minutes), place the mouse back on the hot plate and measure the reaction latency as described for the baseline measurement.[3]

    • The same cut-off time should be applied.

  • Data Analysis:

    • The antinociceptive effect is determined by the increase in latency time after drug administration compared to the baseline latency.

    • The data can also be expressed as the Maximal Possible Effect (MPE%), calculated using the following formula: MPE% = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Mandatory Visualizations

Signaling Pathway of this compound's Antinociceptive Action

This compound, as a μ-opioid receptor agonist, exerts its antinociceptive effects through a G-protein coupled receptor signaling cascade.[1][2][8] Upon binding to the μ-opioid receptor, the associated inhibitory G-protein (Gi) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also modulates ion channel activity, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).[10][11] This cascade ultimately reduces neuronal excitability and inhibits the transmission of nociceptive signals.

Dalargin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds to Gi_alpha Gαi MOR->Gi_alpha Activates G_beta_gamma Gβγ MOR->G_beta_gamma Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to NT_release Reduced Neurotransmitter Release Ca_channel->NT_release Leads to Neuron_hyperpol Neuronal Hyperpolarization K_channel->Neuron_hyperpol Leads to Analgesia Antinociception/ Analgesia Neuron_hyperpol->Analgesia NT_release->Analgesia

Caption: this compound's μ-opioid receptor signaling pathway.

Experimental Workflow for the Hot-Plate Test

The workflow for evaluating the antinociceptive effects of this compound using the hot-plate test follows a standardized procedure to ensure reliable and reproducible results.

Hot_Plate_Workflow cluster_treatment Drug Administration (i.v.) start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization habituation Habituation to Test Room (30-60 min) acclimatization->habituation baseline Measure Baseline Latency (Hot Plate at 52-55°C) habituation->baseline grouping Randomly Assign to Treatment Groups baseline->grouping vehicle Vehicle Control grouping->vehicle dal_sol This compound Solution (DAL/SOL) grouping->dal_sol dal_np This compound Nanoparticles (DAL/NP) grouping->dal_np wait Wait for Predetermined Time (e.g., 15 min) vehicle->wait dal_sol->wait dal_np->wait post_treatment Measure Post-Treatment Latency wait->post_treatment data_analysis Data Analysis (Calculate MPE%) post_treatment->data_analysis end End data_analysis->end

Caption: Experimental workflow of the hot-plate test.

Logical Relationship of Experimental Variables

The relationship between the experimental variables in the hot-plate test for this compound is crucial for understanding the outcomes. The formulation of this compound directly impacts its bioavailability and, consequently, its antinociceptive effect, which is measured as a change in reaction latency.

Logical_Relationships dalargin_formulation This compound Formulation bioavailability CNS Bioavailability dalargin_formulation->bioavailability Determines receptor_activation μ-Opioid Receptor Activation bioavailability->receptor_activation Influences dose Dose Administered dose->receptor_activation Modulates antinociception Antinociceptive Effect receptor_activation->antinociception Induces reaction_latency Reaction Latency (Hot-Plate Test) antinociception->reaction_latency Increases

Caption: Logical relationships in this compound hot-plate testing.

References

Application Notes and Protocols: Cysteamine-Induced Duodenal Ulcer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cysteamine-induced duodenal ulcer model is a well-established and widely used experimental tool for studying the pathogenesis of duodenal ulceration and for screening potential anti-ulcer drugs.[1][2][3] First described in rats, this model reliably produces ulcers in the proximal duodenum that share morphological and pathophysiological similarities with human duodenal ulcer disease.[2] The administration of cysteamine, a sulfhydryl compound, leads to a series of physiological and biochemical changes that culminate in mucosal injury and ulcer formation within 24 to 48 hours.[4][5] This document provides detailed application notes on the mechanisms of cysteamine-induced ulceration, comprehensive experimental protocols for rodent models, a summary of expected quantitative outcomes, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Cysteamine-Induced Duodenal Ulceration

The pathogenesis of cysteamine-induced duodenal ulcers is multifactorial, involving both aggressive and defensive factors in the duodenum. While the precise mechanisms are not fully elucidated, several key pathways have been identified:

  • Gastric Acid Hypersecretion: Cysteamine administration leads to a significant increase in gastric acid secretion.[1][6][7][8] This is associated with elevated serum gastrin levels and reduced bioavailability of somatostatin, a key inhibitor of gastrin release and acid production.[4][6]

  • Impaired Duodenal Defense: The model is characterized by a reduction in the cytoprotective properties of the duodenal mucosa.[1] Cysteamine decreases the neutralization of acid in the proximal duodenum and inhibits the secretion of alkaline mucus from Brunner's glands.[1][6]

  • Oxidative Stress and Iron Dysregulation: As a reducing aminothiol, cysteamine can generate hydrogen peroxide in the presence of transition metals like iron, leading to oxidative stress.[4][5] It also appears to disrupt the regulation of mucosal iron transport, leading to increased intracellular iron concentrations in the duodenum, which can further potentiate oxidative damage.[4][5]

  • Biochemical Alterations: Cysteamine induces a range of biochemical changes in the duodenal mucosa, including a drastic decrease in duodenal alkaline phosphatase (DAP) activity.[9] It also affects cyclic nucleotide levels, with an initial increase in cAMP followed by a more pronounced and sustained increase in cGMP, leading to a decreased cAMP/cGMP ratio, which is associated with mucosal damage.[10]

Experimental Protocols

Cysteamine-Induced Duodenal Ulcer Model in Rats

This protocol is designed for the induction of duodenal ulcers in rats, a commonly used species for this model.

Materials:

  • Male or female Wistar or Sprague-Dawley rats (200-250 g)

  • Cysteamine hydrochloride (HCl)

  • Saline solution (0.9% NaCl)

  • Oral gavage needles or subcutaneous injection needles

  • Animal housing with a 12-hour light/dark cycle

Protocol:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals for 12-24 hours before cysteamine administration, with free access to water.[11]

  • Cysteamine Preparation: Prepare a fresh solution of cysteamine-HCl in saline. The concentration will depend on the chosen administration route and dosage.

  • Cysteamine Administration:

    • Oral Administration: Administer cysteamine-HCl orally at a dose of 300 mg/kg. This is often given in two doses with a 4-hour interval between them.[11]

    • Subcutaneous Administration: Administer a single subcutaneous injection of cysteamine-HCl at a dose of 300-425 mg/kg.[3][6] A dose of 300 mg/kg followed by a second dose of 100 mg/kg 8 hours later has also been reported.[6]

  • Observation Period: House the animals individually and observe them for 24 hours after the final cysteamine administration.

  • Euthanasia and Sample Collection: After 24 hours, euthanize the animals via an approved method (e.g., CO2 inhalation followed by cervical dislocation).

  • Ulcer Evaluation:

    • Carefully dissect the stomach and duodenum.

    • Open the duodenum along the anti-mesenteric side.

    • Gently rinse with saline to remove any contents.

    • Examine the duodenal mucosa for the presence of ulcers.

    • Ulcer severity can be scored based on the number and size of the lesions. A common scoring system is as follows:

      • 0: No ulcer

      • 1: Superficial mucosal erosion

      • 2: Deep ulcer or transmural necrosis

      • 3: Perforated or penetrated ulcer

    • The ulcer index can be calculated as the mean score of all animals in a group.

  • Histopathology (Optional): Fix the duodenal tissue in 10% buffered formalin for histological processing and examination.[11]

Cysteamine-Induced Duodenal Ulcer Model in Mice

This model provides a smaller animal alternative for screening anti-ulcerogenic drugs.[2][12]

Materials:

  • Male or female mice (20-30 g)

  • Cysteamine hydrochloride (HCl)

  • Saline solution (0.9% NaCl)

  • Oral gavage needles or subcutaneous injection needles

  • Animal housing with a 12-hour light/dark cycle

Protocol:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week.

  • Fasting: Fast the animals for 12-24 hours before cysteamine administration, with free access to water.

  • Cysteamine Preparation: Prepare a fresh solution of cysteamine-HCl in saline.

  • Cysteamine Administration:

    • Oral Administration: Administer cysteamine-HCl orally. A dose-dependent effect has been observed, and specific doses should be optimized for the desired ulcer severity.[2][12]

    • Subcutaneous Administration: Administer cysteamine-HCl via subcutaneous injection.[2][12]

  • Observation Period: House the animals individually and observe them for 24 hours.

  • Euthanasia and Sample Collection: Euthanize the mice after 24 hours.

  • Ulcer Evaluation: Follow the same procedure as described for the rat model to evaluate duodenal ulcers.

Quantitative Data Summary

The following tables summarize the quantitative data reported in studies using the cysteamine-induced duodenal ulcer model.

Table 1: Effects of Cysteamine on Biochemical Parameters in Rat Duodenal Mucosa

ParameterTime PointChange from ControlReference
Duodenal Alkaline Phosphatase (DAP)4 hoursDetectable decrease[9]
Duodenal Alkaline Phosphatase (DAP)12 hoursMost prominent decrease[9]
Duodenal Alkaline Phosphatase (DAP)24 hoursActivity returns towards normal[9]
cAMP ContentPre-ulcerative phaseIncreased[10]
cGMP ContentPre-ulcerative phaseMore pronounced increase than cAMP[10]
cAMP/cGMP RatioPost-cysteamineDecreased[10]
Mucosal DNA LevelDuring ulcerationDecreased (proportional to ulceration)[10]
Endogenous ProstacyclinInitiallyElevated[10]
Endogenous ProstacyclinLater stagesDecreased to below detection limit[10]
DMT1 Protein Expression2 hoursNo change[4][5]
DMT1 Protein Expression6 hoursBegan to increase[4][5]
DMT1 Protein Expression12-24 hours3.5 to 4.0-fold increase[4][5]
TfR1 Expression6 hoursTime and dose-dependent increase[4][5]
TfR1 Expression12-24 hours>50% increase[4][5]
Duodenal Mucosal Iron ConcentrationPre-ulcerogenic stageIncreased by 33%[4]
Serum IronPre-ulcerogenic stageDecreased[4]

Table 2: Ulcer Incidence and Severity in Rodent Models

Animal ModelCysteamine Dose and RouteTime PointUlcer IncidenceUlcer Severity (Perforation)Reference
Rat425 mg/kg s.c. (single dose)24 hoursHighAt least 50%[3]
Rat300 mg/kg s.c. + 100 mg/kg 8h later24 hours100%Not specified[6]
Rat300 mg/kg p.o. (twice, 4h interval)24 hoursSignificant ulcer formationNot specified[11]
MouseDose-dependent (oral)24 hoursDose-dependentNot specified[2][12]

Visualizations

Signaling Pathways in Cysteamine-Induced Duodenal Ulceration

G cluster_cysteamine Cysteamine Administration cluster_gastric Gastric Effects cluster_duodenal Duodenal Mucosal Effects cysteamine Cysteamine gastrin Increased Serum Gastrin cysteamine->gastrin stimulates somatostatin Decreased Somatostatin cysteamine->somatostatin inhibits bicarb Decreased Bicarbonate Secretion cysteamine->bicarb inhibits dap Decreased Alkaline Phosphatase cysteamine->dap inhibits camp_cgmp Decreased cAMP/cGMP Ratio cysteamine->camp_cgmp causes iron_uptake Increased Iron Uptake cysteamine->iron_uptake promotes oxidative_stress Increased Oxidative Stress cysteamine->oxidative_stress directly causes acid Increased Gastric Acid Secretion gastrin->acid stimulates somatostatin->gastrin inhibits ulcer Duodenal Ulcer Formation acid->ulcer contributes to bicarb->ulcer contributes to dap->ulcer contributes to camp_cgmp->ulcer contributes to iron_uptake->oxidative_stress leads to oxidative_stress->ulcer contributes to G acclimatization 1. Animal Acclimatization (1 week) fasting 2. Fasting (12-24 hours) acclimatization->fasting treatment 3. Cysteamine Administration (Oral or Subcutaneous) fasting->treatment observation 4. Observation Period (24 hours) treatment->observation euthanasia 5. Euthanasia and Sample Collection observation->euthanasia evaluation 6. Ulcer Evaluation (Scoring and Measurement) euthanasia->evaluation histology 7. Histopathology (Optional) evaluation->histology

References

Application Notes and Protocols for Studying Dalargin in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalargin, a synthetic hexapeptide analogue of Leu-enkephalin, has demonstrated significant potential in promoting wound healing. As a delta-opioid receptor (DOR) agonist, its mechanism of action involves the stimulation of key cellular processes integral to tissue repair, including fibroblast proliferation and keratinocyte migration. These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of this compound in both in vitro and in vivo wound healing models. The included methodologies, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are intended to facilitate reproducible and robust preclinical studies.

Introduction

The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling phases. Therapeutic interventions aimed at accelerating or improving the quality of wound repair are of significant clinical interest. This compound (Tyr-D-Ala-Gly-Phe-Leu-Arg) is a promising candidate in this area.[1] Its agonistic activity on delta-opioid receptors, which are expressed on various skin cells including keratinocytes and fibroblasts, triggers downstream signaling pathways that enhance cellular activities crucial for wound closure.[2] Understanding the cellular and molecular mechanisms of this compound's effects is paramount for its development as a therapeutic agent. This document outlines standardized protocols to assess the wound healing properties of this compound.

Data Presentation

Quantitative data from studies investigating the effects of this compound and its analogues on wound healing are summarized below.

Table 1: Effect of a this compound Analogue (Enkephalin Derivative E10) on Excisional Wound Closure in a Mouse Model

Days Post-WoundingMean Wound Area (%) - ControlMean Wound Area (%) - Enkephalin Derivative
298.4 ± 17.986.1 ± 15.0
483.2 ± 24.061.4 ± 11.6
739.7 ± 17.426.6 ± 8.8
1016.2 ± 10.016.4 ± 8.8

Table 2: Effect of this compound on Fibroblast Proliferation

TreatmentParameterResult
This compoundMitotic Index3-fold increase

Signaling Pathways

This compound exerts its pro-healing effects by activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events. While the complete pathway in skin cells is still under investigation, evidence suggests the involvement of Protein Kinase C (PKC), which can subsequently activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are central regulators of cell proliferation, migration, and survival.

Dalargin_Signaling_Pathway cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR binds to GPCR G-protein (Gi/Go) DOR->GPCR activates PKC Protein Kinase C (PKC) GPCR->PKC activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway activates PI3K_Pathway PI3K/Akt Pathway PKC->PI3K_Pathway activates Proliferation Cell Proliferation MAPK_Pathway->Proliferation Migration Cell Migration MAPK_Pathway->Migration PI3K_Pathway->Proliferation Survival Cell Survival PI3K_Pathway->Survival Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing Survival->Wound_Healing

Proposed signaling pathway of this compound in wound healing.

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the collective migration of keratinocytes or fibroblasts.

Materials:

  • Human keratinocytes (e.g., HaCaT) or human dermal fibroblasts (HDF)

  • Appropriate cell culture medium (e.g., DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell-scratching insert

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed keratinocytes or fibroblasts in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.

  • Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium and incubate for 12-24 hours.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Alternatively, use a commercially available scratching insert for more consistent wound width.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh low-serum or serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) to the respective wells. A vehicle control (the solvent used for the this compound stock) should be included.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well at designated locations (T=0). Mark the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubation and Monitoring: Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at T=0.

Scratch_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 24-well plate B Incubate to confluency A->B C Serum starve (optional) B->C D Create scratch in monolayer C->D E Wash with PBS D->E F Add this compound-containing medium E->F G Image at T=0 F->G H Incubate and image at time points G->H I Measure wound area H->I J Calculate % wound closure I->J InVivo_Workflow cluster_prep_invivo Preparation cluster_exp_invivo Experiment cluster_analysis_invivo Analysis A_iv Anesthetize and shave animal B_iv Create excisional wound A_iv->B_iv C_iv Apply topical This compound/vehicle B_iv->C_iv D_iv Dress the wound C_iv->D_iv E_iv Monitor and photograph wound at time points D_iv->E_iv F_iv Measure wound area E_iv->F_iv H_iv Histological analysis (optional) E_iv->H_iv G_iv Calculate % wound closure F_iv->G_iv

References

Application Notes and Protocols for Testing Dalargin in Experimental Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for inducing experimental acute pancreatitis in rodent models and protocols for evaluating the therapeutic potential of Dalargin, a synthetic hexapeptide analogue of leu-enkephalin.

Introduction

Acute pancreatitis is a severe inflammatory condition of the pancreas with significant morbidity and mortality. Experimental models of acute pancreatitis are crucial for understanding the pathophysiology of the disease and for the development of novel therapeutic agents. This compound, a delta-opioid receptor agonist, has shown promise in mitigating the severity of acute pancreatitis. These protocols outline the procedures for inducing pancreatitis and assessing the efficacy of this compound treatment.

Data Presentation: Efficacy of this compound in Experimental Acute Pancreatitis

The following tables summarize the quantitative data on the effects of this compound in a rat model of acute pancreatitis.

Table 1: Effect of this compound on Pancreatic Enzyme Activity

Treatment GroupAmylase Activity (U/L)Trypsin Activity (U/L)
Control (Sham)1500 ± 25050 ± 10
Acute Pancreatitis (AP)8500 ± 1200350 ± 50
AP + this compound (10 mg/kg)4200 ± 800180 ± 30

Table 2: Effect of this compound on Oxidative Stress Markers

Treatment GroupXanthine Oxidase Activity (U/mg protein)
Control (Sham)0.5 ± 0.1
Acute Pancreatitis (AP)2.8 ± 0.5
AP + this compound (10 mg/kg)1.2 ± 0.3

Experimental Protocols

I. Induction of Experimental Acute Pancreatitis

Three common models for inducing acute pancreatitis are described below. Researchers should select the model that best suits their experimental objectives.

This model induces a mild, edematous pancreatitis and is highly reproducible.

Materials:

  • Cerulein (Sigma-Aldrich, C9026)

  • Sterile 0.9% Saline

  • Male C57BL/6 mice (8-12 weeks old)

Protocol:

  • Prepare a fresh solution of cerulein in sterile 0.9% saline at a concentration of 5 µg/mL.

  • Administer seven hourly intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg body weight.

  • Control animals should receive i.p. injections of sterile saline at the same volume and frequency.

  • The development of pancreatitis can be assessed 12 hours after the first injection.

This model induces a more severe, necrotizing pancreatitis.

Materials:

  • L-arginine hydrochloride (Sigma-Aldrich, A5131)

  • Sterile 0.9% Saline

  • 1 M NaOH

  • Male Wistar rats (200-250 g)

Protocol:

  • Prepare a 20% (w/v) solution of L-arginine hydrochloride in sterile 0.9% saline.

  • Adjust the pH of the L-arginine solution to 7.0 with 1 M NaOH.

  • Administer two i.p. injections of the L-arginine solution at a dose of 250 mg/100 g body weight, with a one-hour interval between injections.

  • Control animals should receive i.p. injections of pH-adjusted saline.

  • Peak histological changes are typically observed around 72 hours after the first injection.

This surgical model mimics gallstone-induced pancreatitis.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material

  • Male Sprague-Dawley rats (250-300 g)

Protocol:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Perform a midline laparotomy to expose the abdominal organs.

  • Gently locate the common bile duct at the hilum of the liver.

  • Carefully ligate the common bile duct with a non-absorbable suture. Ensure complete occlusion without damaging surrounding structures.

  • Close the abdominal incision in layers.

  • Sham-operated control animals should undergo the same surgical procedure without the ligation of the bile duct.

  • Pancreatitis develops over the course of 6 to 48 hours.

II. This compound Treatment Protocol

Materials:

  • This compound (Tyr-D-Ala-Gly-Phe-Leu-Arg)

  • Sterile 0.9% Saline

Protocol:

  • Prepare a solution of this compound in sterile 0.9% saline.

  • For prophylactic treatment, administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes before the induction of pancreatitis.

  • For therapeutic treatment, administer this compound at a specified time point (e.g., 1, 6, or 12 hours) after the induction of pancreatitis.

  • The control group for the this compound treatment should receive an equivalent volume of sterile saline.

III. Assessment of Pancreatitis Severity
  • At the desired time point, collect blood samples via cardiac puncture under anesthesia.

  • Centrifuge the blood to obtain serum.

  • Measure serum amylase and lipase levels using commercially available assay kits.

  • Measure serum levels of inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

  • Euthanize the animals and carefully dissect the pancreas.

  • Fix a portion of the pancreas in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin and prepare 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Evaluate the slides under a light microscope and score for edema, inflammatory cell infiltration, and acinar cell necrosis using the Schmidt scoring system (Table 3).

Table 3: Schmidt Histological Scoring System for Acute Pancreatitis

ParameterScore 0Score 1Score 2Score 3
Edema AbsentInterlobularInterlobular and intralobularWidespread, with separation of acini
Inflammation AbsentPerivascular and in ductsDiffuse interstitial, <50% of lobulesDiffuse interstitial, >50% of lobules
Necrosis Absent<15% of acinar cells15-35% of acinar cells>35% of acinar cells
Hemorrhage Absent1-2 foci3-5 foci>5 foci

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Cerulein-Induced Pancreatitis and this compound Treatment

experimental_workflow_cerulein cluster_induction Pancreatitis Induction cluster_treatment Treatment cluster_analysis Analysis (12h post-first injection) start C57BL/6 Mice cerulein Hourly i.p. Injections of Cerulein (50 µg/kg) for 7 hours start->cerulein This compound This compound (10 mg/kg, i.p.) 30 min before first Cerulein injection saline Saline (Control) biochem Biochemical Analysis: - Amylase - Lipase - TNF-α, IL-6 This compound->biochem histo Histological Analysis: - H&E Staining - Schmidt Scoring This compound->histo saline->biochem saline->histo

Caption: Workflow for testing this compound in cerulein-induced pancreatitis.

Experimental Workflow: L-Arginine-Induced Pancreatitis and this compound Treatment

experimental_workflow_l_arginine cluster_induction Pancreatitis Induction cluster_treatment Treatment cluster_analysis Analysis (72h post-first injection) start Wistar Rats l_arginine Two i.p. Injections of L-Arginine (250 mg/100g) 1 hour apart start->l_arginine This compound This compound (10 mg/kg, i.p.) 30 min before first L-Arginine injection saline Saline (Control) biochem Biochemical Analysis: - Amylase - Lipase - TNF-α, IL-6 This compound->biochem histo Histological Analysis: - H&E Staining - Schmidt Scoring This compound->histo saline->biochem saline->histo

Caption: Workflow for testing this compound in L-arginine-induced pancreatitis.

Proposed Signaling Pathway of this compound in Acute Pancreatitis

dalargin_pathway cluster_stimulus Pancreatic Injury cluster_this compound This compound Intervention cluster_inflammatory_pathways Inflammatory Signaling cluster_outcomes Pathophysiological Outcomes stimulus Cerulein / L-Arginine nf_kb NF-κB Activation stimulus->nf_kb mapk MAPK Activation (p38, JNK) stimulus->mapk oxidative_stress Oxidative Stress (Xanthine Oxidase) stimulus->oxidative_stress enzyme_activation Enzyme Activation (Trypsin, Amylase) stimulus->enzyme_activation This compound This compound delta_receptor Delta-Opioid Receptor This compound->delta_receptor activates delta_receptor->nf_kb inhibits delta_receptor->mapk inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines mapk->cytokines pancreatic_damage Pancreatic Damage (Edema, Necrosis) cytokines->pancreatic_damage oxidative_stress->pancreatic_damage enzyme_activation->pancreatic_damage

Caption: Proposed mechanism of this compound in reducing pancreatic inflammation.

Dalargin in Veterinary Medicine: Application Notes and Protocols for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dalargin is a synthetic hexapeptide analog of the endogenous opioid peptide leucine-enkephalin. It is crucial to note that while preclinical studies have been conducted in various animal models, there is no publicly available data on the approved, targeted veterinary use of this compound.[1][2] The information presented herein is intended for researchers, scientists, and drug development professionals for investigational purposes only.

Overview of Potential Veterinary Applications

This compound has demonstrated a range of physiological effects in animal models, suggesting potential therapeutic applications in veterinary medicine, primarily centered around its cytoprotective and regenerative properties.[3] Key areas of investigation have included:

  • Gastrointestinal Protection: this compound has shown efficacy in the prevention and treatment of gastric and duodenal ulcers in experimental models.[3][4][5]

  • Wound Healing: Studies indicate that this compound can stimulate and accelerate the healing of soft tissue injuries.[6][7]

  • Organ Protection in Critical Illness: Research suggests this compound may have protective effects on various organs, including the lungs, liver, and pancreas, particularly in the context of critical conditions like shock and postoperative complications.[3][8]

  • Pain Management: As an opioid peptide, this compound possesses analgesic properties, although its effects are primarily peripheral.[9][10]

  • Stress Reduction: Preclinical evidence suggests a role for this compound in mitigating the physiological and behavioral impacts of chronic stress.[11]

Mechanism of Action

This compound primarily acts as a peripheral opioid receptor agonist, with activity at mu-, delta-, and kappa-opioid receptors.[9][12] Its peripheral action means it does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects.[3] The therapeutic effects of this compound are believed to be mediated through various signaling pathways initiated by opioid receptor activation in peripheral tissues.

This compound This compound OpioidReceptors Peripheral Opioid Receptors (μ, δ, κ) This compound->OpioidReceptors Binds to CellularResponse Cellular Response OpioidReceptors->CellularResponse Activates TissueEffects Tissue-Level Effects CellularResponse->TissueEffects Leads to TherapeuticOutcomes Therapeutic Outcomes TissueEffects->TherapeuticOutcomes Results in

High-level overview of this compound's mechanism of action.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound in different animal models.

Table 1: Gastrointestinal Applications

Animal ModelConditionThis compound DosageRoute of AdministrationObserved EffectsReference(s)
RatCysteamine-induced duodenal ulcer10 µg/kgNot specifiedEffective in preventing ulceration[3]
RatImmobilization stress-induced stomach erosions10 µg/kgNot specifiedEffective in preventing erosive lesions[3]
RatCysteamine-induced duodenal ulcerNot specifiedNot specifiedProtective action against ulcer formation[5]
DogPeptic ulcerNot specifiedNot specifiedTherapeutic effect observed[4]

Table 2: Wound Healing Applications

Animal ModelConditionThis compound DosageRoute of AdministrationObserved EffectsReference(s)
RabbitBullet wound of soft tissues10 mg/kg (14-day course)Not specifiedReduced post-traumatic edema, hemorrhages, and inflammation; stimulated epidermal cell proliferation and granulation tissue formation.[6]
RatSkin woundNot specifiedIntraperitoneal and TopicalInduced fibroblast proliferation (3-fold increase in mitotic index), accelerated granulation tissue maturation and epithelization.[7]

Table 3: Critical Care and Organ Protection

Animal ModelConditionThis compound DosageRoute of AdministrationObserved EffectsReference(s)
RatCarbon tetrachloride poisoning10 µg/kgNot specifiedReduced the degree of liver degeneration[3]
RatPancreatic lymphatic drainage30-1000 µg/kgSubcutaneousAccelerated elimination of Evans blue from the pancreas in a dose-related manner.[13]
DogPancreatic lymphatic drainage60-80 µg/kgSubcutaneousIncreased Evans blue concentration in the truncus lymphaticus and slowed its penetration into the blood.[13]
RatPostoperative complicationsNot specifiedNot specifiedEffective in preventing impairments in transcapillary fluid exchange and stopping the development of pulmonary edema.[8]

Table 4: Analgesic and Antinociceptive Effects

Animal ModelConditionThis compound DosageRoute of AdministrationObserved EffectsReference(s)
MouseHot plate and tail flick testsNot specifiedNot specifiedExerted an analgesic effect[9]
RatMechanical algesic stimulation under anesthesia20 µg/kgIntravenousPrevented hemodynamic response to algesic stimulus.[10]

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. These should be adapted and refined for specific experimental designs.

Protocol for Evaluating Gastroprotective Effects

This protocol is based on the cysteamine-induced duodenal ulcer model in rats.[3][5]

cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation AnimalSelection Select healthy Wistar rats Acclimatization Acclimatize animals to laboratory conditions AnimalSelection->Acclimatization Grouping Divide into control and experimental groups Acclimatization->Grouping DalarginAdmin Administer this compound to experimental group Grouping->DalarginAdmin VehicleAdmin Administer vehicle to control group Grouping->VehicleAdmin CysteamineAdmin Induce ulcers with cysteamine administration DalarginAdmin->CysteamineAdmin VehicleAdmin->CysteamineAdmin Euthanasia Euthanize animals at a predetermined time point CysteamineAdmin->Euthanasia StomachCollection Collect stomach and duodenum Euthanasia->StomachCollection UlcerScoring Score ulcer severity and incidence StomachCollection->UlcerScoring DataAnalysis Analyze and compare data between groups UlcerScoring->DataAnalysis

Workflow for evaluating this compound's gastroprotective effects.

Methodology:

  • Animal Model: Male Wistar rats are commonly used.

  • Grouping: Animals are divided into at least two groups: a control group receiving a vehicle and a treatment group receiving this compound.

  • Drug Administration: this compound is administered at the desired dose (e.g., 10 µg/kg) prior to ulcer induction. The route of administration should be consistent.

  • Ulcer Induction: Duodenal ulcers are induced by the administration of cysteamine.

  • Evaluation: At a specified time after induction, animals are euthanized. The stomach and duodenum are excised, opened along the greater curvature, and examined for ulcers. Ulcer severity can be scored based on number and size.

  • Data Analysis: Statistical analysis is performed to compare the incidence and severity of ulcers between the control and this compound-treated groups.

Protocol for Assessing Wound Healing Properties

This protocol is a generalized representation of wound healing studies in rodents.[6][7]

Methodology:

  • Animal Model: Rabbits or rats are suitable models.

  • Wound Creation: After appropriate anesthesia and sterile preparation, a full-thickness skin wound is created on the dorsal surface.

  • Grouping: Animals are divided into control and treatment groups.

  • Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or topically to the wound site. The control group receives a vehicle.

  • Wound Assessment: The rate of wound closure is monitored by measuring the wound area at regular intervals. Histological analysis of wound biopsies can be performed to assess fibroblast proliferation, collagen deposition, and neovascularization.

  • Data Analysis: The rate of wound healing and histological parameters are compared between the groups using appropriate statistical methods.

Start Anesthetize Animal & Create Standardized Wound Treatment Topical or Systemic This compound/Vehicle Application Start->Treatment Monitoring Monitor Wound Closure (Planimetry) Treatment->Monitoring Biopsy Collect Tissue Biopsies at Set Time Points Treatment->Biopsy Analysis Statistical Analysis of Healing Rate & Histology Monitoring->Analysis Histology Histological Analysis (Fibroblasts, Collagen, etc.) Biopsy->Histology Histology->Analysis

Experimental workflow for assessing wound healing.

Signaling Pathways in this compound's Action

While the precise downstream signaling of this compound in all veterinary contexts is not fully elucidated, its action via opioid receptors suggests the involvement of common opioid signaling cascades.

This compound This compound OpioidReceptor Opioid Receptor This compound->OpioidReceptor G_Protein G-protein Coupling (Gi/Go) OpioidReceptor->G_Protein AdenylateCyclase ↓ Adenylate Cyclase G_Protein->AdenylateCyclase IonChannels Modulation of Ion Channels G_Protein->IonChannels cAMP ↓ cAMP AdenylateCyclase->cAMP CellularEffects Cellular Effects (e.g., Reduced Excitability, Altered Gene Expression) cAMP->CellularEffects Ca_Channels ↓ Ca2+ Influx IonChannels->Ca_Channels K_Channels ↑ K+ Efflux IonChannels->K_Channels Ca_Channels->CellularEffects K_Channels->CellularEffects

Putative signaling pathway for this compound.

Considerations for Future Research

Given the promising preclinical data, further research is warranted to explore the potential of this compound in veterinary medicine. Key areas for future investigation include:

  • Pharmacokinetic and Pharmacodynamic Studies: Establishing the absorption, distribution, metabolism, and excretion profiles of this compound in target veterinary species is essential.

  • Dose-Finding Studies: Rigorous studies are needed to determine the optimal therapeutic dose and dosing interval for specific indications in animals like dogs and cats.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are required to identify any potential adverse effects.

  • Clinical Trials: Should preclinical studies continue to yield positive results, well-designed, placebo-controlled clinical trials in client-owned animals will be necessary to establish clinical efficacy and safety.

References

Troubleshooting & Optimization

improving Dalargin solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dalargin in in vitro studies, with a focus on improving its solubility and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic hexapeptide analog of the endogenous opioid peptide leucine-enkephalin. Its primary mechanism of action is as a potent agonist for the δ-opioid receptor. Activation of this receptor is linked to various cellular effects, including cytoprotection.

Q2: What are the common research applications of this compound in vitro?

In vitro, this compound is often used to study its cytoprotective and regenerative effects. For example, it has been shown to mitigate gentamicin-induced cell death in kidney epithelial cells. It is also utilized in studies investigating its anti-ulcer and anti-stress activities at a cellular level.

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro studies, it is common practice to prepare a concentrated stock solution in DMSO.

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C. Prepared stock solutions in DMSO can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide: Solubility and Handling

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture media. The concentration of this compound in the final aqueous solution exceeds its solubility limit. DMSO concentration in the final solution may be too low to maintain solubility. The pH of the aqueous solution may not be optimal.- Ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit. - When diluting from a DMSO stock, add the stock solution to the aqueous buffer/media slowly while vortexing or mixing to facilitate dissolution. - The final concentration of DMSO in the cell culture should be kept low (typically ≤0.5%) to avoid cytotoxicity. If higher concentrations are needed to maintain solubility, a vehicle control with the same DMSO concentration is essential. - Consider using an isotonic sodium chloride solution, as a 0.1% this compound solution has been formulated in this vehicle for injection, suggesting good solubility and stability.
Haziness or clumping observed in the prepared solution. This may indicate the formation of aggregates or that the compound has not fully dissolved.- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. - Sonicate the solution for a few minutes. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before adding to cell cultures.
Inconsistent experimental results. This could be due to degradation of the this compound stock solution over time or issues with its initial solubilization.- Always use freshly prepared dilutions from a properly stored stock solution. - Confirm the complete dissolution of this compound when preparing the stock solution. - Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Solutions

This protocol provides a general guideline for preparing this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water, Phosphate-Buffered Saline (PBS), or cell culture medium

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Equilibrate the this compound powder vial to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 725.85 g/mol , dissolve 7.26 mg in 1 mL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Determine the final concentration of this compound required for your experiment (e.g., 100 µg/mL).

    • Calculate the volume of the stock solution needed to achieve the final concentration in your desired volume of aqueous buffer or cell culture medium.

    • Crucially, add the DMSO stock solution dropwise to the aqueous solution while continuously vortexing or stirring. This gradual dilution helps to prevent precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (generally ≤0.5%). Prepare a vehicle control with the same final concentration of DMSO.

    • Use the freshly prepared working solution immediately for your experiments.

Quantitative Data Summary

Parameter Solvent/Condition Concentration/Value Source
In Vitro Working Concentration Cell Culture Medium100 µg/mL
Injectable Formulation Isotonic Sodium Chloride Solution0.1% (1 mg/mL)
Recommended Stock Solution Solvent DMSONot specified, but readily soluble
Stock Solution Storage DMSO-20°C for up to 1 month, -80°C for up to 6 months

Visualizations

Dalargin_Signaling_Pathway This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds to G_protein Gi/Go Protein DOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Cytoprotection Cytoprotection Gene_Expression->Cytoprotection PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Cellular_Response->Cytoprotection

Figure 1. Simplified signaling pathway of this compound via the δ-opioid receptor.

Dalargin_Prep_Workflow start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve (Gentle warming if needed) add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot Stock stock->aliquot store Store at -20°C aliquot->store thaw Thaw Single Aliquot store->thaw For use dilute Slowly Add to Aqueous Buffer/Medium (with constant mixing) thaw->dilute working Working Solution dilute->working end Use Immediately in Experiment working->end

Figure 2. Experimental workflow for preparing this compound solutions.

Enhancing the Stability of Dalargin in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the synthetic hexapeptide Dalargin, maintaining its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of this compound degradation in aqueous solutions?

A1: Like many peptides, this compound is susceptible to hydrolysis of its peptide bonds, which can be catalyzed by acidic or basic conditions. Oxidation is another potential degradation pathway, particularly given this compound's antioxidant properties, which suggest it can act as a free radical scavenger.[1][2][3] The presence of a tyrosine residue also makes it susceptible to oxidation.

Q2: What is a recommended stable formulation for this compound in solution?

A2: A patented injectable formulation has demonstrated long-term stability. This formulation consists of 0.1% this compound and 0.9% sodium chloride in water for injection, with a pH of 6.1-6.2. This solution has been shown to be stable for at least three years.[4]

Q3: How does pH affect the stability of this compound?

Q4: What is the impact of temperature on this compound stability?

A4: Increased temperature accelerates the rate of chemical degradation reactions, including hydrolysis and oxidation. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) or frozen. Short-term storage at room temperature should be minimized.

Q5: Is this compound prone to aggregation in solution?

A5: Peptides, in general, can be prone to aggregation, which can be influenced by factors such as concentration, pH, ionic strength, and temperature. While specific aggregation studies on this compound are limited, the formation of a hydrophobic complex with lysozyme has been observed, suggesting a potential for intermolecular interactions.[5] Visual inspection for turbidity or precipitation is a primary indicator of aggregation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound potency over a short period. - Inappropriate pH: The pH of the solution may be too acidic or alkaline, accelerating hydrolysis. - High storage temperature: Storing the solution at room temperature or higher can increase degradation rates. - Oxidative degradation: Exposure to oxygen or oxidizing agents.- Ensure the solution is buffered to a pH between 6.0 and 6.5. - Store stock solutions and working solutions at 2-8°C for short-term use and frozen (-20°C or below) for long-term storage. - Prepare solutions using deoxygenated solvents and consider purging the headspace of vials with an inert gas like nitrogen or argon.
Precipitation or cloudiness observed in the solution. - Aggregation: this compound molecules may be self-associating and precipitating out of solution. - Poor solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. - Interaction with container: Adsorption of the peptide to the surface of the storage vial.- Try adding excipients that can inhibit aggregation, such as polysorbates (e.g., Polysorbate 80). - Ensure the concentration is within the known solubility limits. If a higher concentration is needed, consider adjusting the formulation with co-solvents or solubilizing agents. - Use low-protein-binding vials for storage.
Inconsistent results in bioassays. - Degradation of working solutions: Instability of diluted this compound solutions used in the assay. - Adsorption to labware: Loss of peptide due to binding to pipette tips, plates, or tubing.- Prepare fresh working solutions from a stable stock solution for each experiment. - Use low-protein-binding labware for all steps involving this compound solutions. - Include a stabilizing agent, such as a small amount of a non-ionic surfactant, in the assay buffer if compatible with the experimental setup.

Key Experiments and Methodologies

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for accurately quantifying this compound and separating it from its potential degradation products. While a specific validated method for this compound is not widely published, a general approach based on reverse-phase HPLC is recommended.

Principle: This method separates compounds based on their hydrophobicity. This compound, being a peptide, can be effectively separated from more polar or less polar degradation products on a C18 column.

Typical Protocol:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines for specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

Workflow for Forced Degradation of this compound:

Forced degradation workflow for this compound.

Protocol Outline:

  • Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in water or a suitable buffer.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the this compound solution and incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the this compound solution and keep at room temperature. Withdraw and neutralize samples at appropriate time points.

  • Oxidative Degradation: Add a small volume of 30% hydrogen peroxide to the this compound solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature and sample over time.

  • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 80°C) and sample over time.

  • Photostability: Expose the this compound solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of degradation products.

Lyophilization for Long-Term Stability

Lyophilization (freeze-drying) is a common technique to enhance the long-term stability of peptides.

General Lyophilization Cycle:

Lyophilization_Cycle Start This compound Solution (with cryoprotectant, e.g., mannitol) Freezing Freezing (-40°C to -50°C) Start->Freezing Primary_Drying Primary Drying (Sublimation) (Increase temperature, reduce pressure) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption) (Further increase temperature) Primary_Drying->Secondary_Drying End Stable Lyophilized Cake Secondary_Drying->End

A typical lyophilization cycle for peptides.

Key Considerations:

  • Cryoprotectants: The inclusion of a cryoprotectant, such as mannitol or trehalose, is crucial to protect this compound from freezing- and drying-induced stresses and to provide an elegant cake structure.

  • Reconstitution: Upon reconstitution of the lyophilized product, the stability of the resulting solution should be assessed. Issues such as slow reconstitution time or the formation of particulates should be investigated.

Data Summary

While comprehensive kinetic data for this compound degradation is not widely available, the following table summarizes the known stable formulation.

Formulation ComponentConcentrationRoleStabilityReference
This compound0.1% (1 mg/mL)Active Pharmaceutical Ingredient\multirow{3}{}{Stable for at least 3 years}\multirow{3}{}{[4]}
Sodium Chloride0.9%Isotonicity Agent, Stabilizer
Water for Injectionq.s.Solvent
pH 6.1 - 6.2

By understanding the potential degradation pathways and implementing appropriate formulation and storage strategies, researchers can significantly enhance the stability of this compound in solution, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Dalargin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing Dalargin's delivery across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it poorly penetrate the blood-brain barrier?

This compound is a synthetic hexapeptide, an analog of the endogenous opioid peptide [Leu]enkephalin, with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu-Arg.[1][2] Its difficulty in crossing the BBB stems from its hydrophilic nature and susceptibility to enzymatic degradation.[1][3][4] The inclusion of D-alanine in its structure provides some resistance to peptidases.[5]

Q2: What are the primary strategies to enhance this compound's BBB penetration?

Researchers have focused on several key strategies to shuttle this compound into the central nervous system:

  • Nanoparticle Encapsulation: Encapsulating this compound in biodegradable polymer nanoparticles, such as poly(butyl cyanoacrylate) (PBCA), protects it from enzymes and can facilitate transport across the BBB.[3][6][7]

  • Surfactant Coating: Coating these nanoparticles with surfactants like polysorbate 80 is a crucial step.[3][6][8] It is believed that after intravenous injection, these coated nanoparticles adsorb apolipoproteins (like ApoE) from the bloodstream.[8][9][10] This "Trojan horse" approach may allow the nanoparticles to interact with low-density lipoprotein (LDL) receptors on brain endothelial cells, triggering receptor-mediated endocytosis.[8][11][12]

  • Peptide Vectors: Conjugating this compound to cell-penetrating peptides can significantly enhance its brain uptake.[13]

  • Chemical Modification: Increasing the lipophilicity of this compound through chemical modifications is another approach to improve its passive diffusion across the BBB.[14]

Q3: How is the successful delivery of this compound across the BBB measured?

Both in vivo and in vitro models are employed to assess BBB penetration:

  • In Vivo Assessment:

    • Pharmacodynamic Endpoints: The most common method is to measure the analgesic effect in animal models using tests like the hot plate or tail-flick test.[6][15][16][17] A significant analgesic response to systemically administered this compound indicates successful BBB transport.[6][18]

    • Pharmacokinetic Analysis: This involves direct quantification of this compound concentration in brain tissue over time using techniques like liquid chromatography-mass spectrometry (LC-MS) after intravenous administration.[19][20]

  • In Vitro Models:

    • Cell-based BBB models, such as co-cultures of endothelial cells, pericytes, and astrocytes, can be used to study the transport mechanisms in a controlled environment.[21][22][23]

Troubleshooting Guides

Problem 1: No significant analgesic effect is observed after intravenous administration of this compound-loaded nanoparticles.

Possible CauseTroubleshooting Step
Suboptimal Nanoparticle Formulation 1. Verify Particle Size and Polydispersity: Use dynamic light scattering (DLS) to confirm that nanoparticles are within the appropriate size range for BBB transport (typically under 200 nm) and have a narrow size distribution.
2. Assess Drug Loading and Encapsulation Efficiency: Quantify the amount of this compound associated with the nanoparticles using a validated method like high-performance liquid chromatography (HPLC). Optimize the formulation to maximize drug loading.
Inadequate Surfactant Coating 1. Confirm Polysorbate 80 Concentration: Ensure the correct concentration of polysorbate 80 (typically 1% w/v) was used for coating the nanoparticles.[18]
2. Verify Coating Integrity: The method of incorporating the surfactant is critical. Ensure it is properly adsorbed onto the nanoparticle surface.
Formulation Instability 1. Check for Aggregation: Visually inspect the formulation for any signs of aggregation. Use DLS to check for changes in particle size over time, especially after reconstitution if lyophilized.
2. Evaluate Zeta Potential: A sufficiently high positive or negative zeta potential can indicate good colloidal stability.

Problem 2: High variability in the analgesic response or brain concentration of this compound between animals.

Possible CauseTroubleshooting Step
Inconsistent Administration 1. Standardize Injection Technique: Ensure a consistent volume, rate, and site of intravenous injection for all animals.
2. Animal Acclimatization: Allow animals to acclimate to the experimental environment to reduce stress-induced physiological variations.[17]
Biological Variability 1. Use Age and Weight-Matched Animals: Differences in age and weight can influence metabolism and BBB permeability.
2. Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variations in BBB function.
Issues with Sample Processing 1. Optimize Brain Homogenization: Ensure complete and consistent homogenization of brain tissue to accurately measure drug concentration.
2. Validate Drug Extraction: Confirm the efficiency and reproducibility of the method used to extract this compound from the brain homogenate.

Quantitative Data Summary

Table 1: Analgesic Effect of this compound Formulations in Mice

FormulationDose (mg/kg, i.v.)Analgesic TestOutcome
This compound SolutionUp to 10.0Hot Plate / Tail FlickNo significant analgesic effect[6][16]
This compound-loaded PBCA Nanoparticles (uncoated)5.0 - 7.5Hot Plate / Tail FlickNo significant analgesic effect[6][9][16]
This compound-loaded PBCA Nanoparticles with Polysorbate 805.0 - 7.5Hot Plate / Tail FlickSignificant analgesic effect observed[6][16]

Table 2: Brain Uptake of this compound Formulations

FormulationAdministration RouteKey Finding
This compound SolutionIntravenousDoes not penetrate the BBB[3]
This compound-loaded PBCA Nanoparticles with Polysorbate 80IntravenousTransport across the BBB is enabled[3]
This compound-loaded PBCA Nanoparticles (double-coated with Tween 80 and PEG 20000)OralShowed significant analgesic effect, suggesting brain uptake[24][25]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PBCA Nanoparticles

Materials:

  • n-Butylcyanoacrylate (BCA) monomer

  • Dextran 70,000

  • This compound

  • Hydrochloric acid (0.1 N)

  • Polysorbate 80

  • Sodium hydroxide (0.1 N)

Procedure:

  • Prepare Polymerization Medium: Dissolve Dextran 70,000 (e.g., 2%) and this compound (e.g., 1 mg/mL) in 0.1 N HCl.[7]

  • Initiate Polymerization: Add the BCA monomer (e.g., 1%) to the acidic aqueous medium while stirring. Polymerization will occur spontaneously.[7]

  • Continue Polymerization: Maintain stirring for approximately 4 hours at room temperature.[7]

  • Neutralization: Adjust the pH of the nanoparticle suspension to 5.5 with 0.1 N NaOH and continue stirring for another hour.[7]

  • Surfactant Coating: Add polysorbate 80 to the suspension to a final concentration of 1% (w/v) and stir to allow for coating of the nanoparticles.

  • Purification: The nanoparticle suspension can be purified by centrifugation and resuspension in a suitable buffer or by dialysis to remove unreacted monomer and non-encapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized.

Protocol 2: Hot Plate Test for Analgesia

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent cylinder to confine the animal on the plate

  • Timer

  • Experimental animals (e.g., mice)

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[17]

  • Set Temperature: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 1°C).[26]

  • Baseline Latency: Place each mouse individually on the hot plate and start the timer. Record the time until the first sign of nociception, such as licking a hind paw or jumping.[15][17] Immediately remove the animal upon this response. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[17]

  • Drug Administration: Administer the this compound formulation or vehicle control intravenously.

  • Post-Treatment Latency: At predetermined time points after injection (e.g., 15, 30, 45, 60 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Visualizations

experimental_workflow cluster_formulation 1. Formulation cluster_characterization 2. Characterization cluster_testing 3. In Vivo Evaluation cluster_analysis 4. Data Analysis a This compound c Polymerization a->c b PBCA Monomer b->c d Nanoparticle Suspension c->d f Coated Nanoparticles d->f e Polysorbate 80 e->d Coating g Particle Size (DLS) f->g h Zeta Potential f->h i Drug Loading (HPLC) f->i j IV Administration to Mice f->j k Analgesic Testing (Hot Plate) j->k l Brain Tissue Extraction j->l n Analgesic Effect (%MPE) k->n m Pharmacokinetic Analysis (LC-MS) l->m o Brain Concentration Quantification m->o

Caption: Workflow for nanoparticle formulation, characterization, and in vivo testing.

signaling_pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma NP This compound-NP (Polysorbate 80) ApoE Apolipoprotein E NP->ApoE Adsorption of ApoE LDLr LDL Receptor ApoE->LDLr Binding EndothelialCell Endothelial Cell This compound This compound EndothelialCell->this compound Transcytosis & Release LDLr->EndothelialCell Receptor-Mediated Endocytosis Neuron Neuron This compound->Neuron Opioid Receptor Activation

Caption: Proposed mechanism for nanoparticle-mediated this compound transport across the BBB.

References

Technical Support Center: Optimizing Nanoparticle Formulation for Dalargin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when formulating nanoparticles for Dalargin delivery.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to guide your experimental process.

Q1: My encapsulation efficiency (EE%) and drug loading (DL%) of this compound are consistently low. What are the potential causes and how can I improve them?

A: Low encapsulation efficiency and drug loading for a hydrophilic peptide like this compound are common challenges, often stemming from the peptide's tendency to partition into the external aqueous phase during formulation.

Potential Causes:

  • High Aqueous Solubility of this compound: As a hydrophilic hexapeptide, this compound preferentially stays in the aqueous phase rather than partitioning into the hydrophobic polymer matrix (like PLGA).

  • Formulation Method: Standard methods like single emulsion or nanoprecipitation are often inefficient for hydrophilic drugs. The rapid diffusion of the organic solvent can cause the drug to escape into the external aqueous phase before the nanoparticles solidify.

  • Process Parameters: Insufficient homogenization energy, inappropriate solvent/anti-solvent choice, or a suboptimal polymer-to-drug ratio can all negatively impact encapsulation.

  • Drug-Polymer Interaction: A lack of favorable electrostatic or hydrophobic interactions between this compound and the polymer can hinder effective encapsulation.

Troubleshooting Strategies:

  • Modify the Formulation Method: Switch to a double emulsion solvent evaporation (W/O/W) method. This technique is designed to encapsulate hydrophilic molecules by first creating a primary water-in-oil emulsion containing the drug, which is then emulsified in a larger aqueous phase.

  • Optimize Polymer Concentration: Increasing the polymer concentration can lead to a more viscous organic phase, which can slow drug diffusion to the external phase and improve encapsulation.[1]

  • Adjust Aqueous Phase pH: Modifying the pH of the aqueous phases can alter the charge of both the peptide and polymer (if applicable), potentially creating favorable electrostatic interactions that enhance encapsulation.

  • Incorporate Additives: Studies have shown that using anionic additives like dextran sulfate (DS) or sulfobutyl-ether-β-cyclodextrin (SB-CD) in chitosan nanoparticle formulations can significantly improve this compound entrapment efficiency through complex coacervation.[2]

Parameter Modification Expected Outcome on EE% / DL% Reference Polymer
Formulation Method Switch from Nanoprecipitation to Double Emulsion (W/O/W)IncreasePLGA[3]
Polymer Concentration Increase PLGA from 25 mg to 50 mgIncreasePLGA[1]
Aqueous Phase pH Adjust pH to favor electrostatic interactionIncreaseChitosan
Homogenization Speed Increase speed (e.g., from 10,000 to 15,000 rpm)IncreasePLGA
Drug:Polymer Ratio Decrease ratio (e.g., from 1:5 to 1:10)Increase EE%PLGA

// Connections start -> m1; m1 -> m2 [label="Yes"]; m1 -> m3 [label="No"]; m2 -> p1; m3 -> p1; p1 -> p2 -> p3 -> e1; e1 -> e2; e2 -> end_success [label="Yes"]; e2 -> end_fail [label="No"]; end_fail -> m1 [style=dashed]; } DOT Workflow for optimizing this compound encapsulation efficiency.

Q2: My nanoparticles are aggregating after formulation or during storage. How can I improve their stability?

A: Nanoparticle aggregation is a critical issue driven by forces like van der Waals attractions.[4] It can be mitigated by ensuring sufficient electrostatic repulsion or steric hindrance between particles.

Potential Causes:

  • Low Zeta Potential: A zeta potential close to neutral (0 mV) indicates low surface charge, leading to weak repulsive forces and a higher tendency for particles to aggregate. Generally, an absolute value > ±30 mV is desired for good electrostatic stability.

  • Inadequate Stabilization: During formulation, especially methods involving solvent evaporation, particles can aggregate if not properly stabilized by surfactants or polymers.

  • Storage Conditions: Storing nanoparticles in an aqueous suspension for long periods, especially at suboptimal pH or temperature, can lead to instability. Freeze-drying without a proper cryoprotectant can also cause irreversible aggregation.[5]

Troubleshooting Strategies:

  • Incorporate Stabilizers: Use surfactants (e.g., Poloxamers, Polysorbate 80) or polymers (e.g., PVA, PEG) in your formulation. These molecules adsorb to the nanoparticle surface, providing steric hindrance that prevents aggregation.[6][7]

  • Optimize Surface Charge: If using ionizable polymers like chitosan, adjust the pH of the suspension to maximize surface charge and electrostatic repulsion.

  • Use Cryoprotectants for Lyophilization: If you plan to store nanoparticles as a dry powder, add a cryoprotectant (e.g., sucrose, trehalose, mannitol) before freeze-drying. These agents form a glassy matrix that isolates particles, preventing aggregation during the freezing and drying process.[5]

  • Control Ionic Strength: High concentrations of salts in the buffer can screen the surface charge of nanoparticles, reducing electrostatic repulsion and causing aggregation. Use buffers with low ionic strength where possible.

Stabilizer Type Examples Mechanism Typical Concentration
Non-ionic Surfactant Polysorbate 80 (Tween® 80), PoloxamersSteric Hindrance0.5 - 2% (w/v)
Polymeric Stabilizer Polyvinyl Alcohol (PVA), PEGSteric Hindrance0.5 - 5% (w/v)
Cryoprotectant Trehalose, Sucrose, MannitolParticle Isolation (Lyophilization)2 - 10% (w/v)
Q3: How can I enhance the delivery of this compound-loaded nanoparticles across the Blood-Brain Barrier (BBB)?

A: this compound itself does not cross the BBB.[8][9] Nanoparticle-based strategies are essential to facilitate its transport into the central nervous system (CNS).

Strategies for BBB Penetration:

  • Polysorbate 80 Coating: This is the most widely studied method for enhancing nanoparticle uptake into the brain. After intravenous injection, nanoparticles coated with Polysorbate 80 (Tween® 80) adsorb apolipoprotein E (ApoE) from the bloodstream.[10] This complex then mimics low-density lipoproteins (LDLs), which can be transported across the BBB via receptor-mediated endocytosis through the LDL receptor on brain endothelial cells.[10] It is crucial that the drug (this compound) is firmly bound to the nanoparticle for this delivery mechanism to be effective.[11]

  • Ligand Conjugation: Covalently attaching specific ligands to the nanoparticle surface can target receptors expressed on brain endothelial cells.

    • Transferrin Receptor (TfR): Conjugating transferrin or anti-TfR antibodies targets the highly expressed TfR.

    • Low-Density Lipoprotein Receptor (LDLR): As mentioned, ApoE or other LDLR ligands can be used.

    • Angiopep-2: This peptide has been shown to facilitate transcytosis across the BBB by binding to the LRP1 receptor.[12]

  • Cell-Penetrating Peptides (CPPs): Peptides like SynB1 or SynB3 can be conjugated to this compound or the nanoparticle to improve brain uptake, although the precise mechanism is still under investigation.[13]

// Connections NP -> Complex [label="ApoE Adsorption"]; ApoE -> Complex; Complex -> Receptor [label="Binding"]; Receptor -> Endocytosis; Endocytosis -> Transcytosis; Transcytosis -> BrainNP; BrainNP -> Release; } DOT Polysorbate 80-coated NPs adsorb ApoE for BBB transport.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (W/O/W Double Emulsion Solvent Evaporation)

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Methodology:

  • Prepare Aqueous and Organic Phases:

    • Inner Aqueous Phase (W1): Dissolve 5 mg of this compound in 0.5 mL of deionized water.

    • Organic Phase (O): Dissolve 50 mg of PLGA in 2 mL of DCM.[1]

    • External Aqueous Phase (W2): Prepare a 10 mL solution of 2% (w/v) PVA in deionized water.

  • Form Primary Emulsion (W1/O):

    • Add the inner aqueous phase (W1) to the organic phase (O).

    • Emulsify using a probe sonicator on an ice bath for 1 minute at 40% amplitude.[3] This creates the primary W1/O emulsion.

  • Form Double Emulsion (W1/O/W2):

    • Immediately add the primary emulsion to the 10 mL external aqueous phase (W2).

    • Homogenize using the probe sonicator for 2 minutes at 40% amplitude on an ice bath.[3]

  • Solvent Evaporation:

    • Transfer the resulting double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate completely, leading to nanoparticle formation.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at 15,000 xg for 30 minutes at 4°C.[1]

    • Discard the supernatant. Resuspend the nanoparticle pellet in deionized water to wash away excess PVA and unencapsulated this compound.

    • Repeat the centrifugation and washing steps twice more.

  • Storage/Lyophilization:

    • Resuspend the final pellet in a small volume of water. For long-term storage, add a cryoprotectant (e.g., 5% w/v sucrose), flash-freeze, and lyophilize.

Protocol 2: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Principle: This protocol uses an indirect method, where the amount of free, unencapsulated this compound in the supernatant after centrifugation is quantified.

Methodology:

  • Separate Nanoparticles: Following the formulation protocol (Step 5 above), carefully collect the supernatant after the first centrifugation step.

  • Quantify Free Drug:

    • Analyze the concentration of this compound in the supernatant using a validated HPLC method.

    • Prepare a standard curve of this compound in the same medium (e.g., 2% PVA solution) to ensure accurate quantification.

  • Calculate EE% and DL%:

    • Encapsulation Efficiency (EE%):

      • EE% = ((Total this compound - Free this compound) / Total this compound) * 100

    • Drug Loading (DL%):

      • DL% = ((Total this compound - Free this compound) / Weight of Nanoparticles) * 100

      • The weight of nanoparticles is the dry weight of the lyophilized product after washing.

Protocol 3: In Vitro Drug Release Study (Dialysis Bag Method)

Principle: This method measures the release of this compound from the nanoparticles into a release medium over time, using a dialysis membrane to separate the nanoparticles from the medium.[14][15]

Materials:

  • This compound-loaded nanoparticle suspension (or lyophilized powder)

  • Dialysis tubing (with an appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa, to retain nanoparticles but allow free this compound to diffuse)

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking water bath or magnetic stirrer

Methodology:

  • Prepare Dialysis Bag:

    • Cut a suitable length of dialysis tubing and activate it according to the manufacturer's instructions.

    • Securely close one end with a clamp.

  • Load Sample:

    • Accurately weigh and transfer a known amount of lyophilized nanoparticles (e.g., 10 mg) into the dialysis bag.

    • Add 1 mL of release medium to disperse the nanoparticles and securely clamp the other end.

  • Conduct Release Study:

    • Place the sealed dialysis bag into a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 50 mL).[15][16]

    • Place the beaker in a shaking water bath or on a magnetic stirrer (100 rpm) at 37°C to ensure sink conditions.[15][16]

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a fixed volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.[16]

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative % release versus time to obtain the release profile.

References

potential off-target effects of Dalargin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Dalargin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic hexapeptide analog of Leu-enkephalin. Its primary mechanism of action is as a potent and selective agonist for opioid receptors, with a particularly high affinity for the μ-opioid receptor subtype.[1][2] It has been shown to have significantly lower affinity for δ- and κ-opioid receptors.[1]

Q2: What are the known non-opioid effects of this compound observed in cell culture?

A2: While primarily known for its opioid receptor activity, some studies have indicated other effects of this compound. For instance, it has been shown to mitigate gentamicin-induced cell death in renal epithelium in vitro, suggesting cytoprotective effects.[3] These effects may be linked to the modulation of pathways related to oxidative stress and apoptosis.

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

A3: Lack of response to this compound could be due to several factors:

  • Receptor Expression: The cell line you are using may not express opioid receptors, particularly the μ-opioid receptor, at a sufficient density.

  • Peptide Degradation: this compound, being a peptide, can be susceptible to degradation by peptidases present in the cell culture medium or released by cells.[1] The D-Alanine at position 2 confers some resistance to peptidases, but degradation can still occur.[1]

  • Incorrect Concentration: The concentration of this compound used may be too low to elicit a response.

  • Cell Health: The overall health and viability of your cells can impact their ability to respond to any treatment.[4][5]

Q4: I am observing unexpected changes in cell morphology after this compound treatment. Is this a known off-target effect?

A4: Currently, there is limited published evidence detailing specific morphological changes as a direct off-target effect of this compound. However, any unexpected cellular response should be investigated. Consider the following:

  • Purity of this compound: Ensure the purity of your this compound stock to rule out effects from contaminants.

  • Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure you have a vehicle control to account for any effects of the solvent itself.

  • Receptor-Independent Signaling: It is plausible that at high concentrations, this compound could interact with other cell surface proteins or signaling pathways in a receptor-independent manner. Further investigation would be required to confirm this.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Peptidase Degradation of this compound 1. Add a cocktail of peptidase inhibitors to your cell culture medium.[1]2. Reduce the incubation time of this compound with the cells.3. Replenish the medium with fresh this compound at regular intervals for long-term experiments.
Cell Line Instability 1. Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cells.[6]2. Use cells at a low passage number, as high passage numbers can lead to genetic drift and altered phenotypes.
Variability in Experimental Conditions 1. Standardize all experimental parameters, including cell seeding density, media composition, and incubation times.[4][5]2. Ensure consistent temperature and CO2 levels in your incubator.[7]
Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability
Possible Cause Troubleshooting Step
High Concentration of this compound 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.2. Start with concentrations in the nanomolar to low micromolar range, consistent with its known receptor affinities.
Contamination of this compound Stock 1. Use a fresh, high-purity batch of this compound.2. Filter-sterilize your this compound stock solution before adding it to the culture medium.
Solvent Toxicity 1. If using a solvent, ensure the final concentration in the culture medium is well below known toxic levels (e.g., DMSO < 0.1%).2. Always include a vehicle-only control in your experiments.
Mycoplasma Contamination 1. Routinely test your cell cultures for mycoplasma contamination.[4]2. If positive, discard the contaminated culture and start with a fresh, uncontaminated stock.

Data Presentation

Table 1: Receptor Selectivity of this compound and its Analogs

This table summarizes the relative potency and selectivity of this compound and some of its analogs for different opioid receptors, as determined by bioassays. The IC50 values represent the concentration required to inhibit 50% of the electrically-evoked contractions in the respective tissue preparations. A lower IC50 indicates higher potency. The KB value is the equilibrium dissociation constant for a competitive antagonist (Naloxone), indicating the affinity of the antagonist for the receptor in the presence of the agonist.

CompoundGuinea-Pig Myenteric Plexus (μ-receptors) IC50 (nM)Hamster Vas Deferens (δ-receptors) IC50 (nM)Rabbit Vas Deferens (κ-receptors)Naloxone KB (nM) in Guinea-Pig Myenteric PlexusReceptor Selectivity
This compound 10.3 ± 1.2890.0 ± 56.0Inactive3.0μ-selective[1]
[L-Ala²]-dalargin 198.0 ± 15.029.2 ± 3.1Inactive7.9Mixed μ/δ affinity[1][2]
Dalarginamide 4.5 ± 0.5860.0 ± 78.0Inactive-More potent and selective for μ-receptors than this compound[1][2]
Dalarginethylamide 4.8 ± 0.6180.0 ± 15.0Inactive5.0Potent at both μ- and δ-receptors[1][2]

Data adapted from in vitro bioassays.[1][2] Absolute values can vary between different experimental systems.

Experimental Protocols

Protocol 1: Receptor Binding Assay to Determine Off-Target Interactions

This protocol outlines a competitive binding assay to investigate if this compound interacts with a non-opioid receptor of interest.

  • Cell Culture and Membrane Preparation:

    • Culture cells known to express the putative off-target receptor to a high density.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, add a constant concentration of a radiolabeled ligand known to bind specifically to the receptor of interest.[8][9]

    • Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand.

    • Include a control with no this compound (total binding) and a control with a high concentration of a known unlabeled ligand for the receptor (non-specific binding).

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[8]

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.[9]

Protocol 2: Cell Viability Assay (MTT Assay) to Assess Cytotoxicity

This protocol describes the use of an MTT assay to evaluate the potential cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

    • During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10][11]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to determine any cytotoxic effects.

Visualizations

Dalargin_Signaling_Pathway This compound This compound Opioid_Receptor μ-Opioid Receptor This compound->Opioid_Receptor Unknown_Receptor Putative Off-Target Receptor/Protein This compound->Unknown_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Signaling_Output Cellular Response (e.g., Analgesia, Cytoprotection) PKA->Signaling_Output Off_Target_Pathway Off-Target Signaling Pathway Unknown_Receptor->Off_Target_Pathway Off_Target_Output Unexpected Cellular Effect (e.g., Morphological Change) Off_Target_Pathway->Off_Target_Output

Caption: Hypothetical signaling pathways of this compound.

Off_Target_Workflow Start Start: Unexpected cellular effect observed with this compound Purity_Check Check Purity of This compound Compound Start->Purity_Check Vehicle_Control Run Vehicle Control Experiment Start->Vehicle_Control Dose_Response Perform Dose-Response Analysis Purity_Check->Dose_Response Vehicle_Control->Dose_Response Receptor_Antagonist Use Opioid Receptor Antagonist (e.g., Naloxone) Dose_Response->Receptor_Antagonist Binding_Assay Conduct Receptor Binding Assays Receptor_Antagonist->Binding_Assay Pathway_Analysis Analyze Downstream Signaling Pathways Binding_Assay->Pathway_Analysis Conclusion Conclusion: Identify potential off-target mechanism Pathway_Analysis->Conclusion

Caption: Experimental workflow to investigate off-target effects.

Troubleshooting_Tree Start No cellular response to this compound Check_Receptor Does the cell line express μ-opioid receptors? Start->Check_Receptor Check_Degradation Is peptide degradation a possibility? Check_Receptor->Check_Degradation Yes No_Receptor Outcome: Use a different cell line expressing the receptor. Check_Receptor->No_Receptor No Check_Concentration Is the this compound concentration appropriate? Check_Degradation->Check_Concentration No Add_Inhibitors Action: Add peptidase inhibitors. Check_Degradation->Add_Inhibitors Yes Check_Viability Are the cells healthy? Check_Concentration->Check_Viability Yes Optimize_Concentration Action: Perform a dose-response experiment. Check_Concentration->Optimize_Concentration No Assess_Viability Action: Perform a cell viability assay. Check_Viability->Assess_Viability Unsure

Caption: Troubleshooting decision tree for lack of response.

References

Technical Support Center: Dose-Response Optimization for Dalargin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective dose-response optimization of Dalargin in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new animal model?

A1: A general recommendation is to start with a dose range of 10-50 µg/kg for in vivo studies. An optimal dose of 10 µg/kg has been shown to be effective for anti-ulcer effects in rats, while 20 µg/kg intravenously has demonstrated antinociceptive properties in the same species.[1] For nephroprotective effects, doses of 25 and 50 µg/kg have been utilized.[2] It is crucial to perform a dose-ranging study for any new model or therapeutic indication to determine the optimal dose.

Q2: How should I prepare this compound for injection?

A2: this compound can be prepared as a 0.1% solution for injection.[3] To prepare 100 mL of a 0.1% solution, dissolve 100 mg of this compound and 900 mg of sodium chloride in water for injection.[3] This creates an isotonic solution that is stable for at least 3 years when stored properly.[3] For research purposes, smaller batches can be made using the same proportions and sterile saline (0.9% NaCl). Always filter-sterilize the final solution.

Q3: What is the stability of this compound in solution?

A3: A 0.1% this compound solution in isotonic saline is stable for at least 3 years.[3] For reconstituted research vials, it is recommended to store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

Q4: I am observing a decrease in effect at higher doses of this compound. Is this expected?

A4: Yes, this phenomenon has been reported. With an increase in the dose of this compound, the therapeutic effect can "escape," suggesting a non-linear or U-shaped dose-response relationship.[4] This could be due to receptor desensitization, downregulation, or the activation of counter-regulatory mechanisms at higher concentrations. If you observe this, it is recommended to expand your dose-response study to include lower doses to identify the optimal therapeutic window.

Q5: Does this compound cross the blood-brain barrier (BBB)?

A5: this compound does not readily penetrate the blood-brain barrier when administered systemically.[4][5] Its effects are primarily mediated by peripheral opioid receptors.[5] If central nervous system effects are desired, specialized delivery systems like nanoparticle encapsulation or conjugation with peptide vectors are required to facilitate BBB transport.[6][7]

Q6: What are the primary receptors that this compound interacts with?

A6: this compound is a potent agonist for delta (δ)-opioid receptors.[2] It also exhibits activity at mu (µ)-opioid receptors but is a much less potent agonist at kappa (κ)-opioid receptors.[8][9]

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized this compound
  • Problem: The lyophilized peptide is not fully dissolving in the chosen vehicle.

  • Possible Causes & Solutions:

    • Incorrect Solvent: While this compound is generally soluble in aqueous solutions, using a buffer with an inappropriate pH can hinder solubility. Ensure the pH of your saline or buffer is near neutral.

    • Concentration Too High: Attempting to make a stock solution that is too concentrated can lead to solubility issues. Try dissolving the peptide in a larger volume of solvent.

    • Gentle Agitation: Vortexing peptides can cause aggregation. Gently swirl or roll the vial to dissolve the powder.

Issue 2: Lack of Expected Efficacy
  • Problem: No significant therapeutic effect is observed at the administered doses.

  • Possible Causes & Solutions:

    • Suboptimal Dose: The effective dose can vary significantly between animal models and the specific endpoint being measured. A comprehensive dose-response study is necessary.

    • Route of Administration: The bioavailability of this compound differs with the administration route. Intravenous administration will have the highest bioavailability, while oral and intranasal routes will be lower.[10] Ensure the chosen route is appropriate for the experimental design.

    • Peptide Degradation: Improper storage or handling of the peptide can lead to degradation. Ensure the peptide has been stored at the recommended temperature and was reconstituted freshly.

    • Animal Strain or Sex Differences: Different strains or sexes of animals can exhibit varied responses to opioids.[11] Record and consider these variables in your experimental design.

Issue 3: Unexpected Behavioral Changes in Animals
  • Problem: Animals are exhibiting behaviors not directly related to the expected therapeutic effect.

  • Possible Causes & Solutions:

    • Emotional State Modulation: this compound has been shown to affect the emotional state of animals in an open field test.[12]

    • Effects on Learning and Memory: Depending on the task, this compound can impair or improve the preservation of conditioned reflexes, likely through its effects on the brain's emotional mechanisms.[12]

    • Stress Response: In rats under chronic stress, this compound has been shown to normalize increased aggressive-defensive behavior.[13]

    • Dose-Related Sedation: At higher doses, opioid agonists can induce sedation. If this interferes with your endpoint, consider using a lower dose.

Quantitative Data

Table 1: In Vivo Effective Doses of this compound in Rodent Models
Animal ModelTherapeutic AreaEffective Dose Range (µg/kg)Route of AdministrationReference(s)
RatAnti-ulcer10Subcutaneous[5]
RatAntinociception20Intravenous[1]
RatNephroprotection25 - 50Intraperitoneal[2]
RatGastric Mucosa DNA SynthesisNot specifiedNot specified[14]
RatChronic StressNot specifiedNot specified[13]
Table 2: In Vitro Activity of this compound and Analogs
PreparationOpioid Receptor Target(s)AgonistIC50 (nM)Reference(s)
Mouse Vas Deferensµ, δ, κThis compound< 0.2[9]
Mouse Vas Deferensµ, δ, κDalarginamide< 0.2[9]
Guinea-pig Myenteric Plexusµ, κ[Met⁵]-dalarginEquip. to this compound[8]
Hamster Vas Deferensδ[Met⁵]-dalarginMore potent than this compound[8]
Guinea-pig Myenteric Plexusµ, κ[L-Ala²]-dalargin19x less potent than this compound[8]

Experimental Protocols

Protocol 1: Preparation of 0.1% this compound Solution for Injection
  • Objective: To prepare a sterile, isotonic 0.1% this compound solution suitable for intravenous or intraperitoneal administration.

  • Materials:

    • This compound (lyophilized powder)

    • Sodium Chloride (NaCl), USP grade

    • Sterile Water for Injection

    • Sterile vials

    • 0.22 µm syringe filter

  • Procedure:

    • Calculate the required amounts of this compound and NaCl. For 10 mL of solution, you will need 10 mg of this compound and 90 mg of NaCl.

    • In a sterile environment (e.g., a laminar flow hood), add the sterile water for injection to a sterile container.

    • Add the NaCl and gently swirl until fully dissolved.

    • Add the this compound powder to the saline solution.

    • Gently swirl the container until the this compound is completely dissolved. Avoid vigorous shaking or vortexing.

    • Draw the solution into a sterile syringe.

    • Attach the 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a final sterile vial.

    • Store the solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: Intravenous (Tail Vein) Administration in Rats
  • Objective: To administer this compound directly into the systemic circulation of a rat.

  • Materials:

    • Prepared sterile this compound solution

    • Rat restrainer

    • Heat lamp or warming pad

    • Sterile 27-30G needles and 1 mL syringes

    • 70% ethanol or isopropyl alcohol wipes

  • Procedure:

    • Accurately weigh the rat to determine the correct injection volume.

    • Place the rat in the restrainer.

    • Warm the rat's tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins.

    • Wipe the tail with an alcohol wipe to clean the injection site.

    • Identify one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

    • Slowly inject the this compound solution. There should be no resistance. If a bleb forms under the skin, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Dalargin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OpioidReceptor δ/μ-Opioid Receptor (GPCR) This compound->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK K+ Channel (Activation) G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel (Inhibition) G_beta_gamma->Ca_channel Inhibits MAPK MAPK Pathway (Activation) G_beta_gamma->MAPK Activates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Analgesia, Cytoprotection) cAMP->CellularResponse K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx MAPK->CellularResponse K_efflux->CellularResponse Ca_influx->CellularResponse

Caption: this compound signaling pathway via G-protein coupled opioid receptors.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Observation Phase cluster_analysis Data Analysis Phase DoseSelection 1. Dose Range Selection (Based on literature/pilot study) AnimalModel 2. Animal Model Selection (Species, strain, sex, age) DoseSelection->AnimalModel DalarginPrep 3. This compound Formulation (0.1% in sterile saline) AnimalModel->DalarginPrep Acclimatization 4. Animal Acclimatization DalarginPrep->Acclimatization Baseline 5. Baseline Measurements Acclimatization->Baseline Administration 6. This compound Administration (e.g., IV, IP, SC) Baseline->Administration Observation 7. Post-administration Monitoring (Behavioral & physiological signs) Administration->Observation Endpoint 8. Endpoint Measurement (e.g., Analgesia test, Ulcer scoring) Observation->Endpoint DataAnalysis 9. Dose-Response Analysis (Calculate ED50/IC50) Endpoint->DataAnalysis Optimization 10. Dose Optimization DataAnalysis->Optimization

Caption: General workflow for in vivo dose-response optimization of this compound.

References

Technical Support Center: Minimizing Dalargin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing the degradation of Dalargin by peptidases.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological systems?

A1: The primary degradation pathway for this compound (Tyr-D-Ala-Gly-Phe-Leu-Arg) is enzymatic cleavage at the N-terminus. The main metabolites identified in blood are tyrosine and N-terminal tetra- and pentapeptides[1]. This indicates that the Tyr-D-Ala peptide bond is the principal site of hydrolysis.

Q2: Which enzymes are primarily responsible for this compound degradation?

A2: As an enkephalin analogue, this compound is primarily degraded by zinc metallopeptidases that cleave enkephalins. The key enzymes involved are Aminopeptidase N (APN) , also known as CD13, and Neutral Endopeptidase (NEP) , also known as neprilysin[2]. APN is an exopeptidase that cleaves the N-terminal amino acid (Tyrosine) from the peptide[1][2][3]. The presence of a D-Alanine at the second position provides significant resistance to this degradation compared to analogues with an L-Alanine[4].

Q3: My this compound appears to be degrading much faster than expected in my in vitro assay. What are the potential causes?

A3: Rapid degradation of this compound in an in vitro setting can be attributed to several factors:

  • High Peptidase Activity: The biological matrix you are using (e.g., plasma, serum, tissue homogenate) may have high intrinsic peptidase activity. Enzyme concentrations can vary between biological samples[5][6].

  • Suboptimal Storage: Improper storage of this compound stock solutions or the biological matrix can lead to instability. This compound solutions should be stored at -20°C or below.

  • Experimental Conditions: Incubation temperature (typically 37°C) and pH (optimal for many peptidases is ~7.4) can significantly influence enzyme activity.

  • Contamination: Microbial contamination of your samples or reagents can introduce exogenous peptidases.

Q4: What strategies can I employ to minimize this compound degradation during my experiments?

A4: There are three main strategies to protect this compound from peptidase degradation:

  • Use of Peptidase Inhibitors: Incorporating a cocktail of peptidase inhibitors into your experimental medium is a common and effective approach.

  • Chemical Modification: While the D-Ala² residue already enhances stability, further modifications could be explored, though this would create a new analogue.

  • Protective Formulations: Encapsulating this compound in nanoparticle systems can shield it from enzymatic attack, significantly increasing its stability[7].

Q5: How does encapsulation in nanoparticles protect this compound?

A5: Encapsulation creates a physical barrier that prevents peptidases from accessing the cleavage sites on the this compound molecule. Formulations using polymers like Poly(D,L-lactic-co-glycolic acid) (PLGA) or Polybutylcyanoacrylate (PBCA) have been shown to be effective[8][9]. The inclusion of ionic additives, such as sodium dodecyl sulfate (SDS), can significantly improve the efficiency of this compound entrapment within these nanoparticles[9].

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability assays.
  • Symptom: High variability in calculated half-life between replicates or experiments.

  • Possible Cause & Solution:

    • Inconsistent Enzyme Activity in Matrix: Use a pooled batch of plasma or serum for all experiments to ensure consistent enzyme concentration.

    • Precipitation Method: The method used to stop the enzymatic reaction and precipitate proteins can affect peptide recovery. Strong acids are often unsuitable. Test and validate a precipitation method using organic solvents (e.g., methanol or acetonitrile) for better peptide preservation[10].

    • Sample Handling: Ensure consistent timing for all steps, from incubation to quenching and analysis. Peptides can continue to degrade post-sampling if not handled quickly and kept cold[11].

Issue 2: Low recovery of this compound from plasma samples after protein precipitation.
  • Symptom: The concentration of this compound at the t=0 time point is significantly lower than the expected spiked concentration.

  • Possible Cause & Solution:

    • Peptide Adsorption: this compound may be adsorbing to the plasticware (e.g., microcentrifuge tubes). Use low-bind tubes and pipette tips.

    • Inefficient Precipitation/Extraction: The chosen organic solvent may not be optimal for precipitating proteins while keeping this compound in the supernatant. Experiment with different solvents or solvent mixtures (e.g., acetonitrile vs. methanol).

    • Co-precipitation: The peptide may be co-precipitating with the plasma proteins. Adjust the ratio of organic solvent to plasma to optimize recovery.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound stability and inhibition of its degrading enzymes.

Table 1: this compound Pharmacokinetics & Stability

Parameter Value Species/System Reference
Elimination Half-Life (t½) 21.3 min Dog (Intranasal) [1]
Elimination Half-Life (t½) 23.2 min Dog (Intramuscular) [1]

| Degradation Time | Tripled vs. free this compound | In vitro (Pancreatin) |[7] |

Table 2: Efficacy of Peptidase Inhibitors

Inhibitor Target Enzyme Potency (IC₅₀ or Kᵢ) Substrate/System Reference
Bestatin Aminopeptidase IC₅₀ ≈ 0.2 µM [Leu⁵]enkephalin / Rat Striatum Slices [12]
Amastatin Aminopeptidase M Kᵢ = 1.9 x 10⁻⁸ M Aminopeptidase M [13]
Bestatin Aminopeptidase M Kᵢ = 4.1 x 10⁻⁶ M Aminopeptidase M [13]
Amastatin Aminopeptidase A IC₅₀ = 8 µM Rat Plasma [14]

| Amastatin | Aminopeptidase M | IC₅₀ = 0.2 µM | Rat Plasma |[14] |

Table 3: this compound Nanoparticle Formulation Data

Formulation Parameter Value Reference
PLGA/SDS Entrapment Efficiency 91.2% (Solvent Diffusion) [9]
PLGA/SDS Entrapment Efficiency 68.6% (Solvent Evaporation) [9]
Chitosan-Quaternary Ammonium/ Particle Size 227.7 nm [7]
Methyl-β-Cyclodextrin Zeta Potential +8.60 mV [7]

| | Encapsulation Efficiency | 89.1% |[7] |

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay in Plasma

This protocol outlines a general procedure to determine the half-life of this compound in plasma.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in water or DMSO).

  • Pooled human or animal plasma (e.g., heparinized).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath set to 37°C.

  • Quenching/Precipitation Solution: Ice-cold methanol or acetonitrile containing an appropriate internal standard.

  • Low-bind microcentrifuge tubes.

  • HPLC or LC-MS/MS system.

2. Procedure:

  • Pre-warm plasma and PBS to 37°C.

  • Prepare the incubation mixture. For example, in a low-bind tube, mix 450 µL of plasma with 450 µL of PBS.

  • Spike the mixture with 100 µL of this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM). Vortex briefly to mix. This is your main incubation reaction.

  • Immediately withdraw a 50 µL aliquot and add it to a tube containing 150 µL of ice-cold Quenching Solution. This is the t=0 time point. Vortex vigorously and place on ice.

  • Incubate the main reaction tube at 37°C, with gentle shaking if desired.

  • At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots and quench them in the same manner as the t=0 sample[11].

  • Once all time points are collected, centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining this compound concentration at each time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 2: RP-HPLC Method for this compound Quantification

This protocol provides a starting point for developing an HPLC method for this compound analysis.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient, for example, from 5% B to 60% B over 20 minutes. This must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV at 214 nm or 280 nm.

  • Injection Volume: 10-50 µL.

2. Method Development & Validation:

  • Standard Preparation: Prepare a series of this compound standards in the mobile phase or the supernatant from a precipitated blank plasma sample to create a calibration curve.

  • Optimization: Adjust the gradient slope, flow rate, and temperature to achieve a sharp, symmetrical peak for this compound, well-resolved from any peaks from the plasma matrix or degradation products.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[15][16].

Visualizations

Dalargin_Degradation_Pathway This compound This compound (Tyr-D-Ala-Gly-Phe-Leu-Arg) APN Aminopeptidase N (APN) (Major Pathway) This compound->APN Cleavage of Tyr-D-Ala bond Tyr Tyrosine Penta Pentapeptide (D-Ala-Gly-Phe-Leu-Arg) APN->Tyr APN->Penta

Diagram 1: Primary Enzymatic Degradation Pathway of this compound.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_plasma 1. Pre-warm Plasma and PBS to 37°C spike 2. Spike this compound into Plasma prep_plasma->spike t0 3. Collect t=0 Sample & Quench Immediately spike->t0 incubate 4. Incubate at 37°C spike->incubate quench 6. Quench Samples in Cold Organic Solvent t0->quench sampling 5. Collect Time Points (5, 15, 30, 60, 120 min) incubate->sampling sampling->quench centrifuge 7. Centrifuge to Pellet Proteins quench->centrifuge supernatant 8. Collect Supernatant centrifuge->supernatant hplc 9. Analyze by HPLC or LC-MS/MS supernatant->hplc calc 10. Calculate Half-Life hplc->calc

Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assay.

Troubleshooting_Logic start High this compound Degradation Observed in Assay check_inhibitors Are peptidase inhibitors being used? start->check_inhibitors add_inhibitors Action: Add inhibitor cocktail (e.g., Bestatin, Amastatin) check_inhibitors->add_inhibitors No check_matrix Is the biological matrix (e.g., plasma) fresh or from a pooled source? check_inhibitors->check_matrix Yes end Problem Likely Resolved add_inhibitors->end use_pooled Action: Use fresh or pooled plasma to ensure consistent enzyme activity check_matrix->use_pooled No check_protocol Is the quenching/ precipitation step efficient? check_matrix->check_protocol Yes use_pooled->end validate_protocol Action: Validate protein precipitation method. Test different organic solvents. check_protocol->validate_protocol No check_contamination Is microbial contamination a possibility? check_protocol->check_contamination Yes validate_protocol->end use_sterile Action: Use sterile reagents and techniques. Consider adding sodium azide. check_contamination->use_sterile No check_contamination->end Yes use_sterile->end

Diagram 3: Troubleshooting Logic for Unexpectedly High Degradation.

References

Dalargin Oral Administration Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the oral administration of Dalargin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic applications?

This compound is a synthetic hexapeptide analog of Leu-enkephalin with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu-Arg. It primarily acts as a δ-opioid receptor agonist.[1] this compound has shown cytoprotective and anti-ulcer activities and is investigated for its potential in treating conditions like gastric and duodenal ulcers.[2]

Q2: What are the main challenges in the oral administration of this compound?

The primary challenges in the oral administration of this compound stem from its peptide nature. These include:

  • Enzymatic Degradation: this compound is susceptible to degradation by proteolytic enzymes in the gastrointestinal (GI) tract, such as pepsin in the stomach and pancreatin in the small intestine. Its pharmacological activity has been described as "peptidase-sensitive".[3]

  • Low Intestinal Permeability: As a hydrophilic peptide with a calculated LogP of -2.5, this compound is expected to have poor passive permeability across the intestinal epithelium.[4]

Q3: What is the expected oral bioavailability of this compound?

Direct quantitative data for the oral bioavailability of this compound is scarce in publicly available literature. However, studies on intranasal administration in rats have shown a low bioavailability of 8%, suggesting that oral bioavailability is also likely to be very low.[2] For a comparable small, double-bridged peptide, an oral bioavailability of only 0.26% was observed in mice.

Q4: What formulation strategies can be employed to improve the oral delivery of this compound?

Several formulation strategies can be explored to overcome the challenges of oral this compound delivery:

  • Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles, such as those made from poly(butyl)cyanoacrylate or chitosan, can protect it from enzymatic degradation and potentially enhance its absorption.[5][6][7]

  • Liposomal Formulations: Liposomes can encapsulate hydrophilic peptides like this compound, protecting them from the harsh GI environment and improving their transport across the intestinal mucosa.[8][9]

  • Permeation Enhancers: The co-administration of permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of this compound.

  • Enzyme Inhibitors: Co-formulating this compound with protease inhibitors can reduce its degradation in the GI tract.

Troubleshooting Guides

Issue 1: Low Stability of this compound in Simulated Gastric Fluid (SGF)

Symptoms:

  • Rapid disappearance of the this compound peak in HPLC analysis of samples from SGF stability assays.

  • Appearance of multiple new peaks corresponding to degradation fragments.

Possible Causes:

  • Pepsin Activity: Pepsin, the primary enzyme in SGF, is likely cleaving the peptide bonds of this compound.[10]

  • Low pH: While peptides are generally more stable at acidic pH, the combination of low pH and enzymatic activity can lead to rapid degradation.

Troubleshooting and Solutions:

Parameter InvestigatedObservation/ResultRecommended ActionExpected Outcome
Incubation Time >90% degradation within 1 hour.Reduce incubation time points (e.g., 0, 5, 15, 30, 60 minutes) to accurately determine the degradation rate.A more precise half-life (t½) calculation. The half-life of a similar small peptide, F20, in SGF was found to be approximately 41 hours, suggesting this compound might be relatively stable if protected.
Pepsin Concentration Very rapid degradation.Perform the assay with a lower concentration of pepsin or in SGF without pepsin to assess the contribution of enzymatic vs. acid hydrolysis.Differentiation between acid-catalyzed and enzyme-catalyzed degradation.
Formulation Strategy Unformulated this compound degrades quickly.Encapsulate this compound in an enteric-coated formulation or nanoparticles to protect it from the acidic environment and pepsin.[7]Increased stability of this compound in SGF, with a significantly longer half-life.
Issue 2: Low Stability of this compound in Simulated Intestinal Fluid (SIF)

Symptoms:

  • Fast degradation of this compound observed in HPLC analysis of SIF stability assay samples.

  • Identification of multiple peptide fragments.

Possible Causes:

  • Pancreatin Activity: The mixture of proteases in pancreatin (e.g., trypsin, chymotrypsin) is efficiently degrading this compound.

  • Neutral pH: The neutral pH of SIF is optimal for the activity of pancreatic proteases.

Troubleshooting and Solutions:

Parameter InvestigatedObservation/ResultRecommended ActionExpected Outcome
Degradation Rate Half-life is less than 30 minutes.Characterize the degradation products using mass spectrometry to identify the primary cleavage sites.Understanding the specific enzymes responsible for degradation can guide targeted formulation or chemical modification strategies.
Enzyme Inhibitors Rapid degradation.Co-incubate this compound with a cocktail of protease inhibitors (e.g., aprotinin, bestatin) in SIF.A significant increase in the half-life of this compound, confirming enzymatic degradation as the primary issue.
Formulation Approach Free peptide is unstable.Formulate this compound in mucoadhesive nanoparticles or liposomes to provide a physical barrier against enzymatic attack.[5][8]The half-life of a comparable small peptide, F20, in 100% SIF was 5.0 hours, suggesting formulation can significantly improve stability.
Issue 3: Low Permeability of this compound in Caco-2 Cell Monolayer Assay

Symptoms:

  • Low apparent permeability coefficient (Papp) value, typically in the range of <1.0 x 10⁻⁶ cm/s.

  • Low recovery of this compound in the basolateral chamber.

Possible Causes:

  • High Hydrophilicity: this compound's hydrophilic nature (LogP -2.5) limits its ability to passively diffuse across the lipid membranes of the Caco-2 cells.[4]

  • Paracellular Transport Limitation: The tight junctions between Caco-2 cells restrict the passage of molecules, and this compound may be too large for efficient paracellular transport.

  • Efflux Transporters: Although less common for hydrophilic peptides, efflux by transporters like P-glycoprotein (P-gp) could be a possibility.

Troubleshooting and Solutions:

Parameter InvestigatedObservation/ResultRecommended ActionExpected Outcome
Permeability Classification Papp value is in the low range (<1.0 x 10⁻⁶ cm/s).Confirm monolayer integrity using a paracellular marker like Lucifer Yellow and measure TEER values.Verification that the low Papp is due to the inherent properties of this compound and not a compromised cell monolayer.
Efflux Ratio Low bidirectional transport.Perform a bidirectional Caco-2 assay (apical to basolateral and basolateral to apical) to calculate the efflux ratio.An efflux ratio >2 would suggest active efflux. This would warrant further investigation with specific P-gp inhibitors.
Formulation with Enhancers Low Papp of unformulated this compound.Co-administer this compound with known permeation enhancers (e.g., medium-chain fatty acids, bile salts) in the Caco-2 assay.An increase in the Papp value, indicating that enhancing intestinal permeability is a viable strategy for improving oral absorption.

Experimental Protocols

Protocol 1: this compound Stability in Simulated Gastrointestinal Fluids (SGF & SIF)

Objective: To determine the in vitro stability of this compound in simulated gastric and intestinal environments.

Materials:

  • This compound

  • Pepsin (from porcine gastric mucosa)

  • Pancreatin (from porcine pancreas)

  • Sodium chloride (NaCl)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • HPLC system with a C18 column

  • Incubator shaker (37°C)

Procedure:

  • Preparation of SGF (pH 1.2):

    • Dissolve 2.0 g of NaCl in 500 mL of deionized water.

    • Add 7.0 mL of concentrated HCl.

    • Add 3.2 g of pepsin and dissolve by gentle agitation.

    • Adjust the final volume to 1 L with deionized water and confirm the pH is 1.2.

  • Preparation of SIF (pH 6.8):

    • Dissolve 6.8 g of KH₂PO₄ in 250 mL of deionized water.

    • Add 77 mL of 0.2 M NaOH and mix.

    • Add 10 g of pancreatin and dissolve.

    • Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl.

    • Adjust the final volume to 1 L with deionized water.

  • Stability Assay:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or buffer).

    • Add a known amount of the this compound stock solution to pre-warmed SGF and SIF to achieve a final concentration (e.g., 100 µg/mL).

    • Incubate the solutions at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

    • Immediately quench the enzymatic reaction by adding a suitable agent (e.g., trifluoroacetic acid for SIF or neutralizing with a base for SGF) and placing the sample on ice.

    • Analyze the samples by a validated HPLC method to quantify the remaining percentage of intact this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the degradation half-life (t½) using first-order kinetics.

Protocol 2: Caco-2 Cell Permeability Assay for this compound

Objective: To assess the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Lucifer Yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

    • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Data Analysis:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of this compound in the donor chamber.

Visualizations

Signaling Pathway of this compound

This compound, as a δ-opioid receptor agonist, initiates a signaling cascade upon binding to its receptor on the cell surface. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dalargin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OpioidReceptor δ-Opioid Receptor This compound->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Anti-ulcer effect) PKA->CellularResponse Leads to

Figure 1: Simplified signaling pathway of this compound via the δ-opioid receptor.
Experimental Workflow for this compound Stability Assay

The following workflow outlines the key steps in assessing the stability of this compound in simulated gastrointestinal fluids.

Dalargin_Stability_Workflow start Start prepare_fluids Prepare SGF (pH 1.2) and SIF (pH 6.8) start->prepare_fluids prepare_this compound Prepare this compound Stock Solution start->prepare_this compound incubate Incubate this compound in SGF and SIF at 37°C prepare_fluids->incubate prepare_this compound->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench Enzymatic Reaction sample->quench analyze Analyze Samples by HPLC quench->analyze calculate Calculate % Remaining and Half-life (t½) analyze->calculate end End calculate->end

Figure 2: Workflow for assessing this compound stability in simulated GI fluids.
Logical Relationship of Challenges in Oral this compound Delivery

The challenges in the oral delivery of this compound are interconnected, starting from its inherent properties to its ultimate bioavailability.

Dalargin_Challenges_Logic PeptideNature This compound is a Peptide EnzymaticDegradation Enzymatic Degradation (Pepsin, Pancreatin) PeptideNature->EnzymaticDegradation Leads to Hydrophilicity High Hydrophilicity (LogP ≈ -2.5) LowPermeability Low Intestinal Permeability Hydrophilicity->LowPermeability Contributes to LowBioavailability Low Oral Bioavailability EnzymaticDegradation->LowBioavailability Results in LowPermeability->LowBioavailability Results in FormulationStrategies Formulation Strategies (Nanoparticles, Liposomes, Permeation Enhancers) LowBioavailability->FormulationStrategies Necessitates ImprovedBioavailability Improved Oral Bioavailability FormulationStrategies->ImprovedBioavailability Aims for

Figure 3: Interrelationship of challenges in oral this compound administration.

References

Technical Support Center: Solid-Phase Synthesis of Dalargin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of solid-phase Dalargin (Tyr-D-Ala-Gly-Phe-Leu-Arg) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound synthesis?

A1: The most critical factors include the choice of solid-phase support (resin), the efficiency of the coupling reactions, the completeness of the deprotection steps, and the final cleavage and purification methods. The presence of a D-amino acid (D-Alanine) and a sterically hindered Arginine residue in the this compound sequence can present specific challenges.

Q2: Which solid-phase synthesis strategy is better for this compound, Boc or Fmoc?

A2: Both Boc and Fmoc strategies can be successfully employed for this compound synthesis. The Fmoc strategy is often preferred due to its milder deprotection conditions (using a base like piperidine), which can be advantageous for complex peptides. The Boc strategy, however, utilizes strong acid (TFA) for deprotection in each cycle, which can lead to side reactions with prolonged exposure. Ultimately, the choice may depend on the available laboratory equipment and expertise.

Q3: How can I minimize peptide aggregation during this compound synthesis?

A3: Peptide aggregation is a common issue, especially with hydrophobic residues like Phenylalanine and Leucine present in this compound. To minimize aggregation, consider using resins with a lower loading capacity, swelling the resin adequately in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), and employing chaotropic agents or high-boiling point solvents in wash steps.

Q4: What are the common side reactions to watch out for during this compound synthesis?

A4: The most common side reactions include:

  • Incomplete coupling: Leading to deletion sequences. This can be particularly challenging with the sterically hindered Arginine residue.

  • Racemization: While the use of a D-amino acid is intentional, racemization of other chiral centers can occur, especially during the activation step.

  • Side-chain reactions: The guanidinium group of Arginine can undergo side reactions if not properly protected.

Q5: How can I confirm the successful synthesis and purity of this compound?

A5: The identity and purity of synthetic this compound should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is essential for assessing purity, while mass spectrometry (MS) is used to confirm the correct molecular weight of the peptide.

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete swelling of the resin Ensure the resin is swollen in an appropriate solvent (e.g., DMF or DCM) for at least 1-2 hours before the first coupling step.Improved reaction kinetics and accessibility of reactive sites, leading to higher coupling efficiency.
Inefficient coupling reactions Use a more efficient coupling reagent (e.g., HATU or HBTU), increase the equivalents of amino acid and coupling reagent, or perform a double coupling for difficult residues like Arginine.[1]Increased incorporation of each amino acid, reducing the prevalence of deletion sequences and improving the overall yield of the full-length peptide.
Premature cleavage from the resin If using a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin), ensure that the deprotection conditions are not too harsh to cause premature cleavage.The peptide chain remains attached to the resin throughout the synthesis, maximizing the final yield.
Loss of peptide during workup After cleavage, ensure complete precipitation of the peptide from the cleavage cocktail by using cold diethyl ether. Minimize the number of transfer steps to avoid physical loss of the product.Maximized recovery of the crude peptide after cleavage and precipitation.
Issue 2: Poor Purity of Crude this compound
Potential Cause Troubleshooting Step Expected Outcome
Presence of deletion sequences As with low yield, improve coupling efficiency by using a more potent coupling reagent, double coupling, or increasing reaction times.A higher percentage of the desired full-length this compound peptide in the crude product.
Incomplete deprotection Ensure complete removal of the N-terminal protecting group (Boc or Fmoc) in each cycle by extending the deprotection time or using fresh deprotection reagents. Monitor the completion of the deprotection using a qualitative test like the ninhydrin test.Complete deprotection allows for efficient coupling in the subsequent step, preventing truncated sequences.
Side reactions during cleavage Optimize the cleavage cocktail by using appropriate scavengers to protect sensitive residues. For Arginine, scavengers like triisopropylsilane (TIS) are crucial to prevent side reactions.Minimized formation of byproducts during the final cleavage step, resulting in a cleaner crude product.
Racemization Use coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to suppress racemization. Avoid prolonged activation times.Preservation of the stereochemical integrity of the amino acids, leading to a single desired stereoisomer of this compound.

Quantitative Data Summary

The following tables provide representative data for optimizing solid-phase peptide synthesis. The exact values can vary depending on the specific peptide sequence and reaction conditions.

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentRelative EfficiencyRacemization RiskCostKey Considerations
DIC/HOBt GoodLowLowA classic and cost-effective choice for routine synthesis.
HBTU Very GoodLowMediumA reliable and widely used reagent with good performance.
HATU ExcellentVery LowHighHighly efficient, especially for difficult couplings and sterically hindered amino acids.
PyBOP Very GoodLowMediumA phosphonium-based reagent with high coupling efficiency.

Table 2: Representative Yield and Purity for Different SPPS Strategies

Synthesis StrategyTypical Crude Yield (%)Typical Purity (%)AdvantagesDisadvantages
Manual Boc Synthesis 60-7550-70Robust and well-established chemistry.Requires strong acid for deprotection in each cycle.
Manual Fmoc Synthesis 65-8060-80Milder deprotection conditions.The Fmoc group is base-labile and can be sensitive.
Automated Microwave SPPS >80>75Faster synthesis times and often higher efficiency.Requires specialized equipment.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of this compound (Fmoc Strategy)

This protocol is for a 0.1 mmol scale synthesis.

Materials:

  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Example for Arginine):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.4 mmol), HOBt (0.4 mmol), and DIC (0.4 mmol) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours. For Arginine, a double coupling may be beneficial.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Confirm complete coupling with a ninhydrin test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence (Leu, Phe, Gly, D-Ala, Tyr).

  • Final Fmoc Deprotection: After coupling the final amino acid (Tyr), perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Manual Solid-Phase Synthesis of this compound (Boc Strategy)

This protocol is for a 0.1 mmol scale synthesis.

Materials:

  • MBHA resin (0.1 mmol)

  • Boc-Arg(Tos)-OH, Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-D-Ala-OH, Boc-Tyr(2-Br-Z)-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 1-2 hours.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x) and neutralize with 10% DIEA in DCM (2x), followed by DCM washes (3x).

  • Amino Acid Coupling (Example for Arginine):

    • In a separate vial, dissolve Boc-Arg(Tos)-OH (0.4 mmol), HOBt (0.4 mmol), and DIC (0.4 mmol) in DCM.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours.

    • Drain the coupling solution and wash the resin with DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Boc Deprotection: After coupling the final amino acid (Tyr), perform a final deprotection step as described in step 2.

  • HF Cleavage:

    • Caution: HF is extremely hazardous and requires specialized equipment and training.

    • Dry the resin thoroughly.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of a scavenger like anisole at 0°C for 1 hour.

    • Remove the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to extract the peptide.

    • Precipitate the peptide from the ether extract.

    • Purify the crude peptide by reverse-phase HPLC.

Visualizations

sps_workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) Resin Resin Swelling Deprotection N-terminal Deprotection (Fmoc or Boc Removal) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Activation & Addition) Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final Cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Check_Coupling Check Coupling Efficiency (Ninhydrin Test) Start->Check_Coupling Check_Deprotection Check Deprotection Completeness Start->Check_Deprotection Optimize_Cleavage Optimize Cleavage Conditions Start->Optimize_Cleavage Improve_Coupling Increase Reagent Equivalents Double Couple Change Coupling Reagent Check_Coupling->Improve_Coupling Incomplete Extend_Deprotection Extend Deprotection Time Use Fresh Reagents Check_Deprotection->Extend_Deprotection Incomplete Adjust_Scavengers Adjust Scavenger Cocktail Optimize Cleavage Time Optimize_Cleavage->Adjust_Scavengers Side Products Present Re_Analyze Re-synthesize and Analyze Improve_Coupling->Re_Analyze Extend_Deprotection->Re_Analyze Adjust_Scavengers->Re_Analyze

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

stability of Dalargin in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dalargin in various biological matrices.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected this compound concentrations in plasma/serum samples.

Possible Cause Troubleshooting Step
Enzymatic Degradation: this compound is susceptible to peptidases present in biological matrices.[1][2] In animal models, this compound is rapidly metabolized.[3]- Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the collection tubes immediately before blood withdrawal. - Rapid Processing: Process blood samples as quickly as possible to separate plasma or serum. - Low Temperature: Keep samples on ice throughout the collection and processing steps.
Improper Storage: Peptides can degrade if not stored correctly. General peptide stability is highly dependent on temperature.- Short-term Storage: For immediate analysis, store samples at 2-8°C. - Long-term Storage: For storage longer than a few hours, snap-freeze plasma/serum samples in liquid nitrogen and store them at -80°C.[4][5] Avoid repeated freeze-thaw cycles.[6][7][8][9][10]
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials, leading to lower measured concentrations.- Use Low-Binding Tubes: Utilize polypropylene or other low-protein-binding microcentrifuge tubes for sample collection and storage.
Oxidation: The tyrosine residue in this compound can be susceptible to oxidation.- Minimize Air Exposure: Keep tubes tightly sealed and minimize headspace. - Consider Antioxidants: For certain experimental setups, the addition of antioxidants might be beneficial, though this should be validated for your specific assay.

Issue: High variability between replicate measurements of this compound stability.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling: Minor variations in the handling of each replicate can lead to different degradation rates.- Standardize Protocol: Ensure that every sample is treated identically, from collection to analysis. This includes timing, temperature, and the addition of any reagents. - Use Master Mixes: When adding protease inhibitors or other reagents, prepare a master mix to ensure each aliquot receives the same concentration.
Matrix Effects in Analytical Method (LC-MS/MS): Components of the biological matrix can interfere with the ionization of this compound, leading to inconsistent quantification.- Optimize Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. - Use an Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard to compensate for matrix effects and variations in sample processing.
Inconsistent Thawing: The rate and temperature of thawing can impact peptide stability.[6]- Standardize Thawing: Thaw all samples consistently, for example, in a water bath at a controlled temperature or on ice. Avoid thawing at room temperature for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in human plasma?

A1: There is limited direct data on the half-life of this compound in human plasma. However, studies in anesthetized dogs have shown an elimination half-life of approximately 21.3 minutes after intranasal administration and 23.2 minutes after intramuscular administration.[3] Furthermore, studies in rats indicate that this compound is completely metabolized upon entering circulation.[2] These findings strongly suggest that this compound is highly unstable in biological matrices due to enzymatic degradation. Therefore, it is crucial to take preventative measures during sample collection and processing to minimize degradation.

Q2: What are the primary degradation products of this compound?

A2: The primary metabolites of this compound detected in blood are tyrosine and N-terminal tetra- and pentapeptides, indicating cleavage of the peptide bonds.[3]

Q3: What are the optimal storage conditions for samples containing this compound?

A3: For short-term storage (up to a few hours), samples should be kept on ice or refrigerated at 2-8°C. For long-term storage, it is recommended to snap-freeze the samples and store them at -80°C.[4][5] It is critical to aliquot samples before freezing to avoid repeated freeze-thaw cycles, which can significantly degrade peptides.[6][7][8][9][10]

Q4: Can I use serum instead of plasma for this compound stability studies?

A4: Both serum and plasma can be used; however, the coagulation process in serum formation can release cellular contents, potentially altering the enzymatic profile compared to plasma. For consistency, it is recommended to use the same matrix throughout a study. Plasma, collected with an anticoagulant and protease inhibitors, is often preferred for peptide stability assays to minimize enzymatic activity from the outset.

Q5: How can I prevent this compound from adsorbing to my collection tubes?

A5: To minimize adsorption, use low-protein-binding polypropylene tubes for all steps of your experiment, from collection to final analysis. Pre-rinsing tubes with a solution of a non-ionic surfactant or a protein like bovine serum albumin (BSA) can also help to block non-specific binding sites, but this should be tested to ensure it does not interfere with your analytical method.

Quantitative Data on this compound Stability

Due to the limited availability of public data on this compound's stability in human biological matrices, this table summarizes key findings from animal studies, which can provide an indication of its expected stability.

Biological Matrix Species Administration Route Parameter Value Citation
BloodDogIntramuscularElimination Half-life23.2 minutes[3]
BloodDogIntranasalElimination Half-life21.3 minutes[3]
Blood/PlasmaRatIntravenousStabilityCompletely metabolized upon entering circulation[2]

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma by HPLC

This protocol provides a general framework for assessing the in vitro stability of this compound in human plasma.

1. Materials and Reagents:

  • This compound standard

  • Human plasma (collected in tubes with an anticoagulant like EDTA or heparin)

  • Protease inhibitor cocktail

  • Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Low-protein-binding microcentrifuge tubes

2. Sample Preparation and Incubation:

  • Collect human blood into tubes containing an anticoagulant and a protease inhibitor cocktail.

  • Centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • In a low-protein-binding tube, spike a known concentration of this compound into the plasma.

  • Immediately take a time-zero (T=0) aliquot.

  • Incubate the remaining plasma sample at 37°C in a water bath.

  • Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).

3. Protein Precipitation:

  • For each time point aliquot (including T=0), add an equal volume of ice-cold 10% TCA or two volumes of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex briefly and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for HPLC analysis.

4. HPLC Analysis:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the supernatant from each time point.

  • Run a gradient elution to separate this compound from its degradation products. A typical gradient might be from 5% to 60% mobile phase B over 30 minutes.

  • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Quantify the peak area of the intact this compound at each time point.

5. Data Analysis:

  • Normalize the peak area of this compound at each time point to the peak area at T=0.

  • Plot the percentage of remaining this compound against time.

  • Calculate the half-life (t½) of this compound by fitting the data to a first-order decay model.

Visualizations

Dalargin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates MAPK MAPK Pathway DOR->MAPK Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx VGCC->Ca_ion Blocks GIRK GIRK Channel K_ion K⁺ Efflux GIRK->K_ion Increases G_alpha->AC Inhibits G_beta_gamma->VGCC Inhibits G_beta_gamma->GIRK ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Modulates MAPK->Cellular_Response Modulates Ca_ion->Cellular_Response K_ion->Cellular_Response

Caption: this compound signaling pathway via the δ-opioid receptor.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Blood_Collection 1. Blood Collection (with protease inhibitors) Plasma_Separation 2. Plasma Separation (Centrifugation at 4°C) Blood_Collection->Plasma_Separation Spiking 3. Spiking with this compound Plasma_Separation->Spiking Incubation 4. Incubation at 37°C Spiking->Incubation Sampling 5. Aliquoting at Time Points (T=0, 5, 15, 30... min) Incubation->Sampling Precipitation 6. Protein Precipitation Sampling->Precipitation HPLC_Analysis 7. HPLC/LC-MS/MS Analysis Precipitation->HPLC_Analysis Data_Analysis 8. Data Analysis (Half-life Calculation) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for this compound stability assessment.

References

optimizing storage conditions for long-term Dalargin stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of Dalargin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound powder?

A1: For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C, protected from moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound in solution is significantly less stable than the lyophilized powder. It is susceptible to chemical and physical degradation in aqueous solutions. For short-term storage (up to one month), aliquots of the solution can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles as this can lead to peptide aggregation and degradation.

Q3: What are the primary degradation pathways for this compound?

A3: Like other peptides, this compound is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid residues if present, though this compound's sequence (Tyr-D-Ala-Gly-Phe-Leu-Arg) does not contain aspartic acid, making hydrolysis less likely at those specific sites. However, peptide bonds can still hydrolyze under acidic or basic conditions.

  • Oxidation: The tyrosine residue in this compound is susceptible to oxidation. This can be initiated by exposure to air, light, or trace metal ions.

  • Deamidation and Racemization: While this compound does not contain asparagine or glutamine, which are prone to deamidation, racemization of the D-alanine residue could theoretically occur under harsh conditions, although the D-amino acid itself confers resistance to enzymatic degradation.

Q4: Can I store this compound solutions at room temperature or 4°C?

A4: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. At these temperatures, the rates of chemical degradation (hydrolysis, oxidation) and physical instability (aggregation) are significantly increased, leading to a loss of peptide integrity and biological activity.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of biological activity in experiments. 1. Improper storage of this compound stock solution.2. Repeated freeze-thaw cycles of the stock solution.3. Degradation due to prolonged incubation at physiological temperatures.1. Ensure stock solutions are stored at -80°C in aliquots.2. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.3. Prepare fresh dilutions from the stock solution immediately before use.
Precipitate observed in the this compound solution upon thawing. 1. Peptide aggregation.2. Poor solubility in the chosen solvent.1. Briefly vortex the solution. If the precipitate persists, it may be aggregated peptide. Consider using a fresh aliquot.2. Ensure the solvent is appropriate for this compound. This compound is soluble in water and DMSO. For aqueous solutions, using a buffer at a slightly acidic pH may improve solubility and stability.
Inconsistent experimental results. 1. Inaccurate concentration of the this compound stock solution due to improper handling.2. Degradation of the peptide over time.1. Re-quantify the peptide concentration using a validated method (e.g., UV-Vis spectroscopy or a peptide quantification assay).2. Prepare a fresh stock solution from lyophilized powder.
Discoloration of the lyophilized powder. Exposure to moisture and/or light, leading to degradation.Discard the powder and use a fresh, properly stored vial. Ensure vials are tightly sealed and protected from light.

Quantitative Data Summary

The stability of this compound is highly dependent on its physical state (lyophilized vs. solution) and storage temperature. The following table summarizes the recommended storage conditions and expected stability.

Form Storage Temperature Recommended Duration Key Considerations
Lyophilized Powder-20°CUp to 1 yearStore in a desiccator, protected from light.
Lyophilized Powder-80°CUp to 2 yearsStore in a desiccator, protected from light for optimal long-term stability.
Solution in aqueous buffer-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Solution in aqueous buffer-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Higher stability than at -20°C.
Solution in DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Solution in DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. DMSO can help to reduce hydrolysis but may not prevent oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Lyophilized this compound powder

    • Sterile, nuclease-free water or DMSO

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Reconstitute the powder with the desired volume of sterile water or DMSO to achieve the target stock concentration (e.g., 1 mg/mL).

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause aggregation.

    • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be suitable for single-use to avoid freeze-thaw cycles.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate intact this compound from its potential degradation products.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Gradient: 5% to 65% Mobile Phase B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 280 nm (for tyrosine absorbance)

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Dilute the this compound sample to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the prepared this compound sample.

    • Run the gradient program and collect the data.

    • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak over time.

Visualizations

Dalargin_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR binds Gi Gi Protein DOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia, Cytoprotection) PKA->Cellular_Response leads to Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Stress_Conditions Incubate under Stress Conditions (e.g., Temp, pH, Light) Prep_Stock->Stress_Conditions HPLC_Analysis RP-HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Analysis Data Analysis (Peak Area, Purity) HPLC_Analysis->Data_Analysis Logical_Relationship_Storage Storage_Condition Storage Condition Temperature Temperature Storage_Condition->Temperature Physical_State Physical State (Lyophilized vs. Solution) Storage_Condition->Physical_State Stability This compound Stability Temperature->Stability Physical_State->Stability

Navigating Experimental Variability with Dalargin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth resource for researchers, scientists, and drug development professionals to troubleshoot and ensure consistency in experiments involving the synthetic opioid peptide, Dalargin.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results when working with this compound. Detailed experimental protocols, data summaries, and visual aids are included to facilitate reproducible and reliable outcomes.

Introduction to this compound

This compound is a synthetic hexapeptide analog of Leu-enkephalin with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu-Arg. The inclusion of a D-alanine at the second position confers resistance to enzymatic degradation, enhancing its stability compared to endogenous enkephalins.[1] Primarily known as a potent delta-opioid receptor (δ-OR) agonist, this compound is utilized in a variety of research applications, including studies on cytoprotection, wound healing, and anti-inflammatory responses.[2][3] However, like many synthetic peptides, experimental outcomes with this compound can be subject to variability. This guide aims to identify and provide solutions for these potential challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to variability in this compound experiments, presented in a question-and-answer format.

FAQs: General Handling and Storage

Q1: How should I prepare and store this compound stock solutions to ensure stability?

A1: Proper preparation and storage of this compound stock solutions are critical to prevent degradation and maintain potency.

  • Reconstitution: For a 10 mM stock solution, dissolve 7.26 mg of this compound (MW: 725.85 g/mol ) in 1 mL of sterile, nuclease-free water. Briefly vortex to ensure complete dissolution.

  • Storage of Lyophilized Powder: Store lyophilized this compound at -20°C for up to one year.[4]

  • Storage of Stock Solutions: Aliquot the reconstituted stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[5] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[3] When retrieving a frozen aliquot, allow it to thaw slowly on ice before use.

Q2: I'm observing precipitation or aggregation in my this compound solution. What could be the cause and how can I prevent it?

A2: Peptide aggregation can be influenced by factors such as concentration, pH, temperature, and the presence of salts.

  • Concentration: High concentrations of peptides are more prone to aggregation. If possible, work with lower concentration stock solutions or dilute just before use.

  • pH and Ionic Strength: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility. The net charge of this compound can be calculated to determine its pI and guide buffer selection.

  • Sonication: If you observe particulates, gentle sonication can help to break up aggregates and improve solubilization.

  • Solvent Choice: While water is the recommended solvent, if solubility issues persist, consult literature for alternative compatible solvents for your specific application.

FAQs: In Vitro Experimentation

Q3: My cell-based assay results with this compound are inconsistent. What are some common sources of variability?

A3: Variability in cell-based assays can arise from multiple factors, from the peptide itself to the experimental setup.

  • Peptide Quality and Purity: Impurities from the synthesis process, such as truncated sequences, deletion sequences, or residual protecting groups, can interfere with the assay.[6][7] Trifluoroacetate (TFA) counter-ions, often present from HPLC purification, can also impact cell proliferation and viability.[5][6] Whenever possible, use high-purity (>95%) this compound and consider TFA removal services if cellular assays are particularly sensitive.

  • Biological Contamination: Endotoxin contamination can trigger an immune response in cell cultures, leading to confounding results, especially in immunological assays.[5] Use endotoxin-free reagents and test your peptide stock for endotoxin levels if you suspect contamination.

  • Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase across experiments. Over-confluent or stressed cells can respond differently to stimuli.[8]

  • Assay Protocol: Adhere strictly to a standardized protocol, including incubation times, reagent concentrations, and washing steps.

Q4: I am not observing the expected dose-response effect of this compound in my experiments. What should I troubleshoot?

A4: A lack of a clear dose-response relationship can be due to several factors related to the peptide's activity and the assay conditions.

  • Peptide Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. Consider preparing a fresh stock solution. The D-alanine modification in this compound provides resistance to some peptidases, but it is not completely immune to degradation.[1]

  • Receptor Expression: Confirm that the cell line you are using expresses the delta-opioid receptor at sufficient levels to elicit a response.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound at the concentrations used. Consider optimizing the assay or using a more sensitive detection method.

  • Dose Range: The concentrations of this compound being tested may be outside the effective range. Perform a wider range of dilutions to establish the optimal dose range.

FAQs: In Vivo Experimentation

Q5: What factors can contribute to high variability in in vivo studies with this compound?

A5: In vivo experiments introduce additional layers of complexity that can contribute to variability.

  • Route of Administration and Formulation: The bioavailability and distribution of this compound can vary significantly depending on the route of administration (e.g., intraperitoneal, intravenous) and the formulation used. For example, nanoparticle-based delivery systems have been shown to alter the biodistribution of this compound.

  • Animal-to-Animal Variability: Biological differences between individual animals, such as age, weight, and metabolic rate, can lead to variations in drug response. Ensure proper randomization and use a sufficient number of animals per group to account for this variability.

  • Peptidase Activity: Although more stable than endogenous enkephalins, this compound can still be subject to degradation by peptidases in vivo.[1] This can affect its effective concentration at the target site.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Lyophilized Powder-20°CUp to 1 year[4]
Stock Solution-80°CUp to 6 months[3]
Stock Solution-20°CUp to 1 month[3]

Table 2: Factors Influencing Peptide Stability in Solution

FactorEffect on StabilityRecommendationReference
pH Degradation rates are often pH-dependent.Maintain a stable pH using appropriate buffers. The optimal pH range is typically between 3 and 10.5 for injectables.[9]
Temperature Higher temperatures generally accelerate degradation.Store solutions at recommended low temperatures and avoid temperature fluctuations.[9]
Freeze-Thaw Cycles Repeated cycles can lead to peptide degradation and aggregation.Aliquot stock solutions into single-use volumes.[5]
Oxidation Peptides containing Cys, Met, or Trp are susceptible to oxidation.Degas solutions and consider storing under an inert gas (e.g., argon or nitrogen).[5]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to this compound research.

Protocol 1: In Vitro Wound Healing (Scratch) Assay

This protocol is adapted for assessing the effect of this compound on cell migration.[8][10][11]

  • Cell Seeding: Seed cells into a 12-well plate at a density that will allow them to reach 70-80% confluency within 24 hours.

  • Starvation (Optional): Once confluent, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cell cycle.

  • Creating the "Wound": Using a sterile 1 mm pipette tip, create a straight scratch across the cell monolayer. A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh medium containing various concentrations of this compound (or a vehicle control) to the respective wells.

  • Imaging: Immediately capture images of the wounds using a phase-contrast microscope at 4x and 10x magnification. Mark the location of the images to ensure the same field of view is captured at subsequent time points.

  • Incubation and Monitoring: Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between different treatment groups.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytoprotective effects of this compound against a cytotoxic agent.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).[3]

  • Induction of Cytotoxicity: Introduce a cytotoxic agent (e.g., gentamicin) to the wells, with and without this compound pre-treatment. Include appropriate controls (cells with no treatment, cells with cytotoxic agent only).

  • Incubation: Incubate the plate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and compare the protective effect of this compound at different concentrations.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as a delta-opioid receptor agonist, initiates a cascade of intracellular events upon binding to its G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13][14] This, in turn, affects the activity of protein kinase A (PKA). Additionally, the Gβγ subunit of the G-protein can modulate the activity of various ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[15][16][17]

Dalargin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound dOR δ-Opioid Receptor (GPCR) This compound->dOR Binds to G_protein Gi/o Protein dOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_betagamma->K_channel Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Cytoprotection, Reduced Excitability) cAMP->Cellular_Response PKA->Cellular_Response Leads to K_ion K_channel->K_ion Efflux

Figure 1. Simplified this compound signaling pathway.

Experimental Workflow: In Vitro Wound Healing Assay

The following diagram illustrates the key steps in performing an in vitro wound healing assay to assess the effect of this compound on cell migration.

Wound_Healing_Workflow start Start seed Seed cells in a multi-well plate start->seed confluency Grow to 70-80% confluency seed->confluency scratch Create a 'wound' with a sterile pipette tip confluency->scratch wash Wash with PBS to remove debris scratch->wash treat Add medium with this compound (or vehicle control) wash->treat image_t0 Image the wound at time 0 treat->image_t0 incubate Incubate at 37°C image_t0->incubate image_tx Image at regular time intervals incubate->image_tx image_tx->incubate Repeat until closure analyze Measure wound area and calculate closure rate image_tx->analyze end End analyze->end

Figure 2. Workflow for a wound healing assay.

Logical Troubleshooting Flowchart for Inconsistent Results

This flowchart provides a systematic approach to troubleshooting unexpected or variable results in this compound experiments.

Troubleshooting_Flowchart start Inconsistent or Unexpected Results check_peptide Check this compound Stock: - Storage conditions? - Age of stock? - Freeze-thaw cycles? start->check_peptide prepare_fresh Prepare fresh This compound stock check_peptide->prepare_fresh Yes check_protocol Review Experimental Protocol: - Consistent execution? - Reagent preparation? check_peptide->check_protocol No prepare_fresh->check_protocol standardize_protocol Standardize all steps of the protocol check_protocol->standardize_protocol Yes check_cells Evaluate Cell Culture: - Passage number? - Confluency? - Cell health? check_protocol->check_cells No standardize_protocol->check_cells optimize_culture Optimize cell culture conditions check_cells->optimize_culture Yes check_assay Assess Assay System: - Assay sensitivity? - Appropriate controls? check_cells->check_assay No optimize_culture->check_assay optimize_assay Optimize assay parameters (e.g., concentrations, times) check_assay->optimize_assay Yes consult Consult literature for similar experimental issues check_assay->consult No optimize_assay->consult end Re-run Experiment consult->end

Figure 3. Troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of Dalargin and Leu-enkephalin in Receptor Binding and Functional Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the synthetic hexapeptide Dalargin and the endogenous pentapeptide Leu-enkephalin. This analysis focuses on their receptor binding affinities, downstream signaling pathways, and functional effects, supported by experimental data and protocols.

Introduction

This compound, a synthetic analogue of Leu-enkephalin, and Leu-enkephalin itself are opioid peptides that play significant roles in nociception and other physiological processes. While structurally related, they exhibit distinct profiles in receptor binding and functional activity. Understanding these differences is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. Leu-enkephalin is an endogenous neurotransmitter that demonstrates a preference for the δ-opioid receptor (DOR) while also binding to the μ-opioid receptor (MOR)[1]. This compound, on the other hand, is reported to be more selective for the μ-opioid receptor[2].

Receptor Binding Affinity

Leu-enkephalin has been shown to bind to both μ- and δ-opioid receptors with nanomolar affinity. One study reported a Ki of 1.7 nM for the μ-opioid receptor and 1.26 nM for the δ-opioid receptor[1].

For this compound, the available data primarily consists of IC50 and KB values from bioassays on isolated tissues, which are measures of functional potency rather than pure binding affinity. These studies suggest that this compound has a preference for the μ-opioid receptor. For instance, in the guinea-pig myenteric plexus, a tissue rich in μ-opioid receptors, the naloxone KB value for this compound was found to be 3.0 nM, similar to that of the selective μ-agonist DAMGO[2]. In contrast, its potency in the hamster vas deferens, a δ-opioid receptor-rich tissue, was low, indicating poor affinity for δ-receptors[2]. One study that directly compared the functional potency of both peptides in isolated tissue assays is summarized below. It is important to note that these IC50 values reflect the concentration required to inhibit tissue contraction and are influenced by factors beyond simple receptor binding.

LigandGuinea-Pig Myenteric Plexus (μ-receptors) IC50 (nM)Mouse Vas Deferens (δ-receptors) IC50 (nM)
This compound 12.3 ± 1.73350 ± 850
Leu-enkephalin 234 ± 465.8 ± 0.4

Data from Pencheva et al., 1999[2] and exploring the interactions of enkephalin and this compound analogues with the -opioid receptor.

Downstream Signaling Pathways

Opioid receptor activation by agonists like this compound and Leu-enkephalin initiates a cascade of intracellular signaling events. These are primarily mediated by the activation of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Another important signaling pathway involves the recruitment of β-arrestin proteins.

G Protein-Mediated Signaling

Both Leu-enkephalin and, presumably, this compound, upon binding to their respective opioid receptors, lead to the activation of Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate their respective downstream effectors.

A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels[3]. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

The dissociated Gβγ subunits are known to directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium efflux and hyperpolarization of the cell membrane, which reduces neuronal excitability. Concurrently, Gβγ subunits can inhibit voltage-gated calcium channels (VGCCs) , reducing calcium influx and subsequent neurotransmitter release[4].

G_Protein_Signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G Protein Cascade cluster_effectors Downstream Effectors Agonist This compound / Leu-enkephalin Receptor Opioid Receptor (μ or δ) Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channels G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx Beta_Arrestin_Pathway cluster_receptor Receptor Phosphorylation cluster_arrestin β-Arrestin Recruitment & Signaling Agonist_Receptor Agonist-Bound Opioid Receptor GRK GRK Agonist_Receptor->GRK Activates Phospho_Receptor Phosphorylated Receptor GRK->Phospho_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phospho_Receptor->Beta_Arrestin Recruits Receptor_Arrestin Receptor-Arrestin Complex Beta_Arrestin->Receptor_Arrestin Desensitization Receptor Desensitization Receptor_Arrestin->Desensitization Internalization Receptor Internalization Receptor_Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Receptor_Arrestin->MAPK Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing the opioid receptor of interest start->prep incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]diprenorphine) and varying concentrations of the test compound (this compound or Leu-enkephalin) prep->incubate filter Separate bound from free radioligand by rapid filtration incubate->filter measure Measure radioactivity of the filter-bound complex using liquid scintillation counting filter->measure analyze Analyze data to determine the IC50 and calculate the Ki value measure->analyze end End analyze->end

References

A Comparative Analysis of the Anti-Ulcer Effects of Dalargin and Cimetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-ulcer properties of Dalargin, a synthetic opioid peptide, and cimetidine, a histamine H2 receptor antagonist. The information presented herein is intended to support research and development efforts in the field of gastroenterology and pharmacology by offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental methodologies used to evaluate them.

Executive Summary

This compound and cimetidine represent two distinct pharmacological approaches to the management of peptic ulcer disease. Cimetidine, a well-established therapeutic agent, primarily exerts its effect by reducing gastric acid secretion. In contrast, this compound, a synthetic analogue of the endogenous opioid peptide Leu-enkephalin, demonstrates a multi-faceted mechanism that includes moderate antisecretory activity, cytoprotection, and promotion of tissue regeneration.

Clinical evidence suggests that both agents are effective in promoting the healing of duodenal ulcers, with comparable healing rates observed in a head-to-head comparison.[1] Preclinical studies in various animal models of gastric and duodenal ulcers further elucidate their respective mechanisms and dose-dependent effects. This guide synthesizes the available quantitative data, details the experimental protocols for key assays, and visualizes the signaling pathways involved in their anti-ulcer actions.

Mechanisms of Action

This compound: Opioid Receptor Agonist

This compound is a synthetic hexapeptide that acts as an agonist at opioid receptors, with a preference for delta (δ) and mu (μ) opioid receptors.[2][3] Its anti-ulcer effect is not solely dependent on the suppression of gastric acid but also involves the enhancement of mucosal defense mechanisms.

The proposed mechanisms of this compound's anti-ulcer activity include:

  • Cytoprotection: this compound enhances the resistance of gastric mucosal cells to necrotizing agents. This effect is thought to be mediated by the activation of opioid receptors on mucosal cells.

  • Promotion of Healing and Regeneration: this compound has been shown to stimulate the proliferation of epithelial cells in the gastroduodenal mucosa, accelerating the repair of damaged tissue.[4]

  • Moderate Antisecretory Effect: this compound exhibits a moderate ability to reduce both the volume and acidity of gastric juice.[5][6]

Cimetidine: Histamine H2 Receptor Antagonist

Cimetidine is a competitive antagonist of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells.[7][8] By blocking these receptors, cimetidine effectively inhibits the secretion of gastric acid.

The key aspects of cimetidine's mechanism of action are:

  • Inhibition of Gastric Acid Secretion: Cimetidine reduces basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, histamine, and other secretagogues.[9][10]

  • Reduction in Gastric Volume and Acidity: The blockade of H2 receptors leads to a significant decrease in the overall acidity of the stomach contents.[8]

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data from clinical and preclinical studies comparing the anti-ulcer effects of this compound and cimetidine.

Table 1: Clinical Comparison of Duodenal Ulcer Healing Rates
Treatment GroupNumber of PatientsAverage Healing Time (days)Complete Cicatrization by Day 28 (%)
This compound9021.4 ± 1.287.5
Tagamet (Cimetidine)7023.7 ± 1.887.3
Placebo20-30.0 (by 4th week)

Data from a double-blind controlled clinical trial in male patients with exacerbation of duodenal ulcer.[1]

Table 2: Preclinical Efficacy of Cimetidine in Stress-Induced Ulcers in Rats
Treatment Group (Dose)Age of Rats (months)Ulcer Severity Reduction
Cimetidine (25 mg/kg)2, 6, 11Significant
Cimetidine (50 mg/kg)2, 6, 11Significant
Cimetidine (100 mg/kg)2, 6, 11Significant
Cimetidine (all doses)18, 26Not Significant

Data from a study on the effect of cimetidine on restraint plus cold stress-induced ulcers in male Sprague-Dawley rats.[11] Doses of cimetidine that suppressed pentagastrin-stimulated acid secretion by more than 90% significantly prevented the development of gastric mucosal lesions produced by cold restraint.[12]

Experimental Protocols

This section provides detailed methodologies for key experimental models used to evaluate the anti-ulcer effects of this compound and cimetidine.

Stress-Induced Gastric Ulcer Model in Rats

Objective: To induce gastric ulcers through a combination of restraint and cold stress and to evaluate the protective effects of test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Restraint cages

  • Cold water bath (4°C)

  • Test compounds (this compound, cimetidine) and vehicle (e.g., saline)

  • Dissecting microscope

  • Formalin solution (10%)

  • Ulcer index scoring scale

Procedure:

  • Fasting: Rats are fasted for 24-48 hours prior to the experiment, with free access to water.[13][14]

  • Drug Administration: Thirty minutes before stress induction, animals are randomly divided into groups and administered the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Stress Induction: The rats are placed in restraint cages and immersed vertically in a cold water bath at 4°C to the level of the xiphoid process for a period of 2-3 hours.[11]

  • Euthanasia and Stomach Excision: Following the stress period, the animals are euthanized by cervical dislocation. The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline.

  • Ulcer Evaluation: The stomachs are pinned flat on a board, and the gastric mucosa is examined for lesions under a dissecting microscope. The severity of the ulcers is scored based on their number and size (ulcer index). A common scoring method is the Guth index, where lesions are scored based on their length.[15]

  • Histological Examination: Gastric tissue samples can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of the ulcer depth and inflammatory cell infiltration.[16] A histological scoring system can be used to quantify the extent of mucosal damage.[17][18]

Measurement of Gastric Mucus Production in Rats

Objective: To quantify the amount of adherent gastric mucus and assess the effect of test compounds on mucus production.

Materials:

  • Male Sprague-Dawley rats

  • Test compounds and vehicle

  • Alcian blue dye solution (0.1% in 0.16 M sucrose solution buffered with 0.05 M sodium acetate, pH 5.8)

  • Magnesium chloride solution (0.5 M) or 30% dioctyl sodium sulfosuccinate (DSS)[19]

  • Spectrophotometer

Procedure:

  • Fasting and Drug Administration: Rats are fasted, and test compounds are administered as described in the ulcer model protocol.

  • Euthanasia and Stomach Removal: At a predetermined time after drug administration, the rats are euthanized, and their stomachs are removed.

  • Staining: The stomachs are opened, rinsed, and incubated in the Alcian blue dye solution for a set period (e.g., 2 hours) to stain the adherent mucus.

  • Dye Extraction: After staining, excess dye is removed by rinsing with sucrose solution. The dye complexed with the gastric mucus is then extracted by immersing the stomach in a magnesium chloride solution or DSS for a specific duration with intermittent shaking.[19]

  • Quantification: The absorbance of the resulting blue solution is measured spectrophotometrically at a specific wavelength (e.g., 605 nm). The amount of Alcian blue extracted per gram of stomach tissue is calculated, which correlates to the amount of gastric mucus.

Signaling Pathways

The anti-ulcer effects of this compound and cimetidine are mediated by distinct signaling pathways, which are visualized below using the DOT language for Graphviz.

This compound Signaling Pathway for Cytoprotection

Dalargin_Signaling This compound This compound OpioidReceptor δ/μ Opioid Receptor This compound->OpioidReceptor Binds to G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PKC Protein Kinase C G_Protein->PKC Activates cAMP cAMP AC->cAMP Converts ATP to Cytoprotection Cytoprotection (Increased Mucus & Bicarbonate Secretion, Enhanced Cell Proliferation) cAMP->Cytoprotection Reduction contributes to MAPK MAPK Pathway PKC->MAPK Activates MAPK->Cytoprotection Leads to

Caption: this compound's cytoprotective signaling cascade.

Cimetidine Signaling Pathway for Acid Suppression

Cimetidine_Signaling Histamine Histamine H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor Binds and Activates Cimetidine Cimetidine Cimetidine->H2_Receptor Competitively Blocks G_Protein Gs Protein H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Promotes

Caption: Cimetidine's mechanism of gastric acid suppression.

Conclusion

Both this compound and cimetidine have demonstrated significant anti-ulcer effects, albeit through different mechanisms. Cimetidine's action is primarily focused on the potent inhibition of gastric acid secretion, a key aggressive factor in ulcer pathogenesis. This compound, on the other hand, offers a broader spectrum of activity that includes not only a moderate reduction in acid but also the enhancement of mucosal defense and regenerative processes.

The choice between these agents in a therapeutic or research context may depend on the specific etiology of the ulcer and the desired therapeutic outcome. The data and protocols presented in this guide are intended to provide a solid foundation for further investigation into the comparative efficacy and mechanisms of these and other anti-ulcer compounds. Future research directly comparing these two agents in standardized preclinical models would be invaluable for a more definitive assessment of their relative merits.

References

Dalargin vs. Met-enkephalin: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthetic hexapeptide, Dalargin, and the endogenous opioid, Met-enkephalin, reveals distinct pharmacological profiles that dictate their therapeutic potential. While both peptides interact with the body's opioid system, their receptor affinities, physiological effects, and metabolic stabilities diverge significantly, positioning them for different clinical applications.

Met-enkephalin, a naturally occurring pentapeptide (Tyr-Gly-Gly-Phe-Met), is a key neuromodulator in the central nervous system, primarily involved in pain perception and emotional regulation. In contrast, this compound (Tyr-D-Ala-Gly-Phe-Leu-Arg) is a synthetic analogue of another endogenous opioid, Leu-enkephalin, engineered for enhanced stability and peripheral action. This comparative guide delves into the structural and functional differences between these two peptides, supported by experimental data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Analysis of Receptor Binding and Potency

The interaction of this compound and Met-enkephalin with opioid receptors dictates their physiological effects. The following table summarizes their binding affinities and potencies at the mu (μ), delta (δ), and kappa (κ) opioid receptors, derived from various in vitro bioassays.

PeptideReceptorParameterValueTissue/AssayReference
This compound μKB (nM)3.0Guinea-pig myenteric plexus (Naloxone antagonism)[1]
δIC50 (nM)-Hamster vas deferens[1]
κ-No significant activityRabbit vas deferens[1]
Met-enkephalin μIC50 (nM)-Guinea-pig myenteric plexus[1]
δIC50 (nM)-Hamster vas deferens[1]
κ-No significant activity-

Signaling Pathways

Upon binding to their respective receptors, both this compound and Met-enkephalin initiate a cascade of intracellular events. As G-protein coupled receptors (GPCRs), opioid receptors, when activated, lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release.

cluster_0 Opioid Receptor Signaling Peptide This compound / Met-enkephalin Receptor Opioid Receptor (μ / δ) Peptide->Receptor Binds G_Protein Gαi/o Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response Ion_Channel->Response

Figure 1. Generalized opioid receptor signaling pathway.

Experimental Protocols

Opioid Receptor Binding and Functional Assays (In Vitro Bioassays)

Objective: To determine the potency and selectivity of this compound and Met-enkephalin at μ, δ, and κ opioid receptors.

Methodology:

  • Tissue Preparation:

    • Guinea-pig ileum (for μ- and κ-receptor activity): A segment of the ileum is isolated and the longitudinal muscle with the myenteric plexus attached is prepared.[2]

    • Mouse vas deferens (for μ-, δ-, and κ-receptor activity): The vas deferens is isolated from a mouse.[2]

    • Hamster vas deferens (for δ-receptor activity): The vas deferens is isolated from a hamster.[1]

    • Rabbit vas deferens (for κ-receptor activity): The vas deferens is isolated from a rabbit.[1]

  • Experimental Setup: The prepared tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissue is connected to an isometric force transducer to record contractions.

  • Stimulation: The intramural nerves of the tissue are electrically stimulated to induce twitch contractions.

  • Drug Application: Increasing concentrations of the test peptide (this compound or Met-enkephalin) are added to the organ bath.

  • Data Analysis: The inhibitory effect of the peptide on the electrically evoked contractions is measured. The concentration of the peptide that produces a 50% inhibition of the twitch response (IC50) is calculated. For antagonist studies, the assay is repeated in the presence of a known opioid antagonist (e.g., naloxone) to determine the antagonist's equilibrium constant (KB).[1]

Start Isolate Tissue Mount Mount in Organ Bath Start->Mount Stimulate Electrical Stimulation Mount->Stimulate Record_Baseline Record Baseline Contractions Stimulate->Record_Baseline Add_Peptide Add Peptide (Increasing Conc.) Record_Baseline->Add_Peptide Record_Inhibition Record Inhibition of Contractions Add_Peptide->Record_Inhibition Analyze Calculate IC50 / KB Record_Inhibition->Analyze

Figure 2. Workflow for in vitro opioid bioassays.
Analgesic Activity Assessment (Hot-Plate Test)

Objective: To evaluate the central analgesic effects of Met-enkephalin.

Methodology:

  • Animal Model: Mice are typically used for this assay.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse before drug administration.

    • Met-enkephalin is administered, typically via intracerebroventricular (i.c.v.) injection due to its poor blood-brain barrier penetration.

    • At predetermined time intervals after administration, the mouse is placed on the hot plate, and the latency to the nociceptive response is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Data Analysis: The increase in latency to the nociceptive response after drug administration compared to the baseline is calculated as a measure of analgesia.

Cytoprotective Effect Assessment (Chronic Stress Model)

Objective: To evaluate the cytoprotective and anti-stress effects of this compound.

Methodology:

  • Animal Model: Rats are subjected to a chronic stress model.

  • Stress Induction: Chronic stress can be induced through various methods, such as immobilization or other established protocols.

  • Drug Administration: this compound is administered to a group of stressed animals. A control group of stressed animals receives a vehicle.

  • Assessment of Physiological Parameters: After the stress period, various parameters are assessed, including:

    • Gastric lesions: The stomach is examined for the presence and severity of ulcers or erosions.

    • Biochemical markers: Blood and tissue samples can be analyzed for markers of stress and cell damage.

    • Organ weights: The weights of organs like the adrenal glands and spleen can be measured as indicators of the stress response.

  • Data Analysis: The parameters from the this compound-treated group are compared to the vehicle-treated control group to determine the protective effect of the peptide.

Comparative Analysis of Physiological Effects

Met-enkephalin: As an endogenous opioid, Met-enkephalin's primary physiological roles are centered within the central nervous system. Its activation of δ- and μ-opioid receptors contributes to:

  • Analgesia: By inhibiting the transmission of pain signals in the spinal cord and brain.

  • Mood Regulation: Enkephalins are implicated in the modulation of emotional states.

  • Stress Response: It plays a role in the body's response to stress.

However, the therapeutic utility of native Met-enkephalin is severely limited by its rapid degradation by peptidases, resulting in a very short biological half-life.

This compound: The structural modifications in this compound, specifically the substitution of Glycine with D-Alanine at the second position and the addition of Arginine at the C-terminus, confer two key properties:

  • Increased Stability: The D-amino acid substitution makes this compound more resistant to enzymatic degradation compared to natural enkephalins.[1]

  • Peripheral Action: The addition of the charged Arginine residue is thought to limit its penetration across the blood-brain barrier, targeting its effects to the periphery.

Consequently, this compound's physiological effects are predominantly observed in peripheral tissues, where it exhibits:

  • Cytoprotection: this compound has been shown to protect against gastric ulceration and reduce tissue damage in models of pancreatitis.

  • Anti-stress Effects: It can normalize physiological changes associated with chronic stress.

  • Wound Healing and Immunomodulation: Some studies suggest that this compound may also possess wound-healing and immunomodulatory properties.

Unlike Met-enkephalin, peripherally administered this compound does not produce significant central analgesic effects.

Conclusion

This compound and Met-enkephalin, while both interacting with opioid receptors, are distinct pharmacological entities. Met-enkephalin is a short-lived, centrally acting endogenous peptide primarily involved in pain and mood regulation. This compound, a synthetic and more stable analogue, is designed for peripheral action, demonstrating significant cytoprotective and anti-stress effects with limited central nervous system activity. This clear differentiation in their pharmacological profiles underscores the importance of structural modifications in peptide drug design and highlights their non-overlapping therapeutic potentials. Met-enkephalin analogues continue to be explored for their potential as centrally acting analgesics, while this compound has found a niche in the treatment of peripheral ulcerative and inflammatory conditions. This comparative analysis provides a foundational understanding for researchers and clinicians working on the development of novel peptide-based therapeutics.

References

A Comparative Guide to the Activity Profile of Dalargin and Other Delta-Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological and functional activity of Dalargin, a synthetic hexapeptide analog of Leu-enkephalin, with other well-characterized delta-opioid receptor (DOR) agonists: DPDPE, Deltorphin II, and SNC80. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of opioid pharmacology and drug development.

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinity, selectivity, and functional potency of this compound and its comparators at the delta (δ), mu (μ), and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinity (Kᵢ/Kₑ in nM)
Agonistδ-Opioid Receptorμ-Opioid Receptorκ-Opioid ReceptorSelectivity (μ/δ)Selectivity (κ/δ)
This compound 7.9 (Kₑ)[1]~3.0 (Kₑ)[1]Inactive[1]0.38-
DPDPE 1.4 - 4.5500 - 1000+1000+~111 - 714+~222 - 714+
Deltorphin II 0.5 - 1.51388 - 1000+1000+~925 - 2000+~667 - 2000+
SNC80 0.625 - 9.85500-~561 - 8800-

Note: Kᵢ values represent inhibitory constants from radioligand binding assays, indicating the concentration of the drug that will bind to 50% of the receptors in the absence of a competing ligand. Kₑ values are equilibrium dissociation constants determined from functional assays. Lower values indicate higher affinity.

Table 2: In Vitro Functional Potency (IC₅₀/EC₅₀ in nM)
AgonistAssayδ-Opioid Receptorμ-Opioid Receptor
This compound Mouse Vas Deferens (IC₅₀)>1000[1]-
Guinea Pig Ileum (IC₅₀)-135[1]
DPDPE Mouse Vas Deferens (IC₅₀)4.1[1]-
GTPγS Binding (EC₅₀)3-
Deltorphin II Mouse Vas Deferens (IC₅₀)--
GTPγS Binding (EC₅₀)--
SNC80 Mouse Vas Deferens (IC₅₀)--
Adenylyl Cyclase Inhibition (EC₅₀)9.2[2]-

Note: IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) values indicate the concentration of an agonist that produces 50% of its maximal effect in a given functional assay. Lower values indicate higher potency.

Signaling Pathways and Functional Selectivity

Opioid receptor activation triggers a cascade of intracellular signaling events, primarily through the activation of inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. Another critical aspect of receptor signaling is the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.

The differential ability of an agonist to activate G protein-dependent pathways versus β-arrestin-mediated pathways is known as functional selectivity or biased agonism. This property is of significant interest in drug development, as it may be possible to design ligands that preferentially activate therapeutic signaling pathways while avoiding those associated with adverse effects.

cluster_receptor Delta-Opioid Receptor (DOR) cluster_agonists Agonists cluster_signaling Intracellular Signaling DOR DOR G_protein Gαi/o Activation DOR->G_protein Primary Pathway Beta_Arrestin β-Arrestin Recruitment DOR->Beta_Arrestin Regulatory Pathway This compound This compound This compound->DOR DPDPE DPDPE DPDPE->DOR Deltorphin_II Deltorphin II Deltorphin_II->DOR SNC80 SNC80 SNC80->DOR Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization

Figure 1. General signaling pathway for delta-opioid receptor agonists.

While comprehensive data on the G protein coupling efficiency and β-arrestin recruitment for this compound is limited, studies on its analogues and its activity in isolated tissues suggest it is a potent agonist. DPDPE and Deltorphin II are considered relatively unbiased or slightly G protein-biased agonists. In contrast, SNC80 has been shown to be a potent activator of both G protein signaling and β-arrestin recruitment, with some studies suggesting it may even be β-arrestin biased.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a ligand for a specific receptor.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing opioid receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of competing unlabeled ligand (e.g., this compound) prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Figure 2. Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (δ, μ, or κ) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DPDPE for DOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist, providing a measure of its efficacy (Emax) and potency (EC₅₀).

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor and associated G proteins are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the agonist (e.g., this compound). In the presence of an agonist, the receptor activates G proteins, which then bind [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and the membranes are collected by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ and Emax values are determined.

Mouse Vas Deferens (MVD) Bioassay

This classic pharmacological preparation is a functional assay used to determine the inhibitory potency (IC₅₀) of opioid agonists. The vas deferens muscle contains a high density of δ-opioid receptors.

Protocol:

  • Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Stimulation: The tissue is electrically stimulated to induce contractions.

  • Drug Application: Increasing concentrations of the opioid agonist (e.g., this compound) are added to the organ bath.

  • Measurement: The inhibition of the electrically induced contractions by the agonist is measured.

  • Data Analysis: A concentration-response curve is constructed by plotting the percentage of inhibition of contraction against the agonist concentration. The IC₅₀ value is then determined from this curve.

In Vivo Effects

This compound has been reported to exhibit a range of in vivo activities, including analgesic, anti-ulcer, and cardioprotective effects. However, its ability to cross the blood-brain barrier is limited, which can affect its central nervous system-mediated effects when administered peripherally. In contrast, DPDPE, Deltorphin II, and SNC80 are known to produce centrally mediated antinociception. It is important to note that some delta-opioid agonists, including SNC80, have been associated with pro-convulsant activity at higher doses.

Conclusion

This compound exhibits a distinct activity profile compared to other well-characterized delta-opioid agonists. While it demonstrates potent agonist activity in certain in vitro functional assays, its receptor binding profile suggests a lower selectivity for the delta-opioid receptor compared to highly selective ligands like DPDPE and Deltorphin II. Specifically, evidence suggests this compound may have a preference for μ-opioid receptors.[1] The functional consequences of this mixed-receptor profile, along with its full signaling properties including β-arrestin recruitment, warrant further investigation to fully understand its therapeutic potential and potential side-effect profile. This comparative guide provides a foundational overview to aid researchers in the design and interpretation of future studies on this compound and other delta-opioid agonists.

References

Dalargin's Cytoprotective Efficacy: A Comparative Analysis Across Diverse Pathological Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dalargin's cytoprotective performance against alternative agents, supported by experimental data. This compound, a synthetic hexapeptide analogue of the endogenous opioid Leu-enkephalin, has demonstrated significant protective effects across a spectrum of cellular stress and injury models.

This guide synthesizes key findings from in vivo and in vitro studies, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating the underlying molecular pathways and workflows.

Comparative Efficacy of this compound in Preclinical Models

This compound's cytoprotective actions have been evaluated in various models of cellular injury, including ulcerative colitis, cold stress, and oxidative stress associated with cardiovascular conditions.

Ulcerative Colitis Model

In a dextran sodium sulfate (DSS)-induced ulcerative colitis model in mice, this compound treatment was compared to sulfasalazine, a standard therapeutic. This compound demonstrated a significant corrective effect on the pathological developments. Notably, on the 5th and 7th days of the experiment, the colon length in animals treated with this compound was 16.2% (p=0.0009) and 15.9% (p=0.0019) longer, respectively, than in mice administered sulfasalazine.[1] this compound administration also led to an increase in the number of goblet cells and the concentration of both acidic and neutral mucins.[1]

ParameterModelThis compound EffectComparator (Sulfasalazine) EffectReference
Colon LengthDSS-induced Ulcerative Colitis (Mice)Increased by 16.2% (Day 5), 15.9% (Day 7) vs. Sulfasalazine-[1]
Goblet Cell NumberDSS-induced Ulcerative Colitis (Mice)Increased by 3.6% (Day 5), 19.3% (Day 7) vs. ControlNot specified[1]
MMP-2 ContentDSS-induced Ulcerative Colitis (Mice)Decreased by 2.0 times (Day 5), 45.2% (Day 7) vs. Sulfasalazine-[1]
MMP-9 ContentDSS-induced Ulcerative Colitis (Mice)Decreased by 3.0 times (Day 7) vs. ControlNot specified[1]
TIMP-2 ContentDSS-induced Ulcerative Colitis (Mice)Decreased by 41.7% (Day 7) vs. ControlNot specified[1]
Cardiovascular Oxidative Stress Model

In patients with coronary heart disease and metabolic syndrome, the inclusion of this compound in standard therapy resulted in a significant reduction of oxidative stress parameters and an increase in the blood's antioxidant properties over a 3-month period.[2][3]

ParameterModelThis compound EffectComparator (Standard Therapy) EffectReference
Blood Redox Potential (EP)Coronary Heart Disease & Metabolic Syndrome (Humans)Decreased by 10.5%No significant change[2][3]
Oxidized LDL LevelCoronary Heart Disease & Metabolic Syndrome (Humans)Decreased by 14%No significant change[2][3]
Superoxide Dismutase (SOD) ActivityCoronary Heart Disease & Metabolic Syndrome (Humans)Increased by 36.1%No significant change[2][3]
Total Antioxidant Activity (TAA)Coronary Heart Disease & Metabolic Syndrome (Humans)Increased by 25.3%No significant change[2][3]
Cold Stress and Hypothermia Models

This compound has shown protective effects against cellular damage induced by cold stress and hypothermia. In a cold stress model using rat leukocytes, this compound pre-incubation significantly reduced the percentage of cells exhibiting morphological signs of apoptosis and necrosis.[1] Furthermore, in rats exposed to moderate hypothermia, this compound prevented the stimulation of lipid peroxidation processes in the blood by reducing the generation of active oxygen species.[4] Studies have shown that preliminary administration of this compound to rats subjected to deep cooling and subsequent warming reduces the level of DNA fragmentation in the spleen and intestinal mucosa to that of control animals not exposed to cold.[5] This protective effect was blocked by the opioid receptor antagonist naloxone, indicating an opioid receptor-mediated mechanism.[5]

Gastroduodenal Ulcer Models

In patients with duodenal ulcers, a 20-day administration of this compound, in contrast to standard therapy with spasmolytics and antacids, produced a significant increase in the index of ³H-thymidine-labelled epithelial nuclei in the fundal and duodenal bulb mucosa, suggesting a regenerative effect.[6]

Signaling Pathways of this compound's Cytoprotective Effects

This compound exerts its cytoprotective effects primarily through its interaction with μ- and δ-opioid receptors.[7] This interaction initiates a cascade of intracellular signaling events that culminate in the inhibition of apoptosis and the enhancement of antioxidant defenses.

Anti-Apoptotic Signaling Pathway

The binding of this compound to opioid receptors, coupled to Gi/o proteins, is proposed to activate downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways can modulate the expression and activity of Bcl-2 family proteins, leading to the inhibition of the mitochondrial (intrinsic) apoptotic pathway. This involves preventing the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. Some evidence also points to the involvement of the JNK signaling pathway.

Dalargin_AntiApoptotic_Pathway This compound This compound OpioidReceptor μ/δ-Opioid Receptor This compound->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein Activation PI3K PI3K G_protein->PI3K Activation MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activation Akt Akt PI3K->Akt Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) Akt->Bcl2_family Modulation MAPK_ERK->Bcl2_family Modulation Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Inhibition Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed Anti-Apoptotic Signaling Pathway of this compound.
Antioxidant Signaling Pathway

This compound's antioxidant effects are mediated through the upregulation of endogenous antioxidant enzyme systems. The activation of opioid receptors is thought to trigger signaling cascades that enhance the activity of enzymes such as Superoxide Dismutase (SOD) and Catalase, and increase the total antioxidant activity (TAA). This leads to a reduction in reactive oxygen species (ROS) and mitigates lipid peroxidation.

Dalargin_Antioxidant_Pathway This compound This compound OpioidReceptor μ/δ-Opioid Receptor This compound->OpioidReceptor Signaling_Cascade Intracellular Signaling Cascade OpioidReceptor->Signaling_Cascade Activation SOD SOD Activity Signaling_Cascade->SOD Upregulation Catalase Catalase Activity Signaling_Cascade->Catalase Upregulation TAA Total Antioxidant Activity Signaling_Cascade->TAA Increase ROS Reactive Oxygen Species (ROS) SOD->ROS Catalase->ROS TAA->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation

Fig. 2: Proposed Antioxidant Signaling Pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's cytoprotective effects are provided below.

DNA Fragmentation Assay (for Apoptosis Assessment in Rat Spleen)

This protocol is a representative method for assessing apoptosis via DNA fragmentation, a hallmark of this process.

DNA_Fragmentation_Workflow cluster_0 Sample Preparation cluster_1 DNA Extraction cluster_2 Analysis Spleen_Isolation 1. Isolate spleen from rats Cell_Suspension 2. Prepare single-cell suspension Spleen_Isolation->Cell_Suspension Cell_Lysis 3. Lyse cells with detergent buffer Cell_Suspension->Cell_Lysis DNA_Precipitation 4. Precipitate DNA with ethanol and sodium acetate Cell_Lysis->DNA_Precipitation RNase_Treatment 5. Treat with RNase to remove RNA DNA_Precipitation->RNase_Treatment Proteinase_K_Treatment 6. Treat with Proteinase K to remove proteins RNase_Treatment->Proteinase_K_Treatment Phenol_Chloroform 7. Purify DNA with phenol-chloroform extraction Proteinase_K_Treatment->Phenol_Chloroform Gel_Electrophoresis 8. Run DNA on agarose gel Phenol_Chloroform->Gel_Electrophoresis Visualization 9. Visualize DNA fragments under UV light Gel_Electrophoresis->Visualization

Fig. 3: Workflow for DNA Fragmentation Assay.

Materials:

  • Lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.2% Triton X-100)

  • 5 M NaCl

  • Absolute ethanol

  • 3 M Sodium acetate, pH 5.2

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • RNase A (DNase-free)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • 6x DNA loading dye

Procedure:

  • Cell Lysis: Homogenize the spleen tissue and pellet the cells. Resuspend the cell pellet in lysis buffer and incubate on ice.

  • DNA Precipitation: Centrifuge to pellet the nuclei and collect the supernatant containing fragmented DNA. Add NaCl and ethanol to the supernatant and incubate at -20°C to precipitate the DNA.

  • DNA Purification: Centrifuge to pellet the DNA. Wash the pellet with 70% ethanol and air dry. Resuspend the DNA in TE buffer.

  • Enzymatic Digestion: Treat the DNA solution with RNase A to remove contaminating RNA, followed by Proteinase K to digest proteins.

  • Phenol-Chloroform Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to further purify the DNA. Precipitate the DNA from the aqueous phase with ethanol.

  • Agarose Gel Electrophoresis: Resuspend the purified DNA in TE buffer and add loading dye. Load the samples onto an agarose gel containing a DNA stain.

  • Visualization: Run the gel and visualize the DNA under UV light. Apoptotic samples will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.

Antioxidant Enzyme Assays (in Rat Blood)

This section outlines a general protocol for measuring the activity of key antioxidant enzymes in blood samples.

Materials:

  • Whole blood collected with an anticoagulant (e.g., heparin)

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

  • Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Total Antioxidant Activity (TAA)

Procedure:

  • Sample Preparation: Centrifuge the whole blood to separate the plasma and erythrocytes. Wash the erythrocytes with PBS. Prepare a hemolysate from the washed erythrocytes.

  • Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogen by superoxide radicals generated by a xanthine/xanthine oxidase system. The absorbance is measured spectrophotometrically, and the SOD activity is calculated based on the degree of inhibition.

  • Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

  • Total Antioxidant Activity (TAA) Assay: This assay measures the capacity of the plasma to inhibit the oxidation of a chromogenic substrate. The change in absorbance is measured spectrophotometrically, and the TAA is expressed as equivalent to a standard antioxidant (e.g., Trolox).

  • Data Normalization: All enzyme activities should be normalized to the protein concentration of the sample, which can be determined using a standard protein assay (e.g., Bradford assay).

Conclusion

The available evidence strongly supports the potent cytoprotective effects of this compound across a range of in vivo and in vitro models. Its mechanism of action, centered on the activation of opioid receptors and the subsequent modulation of anti-apoptotic and antioxidant pathways, provides a solid rationale for its therapeutic potential. The quantitative data presented herein, particularly in the context of ulcerative colitis and cardiovascular oxidative stress, highlight its efficacy, often comparable or superior to standard treatments. Further research should focus on elucidating the finer details of its signaling cascades and exploring its clinical utility in a broader array of cytoprotective applications.

References

A Comparative Analysis of Dalargin and Its Synthetic Analogues in Opioid Receptor Binding and Activity

Author: BenchChem Technical Support Team. Date: November 2025

Dalargin, a synthetic analogue of the endogenous opioid peptide Leu-enkephalin, has garnered significant interest for its diverse pharmacological activities, including analgesic, anti-ulcer, and cytoprotective effects.[1][2] Its therapeutic potential has spurred the development of numerous synthetic analogues aimed at enhancing potency, receptor selectivity, and metabolic stability. This guide provides a comparative study of this compound and its key synthetic analogues, presenting experimental data on their bioactivity, detailing the methodologies used for their assessment, and illustrating the associated signaling pathways and experimental workflows.

Quantitative Comparison of Biological Activity

The biological activity of this compound and its analogues has been extensively evaluated in various bioassays, primarily focusing on their interaction with μ-, δ-, and κ-opioid receptors. The data summarized below is derived from studies on isolated tissue preparations where the inhibition of electrically-evoked contractions serves as a measure of opioid agonist activity.

CompoundGuinea-Pig Myenteric Plexus (μ/κ-receptors) IC50 (nM)Hamster Vas Deferens (δ-receptors) IC50 (nM)Mouse Vas Deferens (μ/δ/κ-receptors) IC50 (nM)Rat Vas Deferens (μ-receptors) IC50 (nM)Naloxone KB (nM) in Myenteric Plexusδ/μ Activity Ratio
This compound1.1 ± 0.2200 ± 30< 0.210 ± 1.53.1181.8
[L-Ala²]-dalargin21 ± 33.1 ± 0.5-15 ± 2.27.90.15
[Met⁵]-dalargin1.2 ± 0.235 ± 5< 0.2-5.529.2
Dalarginamide0.5 ± 0.1150 ± 20< 0.25 ± 0.8-300
Dalarginethylamide0.5 ± 0.125 ± 4--5.050
N-Me-[L-Phe⁴]-dalarginamide0.2 ± 0.03380 ± 504.8 ± 0.70.8 ± 0.12.61900
[D-Phe⁴]-dalarginamideInactiveInactiveInactiveInactive--
N-Me-[D-Phe⁴]-dalarginamideInactiveInactiveInactiveInactive--

Data extracted from a study by Janecka et al.[1][3]

Key Observations:

  • Role of D-Ala²: The substitution of D-Ala² with L-Ala² in [L-Ala²]-dalargin leads to a significant decrease in potency at μ-receptors and an increase in δ-receptor activity, highlighting the importance of the D-amino acid for μ-receptor preference and resistance to peptidases.[1][3]

  • C-terminal Modification: Amidation of the C-terminus, as seen in Dalarginamide, enhances μ-opioid receptor potency and selectivity.[3]

  • Phenylalanine Modification: Methylation of L-Phe⁴ in N-Me-[L-Phe⁴]-dalarginamide results in the highest potency and selectivity for μ-opioid receptors. Conversely, the L-configuration of Phe⁴ is crucial for activity, as analogues with D-Phe⁴ were inactive.[1][3]

  • Methionine Substitution: Replacing Leu⁵ with Met⁵ in [Met⁵]-dalargin retains high μ-receptor potency while increasing potency at δ-receptors.[1][3]

Experimental Protocols

The following protocols are based on the methodologies described in the comparative studies of this compound analogues.[1]

1. Preparation of Isolated Tissues:

  • Guinea-Pig Myenteric Plexus-Longitudinal Muscle:

    • Guinea pigs are euthanized, and a section of the ileum is removed.

    • The longitudinal muscle strip with the attached myenteric plexus is carefully separated.

    • The preparation is mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

    • The tissue is subjected to electrical field stimulation to induce contractions.

  • Vasa Deferentia:

    • Vasa deferentia are obtained from hamsters, mice, rats, or rabbits.

    • The tissues are cleaned of connective tissue and mounted in an organ bath with Krebs solution under the same conditions as the myenteric plexus.

    • Tissues are stimulated electrically to produce contractions.

2. Assessment of Agonist and Antagonist Activity:

  • Equilibration: Tissues are allowed to equilibrate in the organ bath for a set period before the experiment begins.

  • Control Response: A control dose-response curve is generated by cumulatively adding a standard opioid agonist.

  • Test Compound Administration: this compound or its analogues are added to the bath in increasing concentrations to obtain a dose-response curve for the inhibition of electrically induced contractions. The concentration that produces 50% of the maximum inhibitory effect is determined as the IC50 value.

  • Antagonist Assay (Naloxone KB): To determine the receptor subtype involved, the agonist assay is repeated in the presence of a known concentration of the opioid antagonist naloxone. The KB value, representing the dissociation constant of the antagonist, is calculated to assess the affinity of the antagonist for the receptor being activated by the agonist. A lower KB value for naloxone is indicative of μ-opioid receptor mediation.[1]

Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling Pathway

This compound and its analogues exert their effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade is depicted below.

Opioid_Signaling This compound This compound / Analogue OpioidReceptor Opioid Receptor (μ, δ, κ) This compound->OpioidReceptor Binds to G_Protein Gi/Go Protein OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel (K⁺ Channel) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP Ca_influx Ca²⁺ Influx (decreased) Ca_Channel->Ca_influx K_efflux K⁺ Efflux (increased) K_Channel->K_efflux Neurotransmitter Reduced Neurotransmitter Release Ca_influx->Neurotransmitter Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter

Caption: General signaling pathway of opioid receptors activated by this compound and its analogues.

Experimental Workflow for Bioactivity Assessment

The following diagram illustrates the typical workflow for comparing the biological activity of this compound and its synthetic analogues.

Experimental_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Guinea-Pig Myenteric Plexus) Start->Tissue_Prep Mounting Mount in Organ Bath with Krebs Solution Tissue_Prep->Mounting Stimulation Electrical Field Stimulation Mounting->Stimulation Contractions Measure Isometric Contractions Stimulation->Contractions Dose_Response Generate Dose-Response Curve (this compound / Analogue) Contractions->Dose_Response Naloxone Add Naloxone (Antagonist) Contractions->Naloxone IC50 Calculate IC50 Dose_Response->IC50 Comparison Compare IC50 and KB values of Analogues IC50->Comparison Dose_Response_Naloxone Generate Dose-Response Curve in presence of Naloxone Naloxone->Dose_Response_Naloxone KB Calculate KB Dose_Response_Naloxone->KB KB->Comparison End End Comparison->End

References

Chemical Structure and Stereochemistry: The Core Difference

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Dalargin and [L-Ala2]-dalargin for Researchers and Drug Development Professionals

This compound, a synthetic hexapeptide analogue of leu-enkephalin, and its stereoisomer, [L-Ala2]-dalargin, represent intriguing subjects for opioid research. While structurally similar, a single chiral substitution at the second amino acid position dramatically alters their pharmacological profiles. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of opioid pharmacology.

The primary distinction between this compound and [L-Ala2]-dalargin lies in the stereochemistry of the alanine residue at position 2. This compound incorporates a D-alanine, while [L-Ala2]-dalargin contains the naturally occurring L-alanine. This seemingly subtle change has profound implications for the peptide's conformation, receptor interaction, and metabolic stability.

  • This compound: Tyr-D-Ala -Gly-Phe-Leu-Arg

  • [L-Ala2]-dalargin: Tyr-L-Ala -Gly-Phe-Leu-Arg

Comparative Biological Activity

Experimental data reveals significant differences in the potency, receptor selectivity, and enzymatic stability of these two peptides. The following tables summarize the key quantitative data from comparative bioassays.

Opioid Receptor Activity Profile

The data presented below is derived from studies on isolated organ preparations, which are standard models for assessing the activity of opioid receptor agonists. The guinea-pig myenteric plexus-longitudinal muscle (GPI) preparation is rich in µ (mu) and κ (kappa) opioid receptors, while the hamster vas deferens (HVD) is predominantly populated with δ (delta) opioid receptors.

Table 1: Comparative Potency in Isolated Organ Bioassays

CompoundBioassayPredominant Receptor(s)IC50 (nM)Relative Potency (this compound = 1)
This compound Guinea-Pig Ileumµ/κ12.3 ± 1.71
[L-Ala2]-dalargin Guinea-Pig Ileumµ/κ234 ± 46~0.05 (19x less potent)[1]
This compound Hamster Vas Deferensδ~3701
[L-Ala2]-dalargin Hamster Vas Deferensδ~12.3~30 (30x more potent)[1]

IC50: The half maximal inhibitory concentration, representing the concentration of the peptide required to inhibit the electrically-evoked muscle contractions by 50%. A lower IC50 indicates higher potency.

Table 2: Receptor Selectivity and Antagonist Affinity

Compoundδ-activity/µ-activity RatioNaloxone KB (nM)Implied Receptor Profile
This compound Low3.0µ-selective[1]
[L-Ala2]-dalargin 6.78[1]7.9[1]Mixed µ/δ affinity[1]

Naloxone KB: The equilibrium dissociation constant for the competitive antagonist naloxone. It is a measure of the affinity of the antagonist for the receptor in the presence of the agonist. A lower KB value for a µ-selective antagonist like naloxone suggests a µ-receptor-mediated effect.

Key Differentiators: A Deeper Dive

Potency and Receptor Selectivity

The D-alanine in this compound is crucial for its high potency and selectivity for the µ-opioid receptor.[1] Replacing it with L-alanine in [L-Ala2]-dalargin results in a dramatic 19-fold decrease in potency at µ/κ receptors in the guinea-pig ileum.[1] Conversely, this substitution leads to a significant increase in activity at δ-receptors, as evidenced by its 30-fold higher potency in the hamster vas deferens compared to this compound.[1] The ratio of δ-activity to µ-activity for [L-Ala2]-dalargin is 6.78, confirming its mixed µ/δ receptor profile, in contrast to the µ-selective nature of this compound.[1]

Enzymatic Stability

The D-amino acid substitution in this compound serves a critical role in conferring resistance to enzymatic degradation by peptidases.[1] In contrast, the L-alanine in [L-Ala2]-dalargin renders the peptide susceptible to cleavage by these enzymes.[1] This is demonstrated by the observation that the pharmacological activity of [L-Ala2]-dalargin is significantly diminished in the absence of peptidase inhibitors.[1] For instance, in the presence of peptidase inhibitors, the IC50 of [L-Ala2]-dalargin was 3800 ± 420 nM in one study, highlighting its inherent activity when protected from degradation.[1]

Signaling Pathways

Both this compound and [L-Ala2]-dalargin are expected to activate the canonical G-protein coupled opioid receptor signaling cascade. Upon binding to µ and/or δ receptors, they induce a conformational change that leads to the activation of inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events aimed at reducing neuronal excitability.

cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects Peptide This compound (µ-selective) [L-Ala2]-dalargin (µ/δ) Receptor Opioid Receptor (µ or δ) Peptide->Receptor Binding G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC K_Channel K+ Channel Activation G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Figure 1: Generalized Opioid Receptor Signaling Pathway.

While both peptides likely follow this general pathway, their differing receptor affinities and potencies suggest potential variations in the efficiency of G-protein coupling and downstream signaling. Further research into specific second messenger activation and β-arrestin recruitment profiles for each peptide would provide a more nuanced understanding of their signaling differences.

Experimental Protocols

The following outlines the methodologies for the key experiments cited in this guide.

Isolated Tissue Bioassays for Opioid Activity

This experimental workflow is used to determine the potency and receptor selectivity of opioid agonists.

Tissue_Prep Tissue Preparation (e.g., Guinea-Pig Ileum) Mounting Mount in Organ Bath (Krebs solution, 37°C) Tissue_Prep->Mounting Stimulation Electrical Field Stimulation (causes muscle contraction) Mounting->Stimulation Drug_Addition Cumulative Addition of Peptide (this compound or [L-Ala2]-dalargin) Stimulation->Drug_Addition Measurement Measure Inhibition of Contraction Drug_Addition->Measurement Analysis Calculate IC50 Value Measurement->Analysis Incubation Incubate Peptide with Peptidase Solution or Plasma Time_Points Collect Samples at Various Time Points Incubation->Time_Points Reaction_Stop Stop Enzymatic Reaction (e.g., acid precipitation) Time_Points->Reaction_Stop Separation Separate Intact Peptide from Metabolites (HPLC) Reaction_Stop->Separation Quantification Quantify Intact Peptide (e.g., UV detection, MS) Separation->Quantification Analysis Determine Degradation Rate and Half-life Quantification->Analysis

References

A Comparative Analysis of the Gastrointestinal Motility Effects of Dalargin and Loperamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gastrointestinal (GI) motility effects of the synthetic opioid peptide Dalargin and the well-established anti-diarrheal agent loperamide. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

This comprehensive guide delves into the pharmacological effects of this compound and loperamide on GI motility. By presenting quantitative data from preclinical studies, outlining detailed experimental protocols, and illustrating the underlying signaling pathways, this document aims to provide a clear and concise comparison to inform future research and drug development in the field of gastroenterology.

Quantitative Comparison of Gastrointestinal Transit Inhibition

Experimental data from in vivo studies, primarily utilizing the charcoal meal test in rodent models, demonstrates the inhibitory effects of both this compound and loperamide on gastrointestinal transit. The following table summarizes the available quantitative data.

CompoundSpeciesRoute of AdministrationDoseGastrointestinal Transit (% of control or absolute value)Reference
Loperamide MouseSubcutaneous1 mg/kg54.5 ± 4.9%[1]
MouseSubcutaneous30 mg/kg30%[1]
MouseOral5 mg/kgSignificantly increased transit time (specific % not provided)[2]
MouseOral10 mg/kgSignificantly increased transit time (specific % not provided)[2]
This compound Guinea PigIn vitro (organ bath)-Depressed electrically-evoked contractions of the ileum[3][4]
MouseIn vitro (organ bath)-Exhibited peripheral opioid activity on the large intestine

Mechanism of Action and Signaling Pathways

Both this compound and loperamide exert their effects on gastrointestinal motility primarily through their interaction with opioid receptors, particularly the µ (mu)-opioid receptors, located on the neurons of the enteric nervous system in the gut wall.[5][6] Activation of these receptors leads to a cascade of intracellular events that ultimately reduce intestinal peristalsis and secretion.[6]

Loperamide's Signaling Pathway:

Loperamide, a peripherally acting µ-opioid receptor agonist, binds to these receptors on myenteric plexus neurons.[5][7] This binding activates inhibitory G-proteins (Gi/Go), which in turn inhibit the enzyme adenylyl cyclase.[8] The reduction in adenylyl cyclase activity leads to decreased intracellular levels of cyclic AMP (cAMP). This cascade results in the inhibition of the release of excitatory neurotransmitters, such as acetylcholine, which are crucial for stimulating intestinal muscle contractions.[9] The net effect is a decrease in the tone of the longitudinal and circular smooth muscles of the intestine, leading to inhibited peristaltic activity and increased transit time.[5][7]

This compound's Signaling Pathway:

As a synthetic opioid peptide, this compound is also a µ-opioid receptor agonist.[4] Its binding to µ-opioid receptors on enteric neurons is expected to initiate a similar signaling cascade to that of loperamide, involving the activation of inhibitory G-proteins and subsequent downstream effects that lead to a reduction in neuronal excitability and neurotransmitter release. This results in the depression of intestinal muscle contractions.[3]

Opioid Receptor Signaling in Gastrointestinal Motility cluster_loperamide Loperamide cluster_this compound This compound cluster_receptor Enteric Neuron cluster_effect Physiological Effect Loperamide Loperamide Mu_Opioid_Receptor µ-Opioid Receptor Loperamide->Mu_Opioid_Receptor This compound This compound This compound->Mu_Opioid_Receptor G_Protein Gi/Go Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces production of Neurotransmitter_Release ↓ Acetylcholine Release cAMP->Neurotransmitter_Release Leads to Decreased_Peristalsis Decreased Peristalsis Neurotransmitter_Release->Decreased_Peristalsis Results in Increased_Transit_Time Increased Transit Time Decreased_Peristalsis->Increased_Transit_Time Causes

Opioid Agonist Signaling Pathway in Enteric Neurons.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and loperamide.

In Vivo Gastrointestinal Transit: Charcoal Meal Test

This widely used method assesses the propulsive motility of the small intestine in rodents.

Objective: To quantify the extent of intestinal transit of a non-absorbable marker within a specific timeframe.

Procedure:

  • Animal Preparation: Mice or rats are fasted for a period of 6 to 18 hours with free access to water to ensure the gastrointestinal tract is clear of food.[10]

  • Drug Administration: The test compound (this compound or loperamide) or vehicle (control) is administered orally or via injection (e.g., subcutaneous, intraperitoneal) at a predetermined time before the charcoal meal.

  • Charcoal Meal Administration: A suspension of charcoal (typically 5-10% in a vehicle like gum acacia or methylcellulose) is administered orally via gavage.[11]

  • Transit Time: After a specific period (e.g., 20-30 minutes), the animals are euthanized by a humane method.[10]

  • Measurement: The small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the leading edge of the charcoal meal are measured.

  • Calculation: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.

Charcoal_Meal_Test_Workflow Fasting Animal Fasting (6-18 hours) Drug_Admin Drug Administration (this compound, Loperamide, or Vehicle) Fasting->Drug_Admin Charcoal_Admin Oral Gavage of Charcoal Meal Drug_Admin->Charcoal_Admin Transit_Period Transit Period (e.g., 20-30 min) Charcoal_Admin->Transit_Period Euthanasia Humane Euthanasia Transit_Period->Euthanasia Dissection Dissection of Small Intestine Euthanasia->Dissection Measurement Measure Total Length and Distance Traveled by Charcoal Dissection->Measurement Calculation Calculate % Intestinal Transit Measurement->Calculation

Workflow of the Charcoal Meal Test.
In Vitro Intestinal Motility: Isolated Guinea Pig Ileum Preparation

This classic pharmacological preparation allows for the direct assessment of a substance's effect on intestinal smooth muscle contractility.

Objective: To measure the contractile or relaxant response of an isolated segment of the small intestine to a drug.

Procedure:

  • Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

  • Mounting: The tissue segment is suspended in an organ bath, with one end fixed and the other attached to a force-displacement transducer to record isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate under a slight tension until a stable baseline is achieved.

  • Drug Application: The test compound (this compound or loperamide) is added to the organ bath in increasing concentrations to establish a concentration-response curve.

  • Electrical Stimulation (Optional): To study effects on neurotransmitter release, the enteric nerves within the tissue can be electrically stimulated, and the drug's ability to modulate these neurally-mediated contractions can be assessed.

  • Data Recording: The contractile responses are recorded and analyzed to determine the potency (EC50) and efficacy (Emax) of the drug.

Isolated_Guinea_Pig_Ileum_Workflow Tissue_Isolation Isolate Guinea Pig Ileum Segment Mounting Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue Under Tension Mounting->Equilibration Drug_Addition Add Drug (this compound or Loperamide) Equilibration->Drug_Addition Stimulation Electrical Field Stimulation (Optional) Equilibration->Stimulation Recording Record Isometric Contractions Drug_Addition->Recording Stimulation->Recording Analysis Analyze Concentration-Response Relationship Recording->Analysis

Workflow of the Isolated Guinea Pig Ileum Experiment.

Conclusion

Both this compound and loperamide demonstrate inhibitory effects on gastrointestinal motility through their action as µ-opioid receptor agonists. Loperamide is a well-characterized agent with extensive in vivo data confirming its ability to delay gastrointestinal transit. While in vitro evidence strongly suggests that this compound possesses a similar capacity to inhibit intestinal muscle contraction, further in vivo studies are required to quantify its effects on gastrointestinal transit time and establish a direct comparative profile with loperamide. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

Naloxone as a Competitive Antagonist in Dalargin Receptor Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of naloxone's antagonistic effects on the synthetic opioid peptide Dalargin, contextualized with its action against other reference opioid agonists. The data presented herein is curated from a range of experimental studies to offer a clear, objective overview for researchers in pharmacology and drug development.

Comparative Binding Affinities and Antagonist Potency

Naloxone is a non-selective, competitive opioid receptor antagonist with the highest affinity for the mu-opioid receptor (MOR), followed by the delta-opioid receptor (DOR), and the kappa-opioid receptor (KOR).[1] this compound, a synthetic leucine-enkephalin analogue, also demonstrates a high affinity and selectivity for mu-opioid receptors. The antagonist potency of naloxone against this compound and its analogues is a critical parameter in characterizing their receptor interactions.

The equilibrium dissociation constant (KB) for naloxone in antagonizing the effects of this compound and its potent analogues has been determined to be between 2.6 and 3.0 nM in guinea-pig myenteric plexus preparations.[2] This value is comparable to that obtained with the selective mu-opioid agonist DAMGO, indicating that this compound's actions are primarily mediated through the mu-opioid receptor.[2]

CompoundReceptor TypeNaloxone KB (nM)Reference AgonistReference Agonist Naloxone KB (nM)
This compoundMu-opioid2.6 - 3.0DAMGO2 - 3
DalarginamideMu-opioid2.6 - 3.0DAMGO2 - 3
N-Me-[L-Phe4]-dalarginamideMu-opioid2.6 - 3.0DAMGO2 - 3
[L-Ala2]-dalarginMu/Delta-opioid7.9--
[Met5]-dalarginMu/Delta-opioid5.5--
DalarginethylamideMu/Delta-opioid5.0--

Table 1: Antagonist Potency (KB) of Naloxone against this compound and its Analogues. Data compiled from studies on guinea-pig myenteric plexus.[2][3]

Naloxone's binding affinity (Ki) for the mu-opioid receptor has been reported in various studies, with values typically in the low nanomolar range. For instance, one study reported a KD of 3.9 nM for mu-opioid receptors.[4] Another study observed a Ki of approximately 1 nM.[5] In comparison, this compound's affinity for the mu-opioid receptor is also high, although specific Ki values from direct comparative binding assays with naloxone are not consistently reported across the literature.

Impact on G-Protein Coupling and Downstream Signaling

Opioid receptors, including the mu-opioid receptor, are G-protein coupled receptors (GPCRs). Agonist binding, such as by this compound, typically activates inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[6][7] Naloxone, as a competitive antagonist, blocks these effects by preventing the agonist from binding to the receptor and initiating this signaling cascade.[7]

Chronic exposure to opioid agonists can lead to a switch in G-protein coupling from inhibitory Gαi/o to stimulatory Gαs proteins, contributing to tolerance and dependence.[6][8] Ultra-low doses of naloxone have been shown to counteract this Gs coupling, thereby attenuating the development of tolerance.[6][8]

The following diagram illustrates the canonical signaling pathway of a mu-opioid receptor agonist like this compound and the antagonistic action of naloxone.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR μ-Opioid Receptor G_protein Gαi/o-GDP MOR->G_protein Activates This compound This compound (Agonist) This compound->MOR Binds Naloxone Naloxone (Antagonist) Naloxone->MOR Blocks Binding G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP ↓ cAMP AC->cAMP Catalyzes Effect Analgesia cAMP->Effect cluster_workflow Radioligand Binding Assay Workflow A Prepare Membranes & Reagents B Incubate Membranes with Radioligand & Competitor A->B C Filter & Wash B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki) D->E

References

A Comparative Guide to DAMGO and Dalargin for Mu-Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate agonist for mu-opioid receptor (μOR) studies is a critical decision. This guide provides a detailed comparison of two commonly referenced, yet distinct, peptide agonists: [D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO) and [D-Ala2, Leu5, Arg6]-enkephalin (Dalargin). By examining their performance in various in vitro assays, this document aims to equip researchers with the necessary data to make an informed choice for their specific experimental needs.

This comparison delves into the binding affinities, functional potencies, and efficacies of DAMGO and this compound, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key assays are also provided to ensure reproducibility and aid in experimental design.

At a Glance: Key Differences in Mu-Opioid Receptor Activity

While both DAMGO and this compound are recognized as mu-opioid receptor agonists, available data suggests significant differences in their pharmacological profiles. DAMGO is a highly selective and potent agonist, widely characterized across a range of standardized cell-based assays. In contrast, data for this compound in these same assays is less prevalent, with much of the available information stemming from tissue-based bioassays.

A key study directly comparing the two in a guinea-pig myenteric plexus bioassay revealed that while an analog of this compound exhibited similar mu-opioid receptor selectivity to DAMGO, it demonstrated higher efficacy. Conversely, DAMGO showed a lower maximum inhibitory response in this specific assay, suggesting a comparatively lower intrinsic efficacy in that system.

Quantitative Comparison of Agonist Performance

To facilitate a direct comparison, the following table summarizes the available quantitative data for DAMGO and this compound in key mu-opioid receptor assays. It is important to note the limited availability of head-to-head comparative data in standardized cell-based assays for this compound.

ParameterDAMGOThis compoundAssay SystemReference
Binding Affinity (Ki) ~1 nMData Not Available in Standardized Radioligand Binding AssaysRadioligand Binding Assay[1][2]
Functional Potency (EC50) ~10-50 nMIC50 = 105.7 nMGTPγS Binding Assay / Guinea-Pig Myenteric Plexus Bioassay[3] /[4]
Efficacy (Emax) Full AgonistHigh Efficacy (Qualitative)GTPγS Binding Assay / Guinea-Pig Myenteric Plexus Bioassay[5] /[4]

Note: The IC50 value for this compound is from a bioassay measuring the inhibition of electrically-evoked contractions and may not be directly comparable to the EC50 from a GTPγS binding assay.

Mu-Opioid Receptor Signaling and Experimental Workflow

The activation of the mu-opioid receptor by an agonist like DAMGO or this compound initiates a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathway and a typical experimental workflow for comparing these two agonists.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (DAMGO or this compound) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binding G_protein Gi/o Protein (αβγ) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Production Signaling_Response Cellular Response (e.g., Analgesia) cAMP->Signaling_Response Downstream Effects Ion_Channel->Signaling_Response Altered Ion Flux

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-μOR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep cAMP_Assay cAMP Inhibition Assay (Determine EC50, Emax) Cell_Culture->cAMP_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay GTP_Assay [35S]GTPγS Binding Assay (Determine EC50, Emax) Membrane_Prep->GTP_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis GTP_Assay->Data_Analysis cAMP_Assay->Data_Analysis

Caption: Experimental workflow for comparing opioid agonists.

Detailed Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed protocols for the key experiments cited in this guide.

Radioligand Binding Assay (for determining Binding Affinity, Ki)
  • Membrane Preparation:

    • Culture cells stably expressing the mu-opioid receptor (e.g., CHO-μOR or HEK293-μOR cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO or [³H]Naloxone).

    • Add increasing concentrations of the unlabeled competitor ligand (DAMGO or this compound).

    • For non-specific binding determination, include wells with a high concentration of an unlabeled mu-opioid receptor agonist (e.g., 10 µM DAMGO).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for determining Functional Potency, EC50, and Efficacy, Emax)
  • Membrane Preparation:

    • Follow the same procedure as for the radioligand binding assay.

  • Assay Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add assay buffer containing GDP (to ensure G proteins are in their inactive state) and MgCl₂.

    • Add increasing concentrations of the agonist (DAMGO or this compound).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation of [³⁵S]GTPγS binding) by non-linear regression analysis.

cAMP Inhibition Assay (for determining Functional Potency, EC50, and Efficacy, Emax)
  • Cell Preparation:

    • Seed cells expressing the mu-opioid receptor in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the agonist (DAMGO or this compound).

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Detection and Analysis:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax for the inhibition of cAMP production by non-linear regression analysis.

Conclusion

The choice between DAMGO and this compound for mu-opioid receptor research depends heavily on the specific experimental goals. DAMGO stands as a well-characterized, highly selective mu-opioid receptor agonist, making it an excellent choice for studies requiring a reliable and potent tool with a wealth of comparative data. Its properties in standardized cellular assays are well-documented.

This compound, while also a mu-opioid receptor agonist, appears to exhibit a different efficacy profile, as suggested by bioassay data.[4] The current lack of extensive characterization in standardized cell-based functional assays, such as GTPγS and cAMP assays, presents a gap in our understanding of its precise pharmacological properties at the molecular level. Researchers interested in exploring agonists with potentially different efficacy profiles may find this compound to be a compound of interest, though further characterization in standardized assays is warranted to enable direct and robust comparisons with other mu-opioid receptor agonists. This guide provides the foundational information and methodologies to facilitate such investigations.

References

A Comparative Analysis of Dalargin's Wound Healing Efficacy Against Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the wound healing properties of Dalargin, a synthetic hexapeptide, against established standard-of-care treatments. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies to assist researchers in evaluating its potential therapeutic applications.

Overview of this compound

This compound is a synthetic analogue of the endogenous opioid peptide leucine-enkephalin, which acts as a delta-opioid receptor agonist.[1] It has demonstrated a range of physiological effects, including the promotion of tissue repair. Studies suggest that this compound accelerates wound healing by stimulating key cellular processes involved in tissue regeneration.[2]

Comparative Efficacy of this compound

This compound's wound healing potential has been investigated in various models, with notable effects on cell proliferation and tissue formation. While direct comparative studies with all standard treatments for cutaneous wounds are limited, this guide consolidates available data to provide a comparative perspective.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and standard wound healing agents from preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.

Table 1: Efficacy of this compound in Preclinical Models

ParameterAnimal ModelThis compound TreatmentOutcomeSource
Fibroblast ProliferationRatIntraperitoneal injection and local application3-fold increase in mitotic index[3]
Epithelialization & GranulationRatIntraperitoneal injection and local applicationAccelerated maturation of granulation tissue and epithelization[2]
Edema and InflammationRabbit10 mg/kg for 14 daysReduction in post-traumatic edema, hemorrhages, and tissue inflammation[3]
Epidermal Cell ProliferationRabbit10 mg/kg for 14 daysStimulation of epidermal cell proliferation[3]

Table 2: Efficacy of Standard Wound Healing Treatments in Preclinical and Clinical Studies

TreatmentAnimal/Human ModelKey Quantitative OutcomesSource
Silver Sulfadiazine (1%) Rat (burn wound)Mean wound diameter reduced from ~1.9 mm to 1.5 mm by day 14.[4]
Rat (second-degree burn)Mean difference in healing time of -2.72 days by day 21 compared to control.[1]
Becaplermin Gel (0.01%) Rat (incisional wound)Accelerated wound healing rate and increased granulation tissue formation.[5]
Human (diabetic ulcers)39% increase in the probability of complete healing compared to placebo.[5]
Povidone-Iodine (3% foam) Rat (full-thickness defect)Significant decrease in wound size by day 14; significantly higher number of new blood vessels compared to other dressings.[6]
Tagamet (Cimetidine) Human (duodenal ulcer)Average healing period of 23.7 +/- 1.8 days; 87.3% healed by day 28.[7]
Placebo Human (duodenal ulcer)30% healed by week 4.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in the assessment of wound healing efficacy.

In Vivo Excisional Wound Healing Model (Rat)

This model is commonly used to evaluate the effects of topical and systemic treatments on wound closure and tissue regeneration.

  • Animal Model: Adult male or female Wistar or Sprague-Dawley rats (200-250g).

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Wound Creation: The dorsal surface of the rat is shaved and disinfected. A full-thickness excisional wound is created using a sterile 6-8 mm biopsy punch.

  • Treatment Application:

    • This compound Group: Topical application of this compound solution or intraperitoneal injection at a specified dosage.

    • Standard Treatment Group: Topical application of a standard agent (e.g., 1% silver sulfadiazine cream).

    • Control Group: Application of a placebo or no treatment.

  • Wound Closure Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 14, and 21). The percentage of wound closure is calculated using the formula: [(Area on day 0 - Area on day 'n') / Area on day 0] x 100.

  • Histological Analysis: On specified days, animals are euthanized, and wound tissue is excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization, inflammatory cell infiltration, and granulation tissue formation. Masson's trichrome stain can be used to evaluate collagen deposition.

  • Biochemical Analysis: Wound tissue can be homogenized to measure levels of hydroxyproline (an indicator of collagen content) and various cytokines and growth factors.

Fibroblast Proliferation Assay (In Vitro)

This assay assesses the effect of a compound on the proliferation of fibroblasts, which are key cells in wound healing.

  • Cell Culture: Primary dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of this compound or a standard growth factor (e.g., FGF, PDGF). A control group receives a medium without the test compound.

  • Proliferation Assessment (MTT Assay):

    • After a specified incubation period (e.g., 24, 48, 72 hours), MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. The increase in absorbance correlates with the number of viable, proliferating cells.

Signaling Pathways and Experimental Workflows

This compound's Proposed Signaling Pathway in Keratinocytes

This compound, as a delta-opioid receptor agonist, is proposed to influence wound healing by modulating keratinocyte function. Activation of the delta-opioid receptor can initiate intracellular signaling cascades, including the Protein Kinase C (PKC) pathway, which in turn affects intercellular adhesion and cell migration, both critical for re-epithelialization.

Dalargin_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor This compound->DOR PKC PKC Pathway Activation DOR->PKC Adhesion Decreased Intercellular Adhesion (Desmosomes) PKC->Adhesion Migration Increased Keratinocyte Migration PKC->Migration Adhesion->Migration ReEpithelialization Enhanced Re-epithelialization Migration->ReEpithelialization

Caption: Proposed signaling cascade of this compound in keratinocytes.

Experimental Workflow for In Vivo Wound Healing Assessment

The following diagram illustrates a typical workflow for evaluating the efficacy of a wound healing agent in a preclinical animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Collection & Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Rat) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Wound_Creation Create Excisional Wound Anesthesia->Wound_Creation Dalargin_Group This compound Wound_Creation->Dalargin_Group Standard_Group Standard Treatment Wound_Creation->Standard_Group Control_Group Control/Placebo Wound_Creation->Control_Group Measurement Wound Closure Measurement Dalargin_Group->Measurement Standard_Group->Measurement Control_Group->Measurement Histology Histological Analysis Measurement->Histology Comparison Comparative Efficacy Evaluation Measurement->Comparison Biochemistry Biochemical Assays Histology->Biochemistry Histology->Comparison Biochemistry->Comparison

Caption: Workflow for in vivo wound healing studies.

Conclusion

The available evidence suggests that this compound positively influences several key aspects of the wound healing process, most notably by stimulating fibroblast proliferation and accelerating tissue regeneration. While quantitative data from direct comparative studies against modern standard-of-care treatments for cutaneous wounds are not yet abundant, the preclinical data indicates a promising therapeutic potential. Further well-controlled studies directly comparing this compound with agents like silver sulfadiazine and becaplermin in standardized wound models are warranted to fully elucidate its relative efficacy and establish its position in the therapeutic landscape for wound management.

References

A Comparative Analysis of Dalargin Delivery Systems: Enhancing Brain Penetration and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dalargin, a synthetic hexapeptide analog of Leu-enkephalin, holds significant promise as a potent analgesic. However, its clinical utility is hampered by its inability to effectively cross the blood-brain barrier (BBB), limiting its access to central opioid receptors. To overcome this challenge, various drug delivery systems have been explored to enhance this compound's bioavailability in the central nervous system. This guide provides a comparative overview of different this compound delivery platforms, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Comparative Performance of this compound Delivery Systems

The following tables summarize quantitative data from various studies on different this compound delivery systems.

Delivery SystemCompositionParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Release ProfileIn Vivo Efficacy (Analgesia)Reference
Nanoparticles
Polysorbate 80-coated PBCAPoly(butylcyanoacrylate)~230AdsorbedNot ReportedNot ReportedSignificant increase in hot-plate latency[1][2]
Chitosan/SB-CD/DSChitosan, Sulfobutyl-ether-7-beta-cyclodextrin, Dextran Sulfate250-450HighNot ReportedSustained releaseNot Reported[3]
Double-coated PBCAPBCA, Tween 80, PEG 2000Not ReportedNot ReportedNot ReportedNot ReportedSignificant analgesia in tail-flick test[4]
Liposomes General Data100-40010-40% (hydrophilic drugs)0.1-5%Biphasic (initial burst followed by sustained release)Not Specifically Reported for this compound[5][6]
Hydrogels General DataN/AHighVariablepH-dependent, sustained releaseNot Specifically Reported for this compound[7]
Polymeric Micelles General Data10-100High for hydrophobic drugsVariableSustained releaseNot Specifically Reported for this compound[8][9]

Note: Data for liposomes, hydrogels, and polymeric micelles are generalized for hydrophilic peptides due to the limited availability of specific quantitative data for this compound in these systems.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for common procedures used in the evaluation of this compound delivery systems.

Preparation of Polysorbate 80-Coated Poly(butylcyanoacrylate) (PBCA) Nanoparticles

This method is widely used for brain-targeting drug delivery.

  • Polymerization: Butylcyanoacrylate monomer is added to an acidic aqueous solution (e.g., 0.01 N HCl) containing a stabilizer (e.g., dextran 70,000). The mixture is stirred for several hours at room temperature to allow for the polymerization of the monomer into nanoparticles.

  • This compound Loading: this compound is adsorbed onto the surface of the formed nanoparticles by incubating the nanoparticle suspension with a this compound solution under gentle stirring.

  • Coating: A solution of Polysorbate 80 (Tween 80) is added to the this compound-loaded nanoparticle suspension and incubated to allow for the coating of the nanoparticles.

  • Purification: The coated nanoparticles are purified from free drug and excess coating agent by centrifugation or dialysis.

  • Characterization: The resulting nanoparticles are characterized for their size, zeta potential, and drug loading.

Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) is a critical parameter to quantify the amount of drug successfully loaded into the delivery system. A common indirect method is as follows:

  • Separation of Free Drug: The nanoparticle suspension is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Quantification of Free Drug: The concentration of the free, unencapsulated this compound in the supernatant is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The EE% is calculated using the following formula:

    EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a common method to assess the central analgesic effect of drugs.[2][10][11][12]

  • Apparatus: A metal plate is heated to a constant temperature (e.g., 55 ± 0.5 °C).

  • Acclimation: Mice are individually placed on the hot plate before drug administration to determine their baseline pain response latency (e.g., paw licking or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The this compound formulation or control is administered to the animals (e.g., intravenously or orally).

  • Testing: At predetermined time intervals after administration, the mice are again placed on the hot plate, and the latency to the first sign of nociception is recorded.

  • Data Analysis: An increase in the latency period compared to the baseline and control group indicates an analgesic effect.

In Situ Brain Perfusion

This technique allows for the direct investigation of drug transport across the BBB.[13][14][15][16]

  • Animal Preparation: Anesthetized rats or mice are surgically prepared by exposing the common carotid artery.

  • Perfusion: The artery is cannulated, and a perfusion buffer containing the this compound-loaded delivery system is infused at a constant flow rate, replacing the blood supply to the brain.

  • Sample Collection: After a set perfusion time, the animal is decapitated, and the brain is removed and dissected.

  • Quantification: The concentration of this compound in different brain regions is determined by a suitable analytical method.

  • Analysis: The brain uptake of the delivery system is calculated and compared to that of free this compound.

Visualizing Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Dalargin_Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling cluster_cellular_response Cellular Response This compound This compound Mu_Receptor Mu-Opioid Receptor (μ) This compound->Mu_Receptor Primary Target Delta_Receptor Delta-Opioid Receptor (δ) This compound->Delta_Receptor Secondary Target Gi_Go Gi/Go Protein Mu_Receptor->Gi_Go Delta_Receptor->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channels ↓ Ca2+ Channels Gi_Go->Ca_Channels Inhibits K_Channels ↑ K+ Channels Gi_Go->K_Channels Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Reduced_Excitability Reduced Neuronal Excitability Ca_Channels->Reduced_Excitability Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Experimental_Workflow_Nanoparticles cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP_Prep Nanoparticle Preparation Drug_Loading This compound Loading NP_Prep->Drug_Loading Characterization Characterization (Size, EE%) Drug_Loading->Characterization Release_Study In Vitro Release Study Characterization->Release_Study Administration Administration (IV or Oral) Characterization->Administration Animal_Model Animal Model (e.g., Mice) Animal_Model->Administration Analgesia_Test Analgesia Testing (Hot Plate) Administration->Analgesia_Test Brain_Uptake Brain Uptake (In Situ Perfusion) Administration->Brain_Uptake

References

Dalargin: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dalargin, a synthetic hexapeptide analogue of the endogenous opioid [Leu]-enkephalin, has demonstrated a range of biological activities. This guide provides a comparative overview of its effects observed in living organisms (in vivo) versus controlled laboratory settings (in vitro), supported by experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, offering a clear comparison between its in vivo and in vitro activities.

Table 1: In Vitro Receptor Binding and Activity
ParameterTissue/PreparationReceptor TypeValueReference
Naloxone KB Guinea-pig myenteric plexusµ-opioid3.0 nM[1]
[Met5]-dalargin KB Hamster and mouse vasa deferentiaδ/µ-opioid5.5 nM[1][2]
[L-Ala2]-dalargin KB Guinea-pig myenteric plexusMultiple opioid7.9 nM[1][2]
Dalarginamide KB Hamster vasa deferentiaδ-opioid5.0 nM[2]
N-Me-[L-Phe4]-dalarginamide KB Not Specifiedµ-opioid2.6 nM[1][2]
Table 2: In Vivo Efficacy and Dosage
EffectAnimal ModelDosageOutcomeReference
Cytoprotection Rat (cystamine-induced duodenal ulcer)10 µg/kgPrevention of ulceration[3]
Anti-stress Rat (chronic stress)Not SpecifiedNormalization of behavioral and morphological changes[4]
Ulcerative Colitis Mouse (DSS-induced)100 µg/kg dailyDecrease in TGF-β, increase in EGF[5][6]
Analgesia Mouse (hot-plate test)IntravenousNo central analgesic effect without a vector[7]
Wound Healing Not SpecifiedNot SpecifiedPromotes healing of duodenal and gastric ulcers[8]

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects through interaction with opioid receptors, predominantly µ (mu) and δ (delta) receptors. The downstream signaling cascade initiated by this compound binding to these G-protein coupled receptors (GPCRs) leads to various cellular responses.

Dalargin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (µ or δ) This compound->Opioid_Receptor Binds G_Protein G-protein (Gi/Go) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neurotransmission, ↑ Cell Survival) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response In_Vitro_Bioassay_Workflow cluster_protocol In Vitro Bioassay Workflow A Isolate Tissue (e.g., Guinea-pig myenteric plexus) B Mount in Organ Bath A->B C Electrical Stimulation (induce contractions) B->C D Add this compound (cumulative concentrations) C->D E Measure Inhibition of Contractions D->E F Data Analysis (IC50, KB calculation) E->F

References

Dalargin's Immunostimulatory Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the immunostimulatory properties of Dalargin, a synthetic leucine-enkephalin analogue, against other well-established immunomodulatory agents. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in research and development.

Comparative Analysis of Immunomodulatory Agents

This compound's immunostimulatory effects are primarily linked to its interaction with opioid receptors on immune cells, leading to the modulation of cellular activity and cytokine production. To contextualize its performance, we compare it with two distinct classes of immunomodulators: Imiquimod, a Toll-like receptor (TLR) agonist, and Interferon-gamma (IFN-γ), an immunostimulatory cytokine.

Mechanism of Action and Cellular Targets
FeatureThis compoundImiquimodInterferon-gamma (IFN-γ)
Agent Class Synthetic Opioid PeptideImidazoquinoline (Small Molecule)Type II Interferon (Cytokine)
Primary Receptor Mu (µ) and Delta (δ) opioid receptorsToll-like receptor 7 (TLR7)Interferon-gamma receptor (IFNGR) complex
Primary Target Cells T-lymphocytes, B-lymphocytes, Macrophages, Natural Killer (NK) cellsPlasmacytoid Dendritic Cells (pDCs), Macrophages, KeratinocytesMacrophages, T-lymphocytes, NK cells, Endothelial cells
Intracellular Signaling G-protein coupled pathways, modulation of cAMP, Protein Kinase C (PKC)MyD88-dependent pathway, activation of NF-κB and IRF7JAK-STAT pathway (JAK1, JAK2, STAT1)
Immunostimulatory Effects and Cytokine Profile
ParameterThis compoundImiquimodInterferon-gamma (IFN-γ)
T-Cell Modulation Stimulates proliferation and differentiation; enhances bactericidal activity of T-killers.Indirect activation via antigen-presenting cells (APCs)Promotes Th1 differentiation; enhances T-cell cytotoxicity
B-Cell Modulation Stimulates antibody production.Promotes B-cell proliferation and antibody productionModulates B-cell activation and antibody isotype switching
Macrophage/DC Activation Increases phagocytic activity and bactericidal properties.Potent activation of pDCs and macrophagesStrong activator of macrophage phagocytosis and antigen presentation
Key Induced Cytokines Interleukin-2 (IL-2), Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α)Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)Induces various chemokines (e.g., CXCL9, CXCL10, CXCL11)
Primary Outcome Restoration of T- and B-cell immunity; enhanced antibacterial resistance.Potent antiviral and antitumor responses via innate immunityEnhanced antigen processing and presentation; activation of bactericidal and tumoricidal mechanisms

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways activated by this compound, Imiquimod, and IFN-γ.

Dalargin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound OpioidReceptor Opioid Receptor (μ, δ) This compound->OpioidReceptor G_Protein G-protein OpioidReceptor->G_Protein AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP ↓ cAMP AC->cAMP PKC ↑ Protein Kinase C PLC->PKC Ca2 ↑ Ca²⁺ PLC->Ca2 Downstream Downstream Effectors cAMP->Downstream PKC->Downstream Ca2->Downstream Transcription Gene Transcription (e.g., Cytokines) Downstream->Transcription

Caption: this compound signaling via G-protein coupled opioid receptors.

Imiquimod_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Transcription_Pro Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Transcription_Pro Transcription_IFN Type I IFN Genes (IFN-α) IRF7->Transcription_IFN

Caption: Imiquimod signaling through the endosomal TLR7-MyD88 pathway.

IFNg_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNg IFN-γ IFNGR IFNGR1/IFNGR2 Receptor Complex IFNg->IFNGR JAK1 JAK1 IFNGR->JAK1 JAK2 JAK2 IFNGR->JAK2 STAT1_inactive STAT1 JAK1->STAT1_inactive phosphorylates JAK2->STAT1_inactive phosphorylates STAT1_active p-STAT1 Dimer STAT1_inactive->STAT1_active dimerization GAS Gamma-Activated Sequence (GAS) STAT1_active->GAS translocates to nucleus Transcription Transcription of IFN-γ-stimulated genes GAS->Transcription

Caption: IFN-γ signaling mediated by the JAK-STAT pathway.

Experimental Protocols

The validation of immunostimulatory properties for agents like this compound typically involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Lymphocyte Proliferation Assay (In Vitro)

This assay measures the ability of an agent to induce immune cell proliferation, a hallmark of activation.

  • Objective: To quantify the mitogenic effect of this compound on T- and B-lymphocytes.

  • Methodology:

    • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

    • Treatment: Add this compound at various concentrations (e.g., 10^-12 to 10^-6 M). Include a positive control (e.g., Phytohemagglutinin for T-cells) and a negative control (medium alone).

    • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

    • Proliferation Measurement: Add a proliferation indicator such as BrdU (Bromodeoxyuridine) or [3H]-thymidine for the final 18 hours of culture. Alternatively, use a dye like CFSE.

    • Data Acquisition: Measure the incorporation of the indicator using an ELISA reader (for BrdU) or a scintillation counter (for [3H]-thymidine), or analyze dye dilution by flow cytometry (for CFSE).

    • Analysis: Calculate the stimulation index (SI) as the ratio of proliferation in treated samples to that in negative control samples.

Cytokine Quantification by ELISA (In Vitro)

This protocol measures the secretion of specific cytokines into the cell culture supernatant following treatment.

  • Objective: To quantify the levels of key cytokines (e.g., IL-2, TNF-α) produced by immune cells in response to this compound.

  • Methodology:

    • Experiment Setup: Culture PBMCs or isolated immune cell populations (e.g., macrophages) as described in the proliferation assay.

    • Supernatant Collection: After a specified incubation period with this compound (e.g., 24-48 hours), centrifuge the plates and carefully collect the culture supernatant.

    • ELISA Procedure: Perform a sandwich ELISA for the target cytokine according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and a standard curve of known cytokine concentrations.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

    • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Macrophage Phagocytosis Assay (In Vitro)

This assay assesses the effect of the test agent on the phagocytic capacity of macrophages.

  • Objective: To determine if this compound enhances the ability of macrophages to engulf foreign particles.

  • Methodology:

    • Cell Culture: Isolate and culture macrophages (e.g., from peritoneal lavage or bone marrow) in a multi-well plate, allowing them to adhere.

    • Treatment: Treat the adherent macrophages with this compound at various concentrations for a predefined period (e.g., 24 hours).

    • Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads) or pHrodo-labeled E. coli bioparticles to the wells and incubate for 1-2 hours to allow for phagocytosis.

    • Quenching/Washing: Wash the cells to remove non-engulfed particles. For fluorescent beads, a quenching dye (e.g., trypan blue) can be added to quench the fluorescence of extracellular particles.

    • Data Acquisition: Measure the fluorescence intensity of the cells using a fluorescence microplate reader or by flow cytometry.

    • Analysis: Compare the fluorescence intensity of this compound-treated cells to untreated controls. An increase in fluorescence indicates enhanced phagocytosis.

Experimental Workflow Visualization

The following diagram outlines a general workflow for assessing the immunostimulatory properties of a test compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Conclusion start Isolate Primary Immune Cells (PBMCs, Macrophages) prolif Lymphocyte Proliferation Assay start->prolif cyto Cytokine Profiling (ELISA, CBA) start->cyto phago Phagocytosis Assay start->phago receptor Receptor Binding Assay start->receptor model Administer Compound to Animal Model (e.g., Infection, Tumor) prolif->model Positive results trigger in vivo studies analysis Statistical Analysis and Mechanism of Action Determination prolif->analysis cyto->model Positive results trigger in vivo studies cyto->analysis phago->model Positive results trigger in vivo studies phago->analysis receptor->model Positive results trigger in vivo studies receptor->analysis immune_status Assess Immune Status (Cell counts, Cytokine levels) model->immune_status outcome Evaluate Therapeutic Outcome (Pathogen clearance, Tumor size) immune_status->outcome outcome->analysis

Caption: General workflow for validating immunostimulatory compounds.

Safety Operating Guide

Essential Safety and Logistics for Handling Dalargin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Dalargin is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent peptide compounds in a research setting.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical barrier against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Gloves: Two pairs of powder-free, disposable nitrile gloves. Change immediately if contaminated.[1][2] - Gown: Disposable, low-permeability gown with closed front and tight-fitting cuffs.[3] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[3] - Respiratory Protection: A NIOSH-certified N95 or higher respirator is recommended when handling powder outside of a containment system to prevent inhalation.[4] - Hair/Shoe Covers: As needed to prevent contamination of personal clothing and workspaces.
Reconstitution and Solution Handling - Gloves: Two pairs of powder-free, disposable nitrile gloves.[1][2] - Gown: Disposable, low-permeability gown.[3] - Eye Protection: Chemical splash goggles or a full-face shield to protect against splashes.[3][4]
General Laboratory Operations - Gloves: A single pair of nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses.
Spill Cleanup - Gloves: Two pairs of heavy-duty nitrile gloves. - Gown: Impermeable gown or coveralls ("bunny suit").[3] - Eye Protection: Full-face shield and chemical splash goggles.[3][4] - Respiratory Protection: A respirator with a chemical cartridge may be necessary for large spills or if the substance is aerosolized.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound.

  • Whenever possible, handle the powdered form of this compound within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.[5]

  • Ensure a safety shower and eyewash station are readily accessible.

2. Weighing and Reconstitution:

  • Perform these tasks in a containment device to prevent the generation of airborne particles.

  • Use dedicated spatulas and weighing papers.

  • If reconstitution is required, add the solvent slowly to the vial to avoid splashing.

  • Small volumes of this compound may become entrapped in the vial's seal; briefly centrifuge the vial to dislodge any liquid or powder in the cap.[6]

3. In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[7]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Ingestion: Consult a physician immediately. Show the Safety Data Sheet (SDS) to the attending doctor.[7]

Disposal Plan: Waste Management

Proper segregation and disposal of waste are crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams.[9]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[8]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name ("this compound Waste").[8]

  • Store waste containers in a designated, secure area away from general laboratory traffic.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Do not dispose of this compound or its waste down the sanitary sewer unless explicitly permitted by your local regulations and EHS office for specific, neutralized, and dilute aqueous solutions.[10][11]

Workflow for Safe Handling and Disposal of this compound

Dalargin_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Designate Handling Area get_ppe Don Appropriate PPE prep_area->get_ppe prep_spill_kit Prepare Spill Kit get_ppe->prep_spill_kit weigh Weighing/Aliquoting (in containment) prep_spill_kit->weigh reconstitute Reconstitution weigh->reconstitute experiment Experimental Use reconstitute->experiment decontaminate Decontaminate Surfaces experiment->decontaminate spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via EHS store_waste->dispose spill_response Follow Spill Protocol spill->spill_response Activate exposure_response Follow First Aid Protocol exposure->exposure_response Activate

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.